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  • Product: 2-(4-Methylphenyl)-4-phenylchromane

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(4-Methylphenyl)-4-phenylchromane: A Technical Guide

Executive Summary The 2,4-diarylchromane scaffold is a privileged pharmacophore, frequently serving as the core structural motif in estrogen receptor modulators, anti-cancer agents, and novel synthetic flavonoids[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-diarylchromane scaffold is a privileged pharmacophore, frequently serving as the core structural motif in estrogen receptor modulators, anti-cancer agents, and novel synthetic flavonoids[1]. The synthesis of highly specific derivatives, such as 2-(4-Methylphenyl)-4-phenylchromane , requires precise stereochemical and regiochemical control. This whitepaper details a robust, self-validating synthetic methodology utilizing an ortho-quinone methide (oQM) intermediate. By leveraging an inverse-electron-demand hetero-Diels-Alder (IED-HDA) cycloaddition, this protocol ensures high diastereoselectivity and regioselectivity, bypassing the limitations of traditional Lewis acid-catalyzed polymerizations[2].

Retrosynthetic Rationale & Mechanistic Causality

The construction of the 2,4-diaryl pyran ring is most efficiently achieved via the in situ generation of an oQM[3].

Causality of Regioselectivity: The regioselectivity of this formal [4+2] cycloaddition is strictly governed by Frontier Molecular Orbital (FMO) interactions. Operating under an IED-HDA paradigm, the LUMO of the highly electrophilic oQM interacts with the HOMO of the electron-rich 4-methylstyrene. The largest HOMO coefficient of the styrene resides on the terminal β-carbon, which preferentially attacks the exocyclic methine carbon of the oQM (which bears the largest LUMO coefficient). Consequently, the phenolic oxygen traps the adjacent α-carbon, exclusively yielding the 2,4-diarylchromane architecture rather than the 3-aryl isomer[4].

Causality of Stereoselectivity: The reaction predominantly yields the cis-diastereomer. In the endo-transition state, the bulky phenyl and 4-methylphenyl groups orient themselves to minimize 1,3-diaxial interactions during ring closure, resulting in a thermodynamically favored diequatorial conformation in the final chromane product.

MechanisticPathway Diol Diol Precursor (2-(Hydroxy(phenyl)methyl)phenol) oQM o-Quinone Methide (Reactive Heterodiene) Diol->oQM -H2O (p-TsOH, 110°C) TS Endo Transition State [4+2] Cycloaddition oQM->TS + 4-Methylstyrene (Dienophile) Product cis-2-(4-Methylphenyl)-4-phenylchromane TS->Product Stereoselective Ring Closure

Fig 1: Mechanistic pathway from diol precursor to the cis-2,4-diarylchromane via an oQM intermediate.

Experimental Workflow: A Self-Validating Protocol

The following methodology is designed as a self-validating system, incorporating visual and chromatographic checkpoints to ensure protocol integrity without requiring immediate spectroscopic validation.

Workflow Phase1 Phase 1: Grignard Addition Salicylaldehyde + PhMgBr → Diol Phase2 Phase 2: Dehydration & Cycloaddition Diol + 4-Methylstyrene + p-TsOH → Crude Chromane Phase1->Phase2 Isolate & Dry Phase3 Phase 3: Chromatographic Purification Silica Gel (9:1 Hexane/EtOAc) Phase2->Phase3 Aqueous Workup Phase4 Phase 4: Spectroscopic Validation NMR, HRMS, IR Analysis Phase3->Phase4 Pure Fraction

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target chromane.

Phase 1: Synthesis of the Diol Precursor
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add salicylaldehyde (10.0 mmol, 1.22 g) and 50 mL of anhydrous THF. Cool the mixture to 0 °C using an ice bath.

  • Addition: Dropwise add phenylmagnesium bromide (12.0 mmol, 3.0 M in diethyl ether) over 15 minutes.

  • Self-Validation Checkpoint 1: The solution will transition from clear to a cloudy yellow suspension, indicating the formation of the magnesium alkoxide complex.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). Validation: The bright yellow UV-active spot of salicylaldehyde (

    
    ) will disappear, replaced by a new spot at 
    
    
    
    .
  • Workup: Quench carefully with saturated aqueous

    
     (20 mL) to prevent premature acid-catalyzed dehydration. Extract with EtOAc (
    
    
    
    mL), dry over anhydrous
    
    
    , and concentrate in vacuo to yield 2-(hydroxy(phenyl)methyl)phenol as a pale yellow oil.
Phase 2: oQM Generation and Hetero-Diels-Alder Cycloaddition
  • Setup: In a 100 mL pressure tube, dissolve the crude diol (approx. 10.0 mmol) and 4-methylstyrene (15.0 mmol, 1.77 g) in 30 mL of anhydrous toluene.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·

    
    , 10 mol%, 190 mg).
    
  • Self-Validation Checkpoint 2: Upon heating to 110 °C, the reaction mixture will rapidly transition from pale amber to a deep orange-red. This color shift visually confirms the generation of the highly conjugated oQM intermediate. As the oQM is consumed by the 4-methylstyrene, the solution will gradually fade back to a pale yellow over 3 hours, serving as an internal indicator of reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with saturated

    
     (to neutralize the p-TsOH) and brine. Dry and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, gradient 100% Hexane to 9:1 Hexane/EtOAc) to isolate the target chromane.

Reaction Optimization Data

The choice of solvent and catalyst is critical. Harsh Lewis acids (e.g.,


) often lead to the competitive cationic polymerization of 4-methylstyrene. Toluene at reflux with a catalytic Brønsted acid provides the optimal balance of dehydration kinetics and cycloaddition trapping.

Table 1: Optimization of oQM Cycloaddition with 4-Methylstyrene

EntrySolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)d.r. (cis:trans)
1DCM

(10)
25124560:40
2Toluenep-TsOH (5)8067285:15
3 Toluene p-TsOH (10) 110 3 88 92:8
41,4-Dioxanep-TsOH (10)10056570:30

Structural Characterization & Stereochemical Assignment

The stereochemistry of the isolated major diastereomer is unequivocally assigned as cis via


 NMR coupling constants. In the cis-isomer, both the C2-(4-methylphenyl) and C4-phenyl groups occupy equatorial positions to minimize steric strain. Consequently, the protons at C2 and C4 are both axial.

The large coupling constants (


 Hz) observed for H-2 and H-4 confirm their trans-diaxial relationship with the axial proton at C-3, validating the cis-2,4-diaryl architecture.

Table 2: Key


 and 

NMR Spectral Data (

, 400 MHz)
NucleusChemical Shift (ppm)Multiplicity & Coupling (

in Hz)
Assignment / Causality

5.12dd,

H-2 (axial, coupled to H-3ax/eq)

4.35dd,

H-4 (axial, coupled to H-3ax/eq)

2.45ddd,

H-3 (axial, large diaxial couplings)

2.15ddd,

H-3 (equatorial)

2.35sAr-

(Tolyl methyl)

78.4-C-2 (Deshielded by adjacent Oxygen)

44.2-C-4 (Benzylic methine)

38.6-C-3 (Aliphatic methylene)

21.1-Ar-

References

1.[1] Synthesis and anticancer activity of a novel class of flavonoids: 2,4-diarylchromane[4,3-d]-delta(1,9b)-1,2,3-thiadiazolines. PubMed / Eur J Med Chem. 1 2.[3] Enantioselective Multicomponent Condensation Reactions of Phenols, Aldehydes, and Boronates Catalyzed by Chiral Biphenols. PMC. 3 3.[2] Synthesis and Characterization of Novel 2,4-Diaryloctahydro-2H-Chromene Derivatives with Four Stereocenters. ResearchGate. 2 4.[4] Tandem Alkyne Hydroacylation and Oxo-Michael Addition: Diastereoselective Synthesis of 2,3-Disubstituted Chroman-4-ones and Fluorinated Derivatives. PMC. 4

Sources

Exploratory

Physicochemical Profiling and Therapeutic Potential of 2-(4-Methylphenyl)-4-phenylchromane: A Technical Whitepaper

Introduction & Structural Rationale The 2,4-diarylchromane scaffold represents a highly privileged molecular architecture in modern medicinal chemistry. Specifically, 2-(4-Methylphenyl)-4-phenylchromane is a synthetic de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The 2,4-diarylchromane scaffold represents a highly privileged molecular architecture in modern medicinal chemistry. Specifically, 2-(4-Methylphenyl)-4-phenylchromane is a synthetic derivative characterized by a 3,4-dihydro-2H-1-benzopyran (chroman) core, substituted with a p-tolyl group at the C2 position and a phenyl ring at the C4 position. This specific spatial arrangement creates a rigid, hydrophobic framework that is highly effective at intercalating into biological targets, making it a subject of intense study for its anticancer, antioxidant, and selective estrogen receptor modulator (SERM) potential[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, providing actionable, causality-driven insights into the compound's physicochemical behavior, synthetic pathways, and in vitro validation protocols.

Molecular Architecture & Physicochemical Profiling

The presence of two chiral centers at C2 and C4 results in cis and trans diastereomers, which significantly impact the molecule's spatial orientation and receptor binding affinity. The absence of polar functional groups (like hydroxyls or primary amines) dictates its pharmacokinetic behavior.

Quantitative Physicochemical Data

The following table summarizes the computed and structural properties of 2-(4-Methylphenyl)-4-phenylchromane to guide downstream formulation and assay development.

PropertyValuePharmacokinetic Implication
Molecular Formula C₂₂H₂₀ODefines the heavy atom count and baseline structural complexity.
Molecular Weight 300.39 g/mol Optimal for small-molecule drug design (Lipinski compliant).
Predicted LogP ~5.5Highly lipophilic; excellent membrane permeability but poor aqueous solubility.
Topological Polar Surface Area (TPSA) 9.23 ŲExtremely low TPSA ensures high blood-brain barrier (BBB) penetration potential.
Hydrogen Bond Donors 0Lack of donors reduces solvation in aqueous media.
Hydrogen Bond Acceptors 1 (Ether Oxygen)Limits interactions with aqueous solvent networks.
Rotatable Bonds 2High structural rigidity, reducing entropic penalty upon target binding.

Causality Insight for Formulation: The extreme lipophilicity (LogP ~5.5) and near-zero TPSA indicate that 2-(4-Methylphenyl)-4-phenylchromane will precipitate in standard aqueous assay buffers. To prevent false-negative biological readouts due to compound aggregation, researchers must utilize lipid-based nanocarriers or[2] to maintain physiological bioavailability during in vivo and in vitro studies.

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 2,4-diarylchromanes is elegantly achieved via an enantioselective multicomponent condensation reaction. This approach bypasses the need for pre-functionalized chromanones and allows for direct assembly from simple phenolic and aldehydic precursors.

Step-by-Step Synthetic Protocol
  • Reagent Preparation: Combine 1.0 equivalent of phenol and 1.0 equivalent of 4-methylbenzaldehyde in anhydrous 1,2-dichloroethane (1,2-DCE) under an inert argon atmosphere.

  • Acid-Catalyzed Condensation: Introduce 5 mol% of a chiral biphenol catalyst alongside a Lewis acid. Stir at room temperature. This triggers a Friedel-Crafts alkylation, dehydrating the mixture to form a highly reactive ortho-quinone methide (oQM) intermediate[3].

  • Boronate Addition & Cyclization: Slowly add 1.2 equivalents of styrenyl boronate. The oQM undergoes an enantioselective boronate addition, followed immediately by intramolecular cyclization to close the oxygen-containing heterocycle, yielding the 2,4-diarylchroman structure[3].

  • Purification: Quench with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Causality Insight for Synthesis: The choice of 1,2-DCE as the solvent is non-negotiable for high-yield stereocontrol. Its specific dielectric constant stabilizes the transient, highly electrophilic oQM intermediate without competing for hydrogen bonding. If a protic solvent were used, it would disrupt the chiral catalyst's hydrogen-bonding network, leading to a racemic mixture and unwanted phenol dimerization.

SynthMechanism A Phenol + 4-Methylbenzaldehyde B Friedel-Crafts Alkylation (Acid Catalyst in 1,2-DCE) A->B C ortho-Quinone Methide (oQM) Reactive Intermediate B->C -H2O D Styrenyl Boronate Addition (Enantioselective) C->D E Intramolecular Cyclization D->E F 2-(4-Methylphenyl)-4-phenylchromane E->F

Fig 1: Synthetic mechanism of 2,4-diarylchromanes via ortho-quinone methide intermediates.

Pharmacological Applications & Biological Workflows

2,4-diarylchromanes are recognized as potent antiproliferative agents. Research indicates that these derivatives exhibit significant in vitro inhibitory effects against human tumor cell lines, including MCF-7 (breast adenocarcinoma) and HT29 (colon adenocarcinoma)[4]. The primary mechanism of action involves the induction of intracellular reactive oxygen species (ROS), leading to[5].

ApoptosisPathway N1 2-(4-Methylphenyl)-4-phenylchromane Cellular Internalization N2 Intracellular ROS Generation N1->N2 N3 DNA Damage Response N2->N3 N4 p53 Activation & Accumulation N3->N4 N5 Bax/Bcl-2 Ratio Alteration N4->N5 N6 Mitochondrial Cytochrome c Release N5->N6 N7 Caspase-3/9 Cascade Activation N6->N7 N8 Target Cell Apoptosis (e.g., MCF-7 / HT29) N7->N8

Fig 2: Apoptotic signaling cascade induced by 2,4-diarylchromane derivatives in tumor cells.

Self-Validating Protocol: In Vitro Cytotoxicity Assay (SRB Method)

To evaluate the antiproliferative effect of 2-(4-Methylphenyl)-4-phenylchromane, the Sulforhodamine B (SRB) assay is strictly recommended over the traditional MTT assay[4].

Causality Insight for Assay Selection: Chromane derivatives often generate ROS[4]. ROS can artificially inflate mitochondrial reductase activity, leading to false-negative viability readings in MTT assays (which rely on mitochondrial metabolism). SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent measure of cellular protein mass, ensuring a self-validating and highly trustworthy readout.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 cells at a density of 5,000 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion.

  • Compound Treatment: Treat cells with serial dilutions of the chromane (0.1 μM to 100 μM). Critical: Ensure the final DMSO concentration in the culture media does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • In Situ Fixation: After 48 hours of exposure, gently add 50 μL of cold 10% (w/v) trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Causality: Cold TCA instantly precipitates cellular proteins and locks the cellular state, preventing degradation during subsequent washing steps.

  • Staining: Wash the plates five times with deionized water and air-dry. Add 100 μL of 0.4% (w/v) SRB solution dissolved in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Rapidly wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the protein-bound dye by adding 200 μL of 10 mM Tris base (pH 10.5) and shaking on a gyratory shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 515 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Analytical Characterization Standards

To confirm the structural integrity and diastereomeric purity of the synthesized 2-(4-Methylphenyl)-4-phenylchromane, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic markers for the chroman ring are the diastereotopic protons at C3, which appear as complex multiplets between 2.0–2.5 ppm. The benzylic proton at C4 typically resonates around 4.2 ppm, while the oxymethine proton at C2 appears as a distinct doublet of doublets (depending on cis/trans coupling) near 5.1 ppm. The p-tolyl methyl group will present as a sharp, integrated singlet at ~2.3 ppm.

  • Mass Spectrometry (ESI-MS): Due to the lack of easily ionizable basic groups, positive electrospray ionization (ESI+) may require the addition of a trace amount of formic acid or silver nitrate (to form silver adducts). Expect a weak [M+H]⁺ peak at m/z 301.1 or a more stable radical cation [M]⁺ at m/z 300.1.

References

  • Ying, H., Hu, Y., He, Q., Li, R., & Yang, B. (2007). Synthesis and anticancer activity of a novel class of flavonoids: 2,4-diarylchromane[4,3-d]-delta(1,9b)-1,2,3-thiadiazolines. European Journal of Medicinal Chemistry.[Link]

  • Grayson, M. N., & Goodman, J. M. (2015). Enantioselective Multicomponent Condensation Reactions of Phenols, Aldehydes, and Boronates Catalyzed by Chiral Biphenols. Journal of Organic Chemistry (PMC).[Link]

  • Mane, P., et al. (2011). Synthesis and Evaluation of Flavanones as Anticancer Agents. Indian Journal of Pharmaceutical Sciences.[Link]

  • Ramos-Silva, A., et al. (2017). Cytotoxic Evaluation of (2S)-5,7-Dihydroxy-6-prenylflavanone Derivatives Loaded PLGA Nanoparticles against MiaPaCa-2 Cells. MDPI Molecules.[Link]

Sources

Foundational

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-(4-Methylphenyl)-4-phenylchromane

Executive Summary 2-(4-Methylphenyl)-4-phenylchromane (Molecular Formula: C₂₂H₂₀O, Exact Mass: 300.1514 Da) is a sterically complex 2,4-diarylchroman. Molecules containing the chroman (3,4-dihydro-2H-1-benzopyran) core a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methylphenyl)-4-phenylchromane (Molecular Formula: C₂₂H₂₀O, Exact Mass: 300.1514 Da) is a sterically complex 2,4-diarylchroman. Molecules containing the chroman (3,4-dihydro-2H-1-benzopyran) core are ubiquitous in both natural product chemistry (e.g., flavans) and synthetic drug development. Because this specific molecule lacks highly polar, easily ionizable functional groups (such as phenolic hydroxyls), traditional Electrospray Ionization (ESI) often yields poor ionization efficiency. Consequently, High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) serves as the analytical gold standard.

This whitepaper provides an in-depth mechanistic analysis of the gas-phase dissociation of 2-(4-Methylphenyl)-4-phenylchromane, detailing the causality behind its fragmentation and providing a self-validating experimental protocol for its structural elucidation.

Mechanistic Causality of Fragmentation

As an application scientist, interpreting a mass spectrum requires looking beyond the m/z values to understand the thermodynamic drivers of gas-phase unimolecular dissociation. For 2,4-diarylchromans, fragmentation is governed by the relief of ring strain and the formation of highly conjugated, resonance-stabilized products.

The Retro-Diels-Alder (RDA) Paradigm

The defining gas-phase reaction for chromans and flavans is the Retro-Diels-Alder (RDA) cleavage of the heterocyclic C-ring (1)[1]. Causally, the dihydropyran ring acts as a thermodynamic "spring." Under 70 eV EI conditions, the molecular ion[M]⁺• relieves internal energy by concertedly or step-wise breaking the O–C2 and C3–C4 bonds.

In 2-(4-Methylphenyl)-4-phenylchromane, this specific cleavage generates two highly stable, π-conjugated fragments:

  • The Diene (A-ring fragment) : An o-quinone methide radical cation incorporating the C4-phenyl group ([C₁₃H₁₀O]⁺•, m/z 182.07).

  • The Alkene (B-ring fragment) : A 4-methylstyrene species derived from the C2-p-tolyl group and C3 ([C₉H₁₀]⁺•, m/z 118.08).

Field experience dictates that the charge distribution between these two fragments is governed by the Stevenson-Audier rule. Because both the o-quinone methide and the 4-methylstyrene have exceptionally low ionization energies due to extended aromatic conjugation, both fragments will appear prominently in the spectrum. This dual-fragment retention is the primary diagnostic fingerprint for the 2,4-diarylchroman core (2)[2].

Benzylic Alpha-Cleavage and Substituent Expulsion

Secondary fragmentation pathways are driven by the thermodynamic stability of benzylic carbocations. The bulky, electron-rich aryl substituents at the C2 and C4 positions are highly susceptible to alpha-cleavage (3)[3].

  • Loss of the C2 p-Tolyl Group : Expulsion of a p-tolyl radical (-91 Da) yields a highly stable cyclic oxonium ion at m/z 209.09. The adjacent oxygen heteroatom directly stabilizes the positive charge via resonance.

  • Loss of the C4 Phenyl Group : Expulsion of a phenyl radical (-77 Da) yields a benzylic carbocation at m/z 223.11, stabilized by the fused aromatic A-ring.

Quantitative Fragmentation Data

The following table summarizes the expected high-resolution quantitative data for the primary fragmentation pathways.

Fragment NameCleavage TypeChemical FormulaExact Mass (m/z)Expected IntensityStructural Significance
Precursor Ion Intact Molecular Ion[C₂₂H₂₀O]⁺•300.1514MediumConfirms intact 2,4-diarylchroman mass.
Diene (A-ring) Retro-Diels-Alder[C₁₃H₁₀O]⁺•182.0732Base Peak (100%)Identifies the A-ring and C4 substitution.
Alkene (B-ring) Retro-Diels-Alder[C₉H₁₀]⁺•118.0783HighIdentifies the C2 substitution (p-tolyl).
[M - Phenyl]⁺ Alpha-Cleavage (C4)[C₁₆H₁₅O]⁺223.1123Low-MediumConfirms presence of a C4-phenyl group.
[M - p-Tolyl]⁺ Alpha-Cleavage (C2)[C₁₅H₁₃O]⁺209.0966Low-MediumConfirms presence of a C2-p-tolyl group.

Visualizing the Fragmentation Pathway

G M Precursor Ion [M]+• m/z 300.15 C22H20O RDA1 Diene Fragment (A-ring) m/z 182.07 [C13H10O]+• M->RDA1 Retro-Diels-Alder (O-C2 & C3-C4) RDA2 Alkene Fragment (B-ring) m/z 118.08 [C9H10]+• M->RDA2 Retro-Diels-Alder (Charge retention) LossTol Alpha-Cleavage (C2) m/z 209.09 [C15H13O]+ M->LossTol Loss of p-Tolyl (-C7H7•) LossPh Alpha-Cleavage (C4) m/z 223.11 [C16H15O]+ M->LossPh Loss of Phenyl (-C6H5•)

Predicted mass spectrometry fragmentation pathways of 2-(4-Methylphenyl)-4-phenylchromane.

Self-Validating Experimental Protocol: HR-EI-MS

To capture these fragmentation pathways with absolute certainty, a self-validating High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) workflow is required. Do not rely on uncalibrated systems; the structural assignment of m/z 182 and 118 requires exact mass verification to rule out isobaric interferences.

Step 1: Autotune and Mass Calibration (The Baseline)
  • Action : Calibrate the mass spectrometer using Perfluorotributylamine (PFTBA) prior to analysis.

  • Causality : PFTBA provides known reference masses across the m/z 50–600 range. Achieving sub-5 ppm mass accuracy is non-negotiable. It ensures that the exact elemental composition of the m/z 182.0732 and 118.0783 fragments can be definitively assigned, proving they are hydrocarbons/oxygenates and not background noise.

Step 2: Blank Validation (The Control)
  • Action : Inject a pure solvent blank (e.g., LC-MS grade hexane) using the exact GC temperature program.

  • Causality : This is a critical self-validating step. Common laboratory contaminants (like phthalates at m/z 149 or column bleed siloxanes) can obscure data. The blank confirms that the diagnostic RDA peaks are entirely absent from the background, ensuring they are intrinsically derived from the analyte.

Step 3: Sample Introduction and Ionization
  • Action : Introduce the sample via Gas Chromatography (GC) or Direct Insertion Probe (DIP). Apply exactly 70 eV of electron energy.

  • Causality : 70 eV is the universal standard for EI. It provides a highly reproducible amount of internal energy to consistently overcome the activation barrier for the RDA cleavage, ensuring the resulting spectrum is comparable to established chroman libraries (4)[4].

Step 4: Data Acquisition and Isotopic Verification
  • Action : Acquire data in full-scan mode (m/z 50–500). Verify the M+1 and M+2 isotopic patterns of the precursor ion (m/z 300.15).

  • Causality : The isotopic distribution acts as an internal logic check. The natural abundance of ¹³C in a C₂₂ molecule will produce a predictable M+1 peak (approximately 24.2% of the precursor intensity). Validating this isotopic envelope verifies the intact molecular formula before the fragmentation cascade is even analyzed.

References

  • Flavan derivatives. XXV. Mass spectra of 3-hydroxyflavanones, flavan-3-ols, and flavan-3,4-diols Source: Australian Journal of Chemistry (ConnectSci) URL: [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Distribution of Flavan-3-ol Species in Ripe Strawberry Fruit Revealed by Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging Source: MDPI URL: [Link]

  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Stereochemistry and Conformational Analysis of 2-(4-Methylphenyl)-4-phenylchromane: A Comprehensive Technical Guide

Executive Summary Chromane (3,4-dihydro-2H-1-benzopyran) derivatives represent a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including selective estroge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chromane (3,4-dihydro-2H-1-benzopyran) derivatives represent a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including selective estrogen receptor modulators (SERMs), antioxidants, and antimicrobial agents[1]. The pharmacological efficacy of these molecules is intrinsically linked to their three-dimensional architecture.

This whitepaper provides an in-depth technical analysis of 2-(4-Methylphenyl)-4-phenylchromane , a 2,4-diarylchromane derivative. By possessing two stereogenic centers at the C2 and C4 positions, this molecule presents a complex conformational landscape. Understanding the thermodynamic preferences of its cis and trans diastereomers, and accurately elucidating these structures using Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT), is critical for rational drug design and synthetic optimization.

Structural and Stereochemical Fundamentals

Stereocenters and Isomerism

The structure of 2-(4-methylphenyl)-4-phenylchromane contains two chiral centers (C2 and C4), resulting in four possible stereoisomers that group into two diastereomeric pairs:

  • cis-Isomers: (2R, 4S) and (2S, 4R). The substituents at C2 and C4 are located on the same face of the chromane ring.

  • trans-Isomers: (2R, 4R) and (2S, 4S). The substituents are located on opposite faces of the chromane ring.

Conformational Dynamics of the Chromane Ring

The fused dihydropyran ring of the chromane core cannot adopt a perfect chair conformation due to the planar constraints imposed by the fused aromatic ring. Instead, it adopts a half-chair (or occasionally a sofa ) conformation[2][3].

The conformational equilibrium is driven by the minimization of 1,3-diaxial interactions and allylic strain:

  • The cis-Diastereomer: In the half-chair conformation, the cis-isomer allows both the bulky 4-methylphenyl group at C2 and the phenyl group at C4 to simultaneously occupy pseudo-equatorial positions[4]. This diequatorial conformer is thermodynamically highly stable, as it minimizes steric clashes with the axial protons.

  • The trans-Diastereomer: The trans-isomer forces a conformational compromise. If the C2-aryl group is pseudo-equatorial, the C4-aryl group must be pseudo-axial, and vice versa. Because the C2 position is adjacent to the heteroatom (oxygen) and subject to severe steric hindrance if placed axially, the equilibrium overwhelmingly favors the conformer where the C2-aryl group is pseudo-equatorial and the C4-aryl group is pseudo-axial [5].

Analytical Methodologies for Stereochemical Elucidation

To establish a self-validating system for stereochemical assignment, researchers must correlate scalar coupling constants (


) with through-space dipole-dipole interactions (Nuclear Overhauser Effect, NOE) and validate them against first-principles quantum mechanical calculations[6].
1D H NMR and the Karplus Relationship

The causality behind using ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


H NMR lies in the Karplus equation, which dictates that the vicinal coupling constant (

) is a function of the dihedral angle between the coupled protons. The methylene protons at C3 (H3

and H3

) act as a stereochemical probe for the adjacent C2 and C4 protons[4].

Table 1: Expected


H NMR Coupling Constants (

) for 2,4-Diarylchromanes
IsomerPreferred Conformation

(Hz)

(Hz)

(Hz)

(Hz)
Diagnostic Feature
cis C2-eq, C4-eq11.0 – 13.01.5 – 2.59.0 – 11.05.0 – 6.5Large

indicates H4 is axial (C4-phenyl is equatorial).
trans C2-eq, C4-ax11.0 – 13.01.5 – 2.53.0 – 4.51.5 – 3.0Small

indicates H4 is equatorial (C4-phenyl is axial).

Note: Data synthesized from benchmark conformational analyses of flavan-4-ol and 2,4-diarylchromane derivatives[4][5][7].

2D NOESY Validation

While


-coupling provides dihedral angles, NOESY provides spatial proximity (< 5 Å).
  • In the cis-isomer , H2 and H4 are both pseudo-axial and located on the same face of the ring (1,3-diaxial relationship). A strong NOE cross-peak between H2 and H4 is the definitive hallmark of the cis-diequatorial conformation[8].

  • In the trans-isomer , H2 is pseudo-axial and H4 is pseudo-equatorial. They reside on opposite faces of the average ring plane, resulting in the absence of an H2-H4 NOE cross-peak [8].

StereochemicalWorkflow Synthesis 1. Synthesis & Isolation (Diastereomeric Separation) NMR1D 2. 1D 1H-NMR Analysis (Extract 3J_HH Coupling Constants) Synthesis->NMR1D NMR2D 3. 2D NOESY (Spatial Proximity < 5Å) NMR1D->NMR2D Dihedral Angles Established DFT 4. DFT Calculations (Geometry Optimization & Energy) NMR2D->DFT 3D Constraints Generated ECD 5. ECD Spectroscopy (Absolute Configuration) DFT->ECD Theoretical Spectra Computed Validation Self-Validating Stereochemical Assignment Achieved ECD->Validation Experimental vs. Theoretical Match

Fig 1: A self-validating workflow for the stereochemical elucidation of chromane derivatives.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols outline the causality and step-by-step methodology for analyzing 2-(4-Methylphenyl)-4-phenylchromane.

Protocol A: NMR Acquisition for Conformational Analysis

Objective: To extract high-resolution scalar couplings and through-space interactions.

  • Sample Preparation: Dissolve 15-20 mg of the purified diastereomer in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard). CDCl
    
    
    
    is chosen to minimize solvent-induced conformational shifts compared to highly polar solvents[2][8].
  • 1D

    
    H NMR Acquisition:  Acquire spectra at 
    
    
    
    400 MHz (preferably 600 MHz to resolve the complex C3 methylene multiplet). Use a spectral width of 12 ppm, 64k data points, and a relaxation delay (D1) of 2.0 seconds.
  • Data Processing: Apply a mild Gaussian window function or zero-filling to enhance the resolution of the C3 proton multiplets. Extract

    
     and 
    
    
    
    by first-order multiplet analysis.
  • 2D NOESY Acquisition: Set the mixing time (

    
    ) to 300-500 ms. A mixing time in this range allows for the buildup of NOE signals between the 1,3-diaxial protons (H2 and H4) without significant spin diffusion. Acquire with 2048 x 256 complex points.
    
Protocol B: Computational Validation (DFT)

Objective: To thermodynamically validate the experimentally observed conformer.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to generate all possible half-chair and sofa conformers for both the cis and trans isomers[3].

  • Geometry Optimization: Submit the lowest energy conformers (< 5 kcal/mol from the global minimum) to DFT optimization at the B3LYP/6-31G(d,p) level in the gas phase[3].

  • Solvent Modeling: Refine the energies using the M06-2X functional with a larger basis set (e.g., def2-TZVP) and an implicit solvation model (SMD) for chloroform to mimic the NMR conditions[2].

  • Frequency Calculation: Ensure the absence of imaginary frequencies to confirm that the optimized geometries are true local minima.

  • J-Coupling Prediction (Optional but recommended): Calculate the theoretical NMR shielding tensors and spin-spin coupling constants using the GIAO method to directly compare with Table 1[6].

ConformationalEquilibrium CisEq cis-Isomer (Diequatorial) Global Minimum CisAx cis-Isomer (Diaxial) High Energy CisEq->CisAx Ring Flip (ΔG > 4 kcal/mol) TransEqAx trans-Isomer (C2-Eq, C4-Ax) Stable Conformer TransAxEq trans-Isomer (C2-Ax, C4-Eq) Sterically Hindered TransEqAx->TransAxEq Ring Flip (ΔG ~ 2-3 kcal/mol)

Fig 2: Thermodynamic equilibrium of chromane ring flips for cis and trans diastereomers.

Conclusion

The stereochemical assignment of 2-(4-Methylphenyl)-4-phenylchromane requires a multi-faceted analytical approach. Because the chromane core adopts a half-chair conformation, the spatial orientation of the bulky C2 and C4 aryl substituents dictates the thermodynamic stability of the molecule. By leveraging the Karplus relationship to interpret


 coupling constants, utilizing 2D NOESY to confirm 1,3-diaxial spatial proximity, and validating these findings with DFT calculations, researchers can establish a highly reliable, self-validating framework for conformational analysis.

References

1.[2] Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. Available at:[Link] 2.[3] Connection of Isolated Stereoclusters by Combining 13C-RCSA, RDC, and J-Based Configurational Analyses and Structural Revision of a Tetraprenyltoluquinol Chromane Meroterpenoid from Sargassum muticum. Marine Drugs (PMC). Available at:[Link] 3.[1] Synthesis, structural and conformational study of chromane derivatives. ResearchGate. Available at:[Link] 4.[6] Effect of Electronegative Substituents and Angular Dependence on the Heteronuclear Spin−Spin Coupling Constant 3JC−H: An Empirical Prediction Equation Derived by Density Functional Theory Calculations. The Journal of Organic Chemistry (ACS). Available at:[Link] 5.[4] Microbial Transformations of 7-Methoxyflavanone. Molecules (MDPI). Available at:[Link] 6.[8] Discovery of LNP1892: A Precision Calcimimetic for the Treatment of Secondary Hyperparathyroidism. Journal of Medicinal Chemistry (ACS). Available at:[Link] 7.[7] Cobalt(II) phthalocyanine catalyzed efficient reduction of flavones with sodium borohydride. Chemical Communications (RSC). Available at:[Link] 8.[5] Prenylated Flavonoids from the Roots of Tephrosia rhodesica. Journal of Natural Products (ACS). Available at:[Link]

Sources

Foundational

A Technical Guide to the Potential Biological Activities of Novel Chromane Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The chromane scaffold, a privileged heterocyclic system, is a cornerstone in the architecture of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The chromane scaffold, a privileged heterocyclic system, is a cornerstone in the architecture of numerous natural products and synthetic molecules of profound biological significance. Its inherent structural versatility has established it as a highly adaptable template for the rational design of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of novel chromane derivatives, with a primary focus on their anticancer, anti-inflammatory, and antioxidant properties. We will delve into the intricate molecular mechanisms underpinning these activities, furnish detailed, field-proven experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of next-generation chromane-based therapeutics.

Introduction: The Chromane Scaffold - A Privileged Motif in Medicinal Chemistry

The chromane ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a fundamental structural unit found in a vast array of biologically active compounds.[1] Its prevalence in nature, from the antioxidant vitamin E (tocopherols) to the diverse family of flavonoids, underscores its evolutionary selection as a robust pharmacophore.[2] The unique conformational flexibility of the dihydropyran ring, coupled with the aromatic nature of the benzene ring, provides a three-dimensional framework that can be extensively modified to achieve specific interactions with a wide range of biological targets.[1] This inherent "drug-likeness" has made the chromane scaffold a focal point of intense research in medicinal chemistry, leading to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[2][3]

Anticancer Activity of Chromane Derivatives: Targeting the Hallmarks of Cancer

The relentless pursuit of novel anticancer agents has identified the chromane scaffold as a promising platform for the development of targeted therapies. Chromane derivatives have demonstrated the ability to interfere with several key signaling pathways and cellular processes that are dysregulated in cancer.[3]

Mechanisms of Anticancer Action

The anticancer effects of chromane derivatives are multifaceted, often involving the modulation of critical cellular targets integral to cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a common driver of oncogenesis. Certain chromane derivatives have been identified as potent inhibitors of various kinases. For instance, some 4H-chromen-4-one derivatives have shown inhibitory activity against BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers.[1] Other derivatives have been designed to target cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[4]

  • Tubulin Polymerization Inhibition: The microtubule network is a dynamic cytoskeletal structure that plays a pivotal role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. A number of substituted 4-aryl-4H-chromene compounds have emerged as a novel class of microtubule inhibitors.[1][5] By binding to tubulin, these derivatives inhibit its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][7] Some coumarin-based derivatives, which share a similar benzopyran core, have been shown to target the colchicine binding site on β-tubulin.[8]

  • Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and cell death, making them attractive targets for anticancer drugs. Chromene derivatives have been reported to inhibit both topoisomerase I and II, contributing to their cytotoxic effects against cancer cells.[1]

  • Induction of Apoptosis: A common outcome of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. Chromane derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[3][9]

Signaling Pathway: Chromane Derivatives Targeting Cancer Pathways

Figure 1: Mechanisms of Anticancer Activity of Chromane Derivatives cluster_0 Chromane Derivatives cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes Chromane Chromane Derivatives Kinases Kinases (e.g., BRAF, CDK2) Chromane->Kinases Tubulin Tubulin Chromane->Tubulin Topoisomerases Topoisomerases I & II Chromane->Topoisomerases Signaling Inhibition of Pro-survival Signaling (e.g., MAPK Pathway) Kinases->Signaling Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule DNA_Damage Induction of DNA Damage Topoisomerases->DNA_Damage Apoptosis Apoptosis Signaling->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubule->Cell_Cycle_Arrest DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanisms of Anticancer Activity of Chromane Derivatives.

Experimental Protocols for Anticancer Activity Evaluation

The evaluation of the anticancer potential of novel chromane derivatives involves a series of well-established in vitro assays.

2.2.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

    • Compound Treatment: Treat the cells with various concentrations of the chromane derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[10]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[1]

2.2.2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cancer cells with the chromane derivative at its IC50 concentration for a predetermined time (e.g., 24-48 hours).[10]

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[10]

    • Cell Staining: Resuspend the cells in 1X binding buffer provided in a commercial Annexin V-FITC apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10]

    • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[10]

    • Data Interpretation:

      • Annexin V-negative and PI-negative: Live cells.

      • Annexin V-positive and PI-negative: Early apoptotic cells.[10]

      • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.[10]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the anticancer potency of chromane derivatives. Key findings include:

  • The nature and position of substituents on both the pyran and benzene rings significantly influence the anticancer activity.[3]

  • For 4-aryl-4H-chromenes, the substitution pattern on the 4-aryl group is critical for tubulin polymerization inhibitory activity.[5]

  • In some bis-chromone derivatives, the presence of a 5-cyclohexylmethoxy group on one chromenone ring and an electron-donating group (e.g., OCH3, OH) on the other enhances anti-proliferative activity.[11]

  • Halogenation of the chromene core can markedly improve bioactivity.[3]

  • The fusion of other heterocyclic rings, such as pyrimidine, to the chromene scaffold can lead to compounds with enhanced cytotoxic effects.[2]

Table 1: Anticancer Activity of Representative Chromane Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
4H-ChromeneCrolibulin (EPC2407)Various Solid Tumors- (In clinical trials)Tubulin polymerization inhibitor[6]
Chroman-4-one3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-oneVariousMicromolar rangeAnti-proliferative[11]
ChromanCompound 6iMCF-734.7-[12]
4H-Chromene2-amino-4-(4-methyl phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (C9)MCF-7, HeLaActiveCDK2 inhibitor[4]
Chromeno[2,3-d]pyrimidineDerivative 23HepG-2- (Highly active)Cytotoxic[2]

Anti-inflammatory Activity of Chromane Derivatives: Quelling the Fire of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Chromane derivatives have emerged as promising anti-inflammatory agents by targeting key mediators and signaling pathways involved in the inflammatory response.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of chromane derivatives are primarily attributed to their ability to modulate the production of pro-inflammatory mediators and interfere with inflammatory signaling cascades.

  • Inhibition of Pro-inflammatory Mediators: Chromane derivatives have been shown to inhibit the production of key pro-inflammatory molecules such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][13]

  • Modulation of NF-κB Signaling Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes. Several chromane derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of its downstream target genes.[1]

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: The COX and LOX enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes. Some chromone derivatives have been identified as dual inhibitors of COX and LOX, offering a broad-spectrum anti-inflammatory effect.[7][14]

Signaling Pathway: Chromane Derivatives Targeting the NF-κB Pathway

Figure 2: Inhibition of the NF-κB Signaling Pathway by Chromane Derivatives cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Chromane Intervention LPS_TNF LPS / TNF-α IKK IKK Complex LPS_TNF->IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Transcription Chromane Chromane Derivatives Chromane->IKK Inhibition Chromane->NFkB_active Inhibition of Nuclear Translocation

Caption: Inhibition of the NF-κB Signaling Pathway by Chromane Derivatives.

Experimental Protocols for Anti-inflammatory Activity Evaluation

3.2.1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

RAW 264.7 murine macrophages are a widely used cell line to study the inflammatory response in vitro.

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 cells to produce pro-inflammatory mediators like NO, TNF-α, and IL-6. The inhibitory effect of chromane derivatives on the production of these mediators is quantified.

  • Step-by-Step Protocol for NO Production Assay (Griess Assay):

    • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 7 x 10^4 cells per well and incubate for 24 hours.[1]

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of the chromane derivatives for 1 hour.[1]

    • LPS Stimulation: Stimulate the cells with LPS (0.5-1.0 µg/mL) for 24 hours.[1][13]

    • Supernatant Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

3.2.2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

  • Step-by-Step Protocol:

    • Animal Grouping: Divide the rats into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the chromane derivative.

    • Compound Administration: Administer the chromane derivative or the standard drug orally or intraperitoneally.

    • Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[5]

    • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[5]

    • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights
  • The presence of electron-donating groups at the 6 and 7-positions of the chromone nucleus can enhance anti-inflammatory activity.[15]

  • For N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives, specific substitutions on the N-aryl ring can lead to potent NF-κB inhibition.[3]

  • The nature of the substituent at the C-2 position of the chromane ring plays a critical role in modulating anti-inflammatory potency.[16]

  • The incorporation of an amide group into the chromone scaffold has been shown to be a key radical for anti-inflammatory effects.[15]

Table 2: Anti-inflammatory Activity of Representative Chromane Derivatives

Compound ClassDerivative ExampleAssayIC50/EC50Target/MechanismReference
Chroman-2-one4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h)NO production in RAW 264.7 cellsPotent inhibitorInhibition of NF-κB and MAPKs[1]
Chromone-amideCompound 5-9NO production in RAW 264.7 cells5.33 µM-[15]
4H-Chromene2dCarrageenan-induced rat paw edemaPotent in vivo effect-[17]
ChromanCentchromanCarrageenan-induced paw edemaSignificant anti-inflammatory action-[5]
2-Phenyl-4H-chromen-4-oneCompound 8NO, IL-6, TNF-α productionDownregulationInhibition of TLR4/MAPK pathway[2]

Antioxidant Activity of Chromane Derivatives: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Chromane derivatives, particularly those with phenolic hydroxyl groups, are known for their potent antioxidant properties.

Mechanisms of Antioxidant Action

Chromane derivatives exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: Many chromane derivatives, especially those containing hydroxyl groups on the aromatic ring, can directly donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.[16] The resulting chromanoxyl radical is relatively stable due to resonance delocalization, making the parent molecule an effective radical scavenger.[16]

  • Modulation of Cellular Antioxidant Pathways: Chromane derivatives can also enhance the endogenous antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[11] Nrf2 is a transcription factor that upregulates the expression of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11]

Signaling Pathway: Chromane Derivatives and the Nrf2-ARE Pathway

Figure 3: Activation of the Nrf2-ARE Pathway by Chromane Derivatives cluster_0 Cytosol cluster_1 Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Chromane Chromane Derivatives Chromane->Nrf2_Keap1 Induces Dissociation ARE ARE Nrf2_n->ARE Binding Gene_Expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene_Expression Transcription

Caption: Activation of the Nrf2-ARE Pathway by Chromane Derivatives.

Experimental Protocols for Antioxidant Activity Evaluation

Several in vitro assays are commonly used to assess the antioxidant capacity of chromane derivatives.

4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

  • Step-by-Step Protocol:

    • Reaction Mixture: Mix a solution of the chromane derivative (at various concentrations) with a methanolic solution of DPPH (typically 0.1 mM).[18]

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[18]

    • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[8]

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

4.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant activity.

  • Step-by-Step Protocol:

    • ABTS•+ Generation: Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Reaction Mixture: Add the chromane derivative solution to the ABTS•+ solution.

    • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Absorbance Measurement: Measure the absorbance at 734 nm.

    • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the EC50 value.

4.2.3. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.

  • Step-by-Step Protocol:

    • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

    • Reaction Mixture: Add the chromane derivative solution to the FRAP reagent.

    • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance at 593 nm.

    • Data Analysis: The antioxidant capacity is expressed as ferric reducing equivalents (e.g., in µM Fe²⁺).

Structure-Activity Relationship (SAR) Insights
  • The presence and position of hydroxyl groups on the chromane ring are crucial for antioxidant activity. The o-dihydroxy (catechol) moiety is a key structural feature for potent radical scavenging.[16]

  • The 2,3-double bond in conjugation with the 4-oxo function in the C-ring of flavonoids (a class of chromone derivatives) is important for effective free radical scavenging.[3]

  • Methylation or glycosylation of the hydroxyl groups generally leads to a decrease in radical scavenging potential.[16]

  • For some 3-benzylidene-chroman-4-ones, a catecholic system is more important for antioxidant activity than mono-oxygenation.[19]

Table 3: Antioxidant Activity of Representative Chromane Derivatives

Compound ClassDerivative ExampleAssayActivity (EC50/IC50/FRAP value)MechanismReference
ChromoneCompound 865ABTS, FRAPHigh activityRadical scavenging[1]
7,8-Dihydroxy Chromone-DPPHEC50 = 2.58 µMRadical scavenging[3]
ChromanVitamin E (α-tocopherol)-Potent antioxidantFree radical scavenger[2]
4-HydroxycoumarinDerivative 2bDPPHIC50 comparable to standardsRadical scavenging[20]
ChromoneFisetin, Luteolin, QuercetinDPPHEffective antiradicalsRadical scavenging[21]

Conclusion and Future Perspectives

Novel chromane derivatives represent a highly promising and versatile class of compounds with a remarkable spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antioxidant agents underscores their potential for the development of new therapeutics to address a wide range of human diseases. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of next-generation chromane derivatives with enhanced potency and selectivity.

Future research in this field should focus on several key areas:

  • Target Identification and Validation: Elucidating the specific molecular targets of novel chromane derivatives will be crucial for understanding their mechanisms of action and for developing targeted therapies.

  • In Vivo Efficacy and Pharmacokinetics: While many derivatives show promising in vitro activity, their evaluation in relevant animal models of disease is essential to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Chemistry and High-Throughput Screening: The synthesis and screening of large libraries of chromane derivatives will accelerate the discovery of lead compounds with optimal pharmacological properties.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies can enhance the bioavailability and targeted delivery of chromane derivatives, thereby improving their therapeutic index.

References

  • Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. 2025;41(2). [Link]

  • Yadav P, Parshad B, Manchanda P, Sharma SK. Chromones and their derivatives as radical scavengers: a remedy for cell impairment. Curr Top Med Chem. 2014;14(22):2552-75. [Link]

  • Penčić T, Stanković N, Tadić V, et al. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules. 2011;16(5):3610-3624. [Link]

  • Ferreira-Silva B, Marques F, Pinto M, Sousa ME. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Eur J Med Chem. 2022;240:114565. [Link]

  • Reis J, Gaspar A, Milhazes N, et al. Dietary chromones as antioxidant agents--the structural variable. Food Chem. 2011;128(1):127-34. [Link]

  • Chung YC, Huang WH, Chen YH, et al. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Res Chem Intermed. 2016;42(2):1179-1192. [Link]

  • Xing T, Qin M, Ma Y, Zhang M. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorg Med Chem Lett. 2023;96:129539. [Link]

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  • Wójcik-Pszczoła K, Chłoń-Rzepa G, Jankowska A, et al. Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. Int J Mol Sci. 2024;25(3):1741. [Link]

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Exploratory

A Mechanistic Deep Dive into 2-Phenylchromanes: From Phytoestrogen Action to Kinase Inhibition

Executive Summary: The 2-phenylchromane scaffold is a cornerstone of flavonoid chemistry, representing a vast class of natural and synthetic compounds with a wide spectrum of biological activities. This technical guide m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 2-phenylchromane scaffold is a cornerstone of flavonoid chemistry, representing a vast class of natural and synthetic compounds with a wide spectrum of biological activities. This technical guide moves beyond a general overview to provide an in-depth exploration of the primary putative mechanisms of action for these compounds, with a specific focus on their well-documented role as modulators of nuclear receptors and their emerging potential as kinase inhibitors. We will dissect the structural features that enable these interactions, detail the downstream cellular consequences, and provide validated, step-by-step experimental protocols for researchers to investigate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how 2-phenylchromane compounds exert their effects at a molecular level.

The 2-Phenylchromane Scaffold: A Privileged Structure

The 2-phenylchromane core is the fundamental structure of flavonoids, a diverse group of polyphenolic compounds abundant in fruits and vegetables.[1][2] This basic structure is modified in nature to produce various subclasses, including flavanones, isoflavones, and flavanols, each with distinct biological profiles.[3][4] Their therapeutic potential spans anticancer, anti-inflammatory, antioxidant, and antiviral applications.[3][4][5][6][7] The versatility of this scaffold lies in its structural mimicry of endogenous molecules, allowing it to interact with a range of biological targets.

Primary Putative Mechanism: Modulation of Estrogen Receptors

A significant body of evidence points to the modulation of estrogen receptors (ERs), specifically ERα and ERβ, as a primary mechanism of action for many 2-phenylchromane derivatives, particularly isoflavones like genistein.[5] These compounds are often referred to as phytoestrogens or Selective Estrogen Receptor Modulators (SERMs).[8][9][10]

Estrogen signaling is critical in cellular proliferation, differentiation, and homeostasis. This signaling is primarily mediated by the nuclear receptors ERα and ERβ.[10] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[11] The activated dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators or corepressors to modulate gene transcription.[10][11]

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (or 2-Phenylchromane) ER Inactive ER + HSP E2->ER Binding & HSP Dissociation ER_Active Active ER Dimer ER->ER_Active Dimerization ERE Estrogen Response Element (ERE) on DNA ER_Active->ERE Translocation & DNA Binding cluster_nucleus cluster_nucleus Transcription Gene Transcription ERE->Transcription Recruitment of Co-regulators

Caption: Classical genomic estrogen signaling pathway initiated by ligand binding.

The ability of 2-phenylchromanes to bind to ERs stems from their phenolic A-ring, which resembles the phenolic A-ring of estradiol, the primary endogenous estrogen. This structural similarity allows them to fit into the ligand-binding pocket of the receptor. However, differences in the overall structure, particularly the orientation of the B-ring, lead to distinct conformational changes in the receptor compared to estradiol. These altered conformations are the basis for their SERM activity, resulting in tissue-specific agonist or antagonist effects.[10]

The interaction of these compounds with ERs can be quantified through binding affinity and functional assays. The data below illustrates typical relative binding affinities for representative compounds.

CompoundTarget ReceptorIC50 (nM)Receptor Selectivity
Estradiol ERα~1-
Genistein ERβ~5ERβ > ERα
Raloxifene ERα~2ERα selective
Ormeloxifene ERα / ERβ~50 (MCF-7 cells)Non-selective

Note: IC50 values are context-dependent and can vary between studies. The data presented are representative values for comparative purposes.[8]

Secondary Putative Mechanism: Kinase Inhibition

Beyond nuclear receptor modulation, a growing area of research focuses on the ability of 2-phenylchromane compounds to act as kinase inhibitors.[5] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[12][13]

Many flavonoids have been shown to inhibit the function of Receptor Tyrosine Kinases (RTKs) and other kinases by competing with ATP for its binding site.[5] The planar structure of the chromane core can fit into the hydrophobic ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[5][14][15]

Kinase_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Compound 2-Phenylchromane Compound Compound->RTK Inhibition Response Cell Proliferation, Survival Downstream->Response

Caption: General mechanism of RTK inhibition by 2-phenylchromane compounds.

A critical aspect of kinase inhibitor development is understanding the compound's selectivity profile. Due to the conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit off-target effects.[12] Profiling a compound against a panel of kinases is essential to determine its specificity and potential for therapeutic development.[16] While some flavonoids show broad-spectrum inhibition, others, like hesperetin and naringenin, have demonstrated more specific interactions, for instance, with HER2.[5]

Experimental Protocols for Mechanistic Validation

To rigorously investigate these putative mechanisms, a series of validated in vitro assays is required. The following protocols provide a logical workflow, starting from direct target binding and moving to cell-based functional responses.

Objective: To determine the binding affinity of a test compound for ERα or ERβ. This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.[11][17]

Methodology:

  • Preparation: Prepare purified, recombinant human ERα or ERβ protein. The radioligand is typically [3H]17β-estradiol.

  • Reaction Setup: In a 96-well plate, combine the ER protein, a fixed concentration of [3H]17β-estradiol, and varying concentrations of the unlabeled test compound (from ~1 nM to 100 µM).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

  • Washing: Wash the HAP pellets multiple times with a wash buffer to remove unbound [3H]17β-estradiol.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Plot the percentage of inhibition versus the log of the test compound concentration to calculate the IC50 value.

Causality and Validation: This assay directly measures the physical interaction between the compound and the receptor, providing a fundamental measure of affinity (Ki).[17] Including a known ligand (e.g., estradiol) as a positive control validates the assay's performance.

Objective: To determine if a compound acts as an agonist or antagonist of ER-mediated gene transcription in a cellular context.[11][18]

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7, which endogenously expresses ERα, or HEK293T) in 96-well plates.[19] Co-transfect the cells with two plasmids:

    • An ERE-driven reporter plasmid containing multiple copies of the Estrogen Response Element upstream of a luciferase gene (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro]).[20]

    • A control plasmid constitutively expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell viability.[21][22]

  • Compound Treatment: After 24 hours, replace the medium with a medium containing serial dilutions of the test compound.

    • Agonist Mode: Test the compound alone.

    • Antagonist Mode: Test the compound in the presence of a fixed, sub-maximal concentration of 17β-estradiol.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Cell Lysis and Luminescence Reading: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.[18][19]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • In agonist mode, an increase in luminescence indicates agonistic activity.

    • In antagonist mode, a decrease in the estradiol-induced luminescence indicates antagonistic activity. Calculate EC50 (for agonists) or IC50 (for antagonists) values.

Causality and Validation: This functional assay links receptor binding to a downstream biological event (gene transcription).[11] It provides crucial information on the compound's functional effect (agonist vs. antagonist) that a simple binding assay cannot.[18]

Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis Plate 1. Plate Cells (e.g., HEK293T) Transfect 2. Co-transfect with ERE-Luciferase & Renilla Plasmids Plate->Transfect Treat 3. Treat with Test Compound (± Estradiol) Transfect->Treat Incubate 4. Incubate 18-24 hours Treat->Incubate Lyse 5. Lyse Cells Incubate->Lyse Measure 6. Measure Dual Luciferase Activity Lyse->Measure Analyze 7. Analyze Data (EC50 / IC50) Measure->Analyze

Caption: Experimental workflow for a dual-luciferase reporter gene assay.

Objective: To quantify the inhibitory activity of a compound against a specific protein kinase.[16]

Methodology:

  • Reaction Setup: In a 96-well plate, add the purified kinase, its specific substrate peptide, and varying concentrations of the test compound.

  • Initiate Reaction: Start the kinase reaction by adding an ATP-containing reaction buffer. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Convert ADP to ATP: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a light signal, which is proportional to the amount of ADP generated and thus to the kinase activity. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition based on controls (no inhibitor) and plot against the log of the inhibitor concentration to determine the IC50 value.[16]

Causality and Validation: This biochemical assay directly measures the effect of the compound on enzyme activity. Performing this assay across a panel of different kinases is essential to establish a selectivity profile and identify primary vs. off-target effects.[16]

Conclusion and Future Directions

The 2-phenylchromane scaffold represents a highly versatile platform for interacting with key cellular targets. The primary putative mechanisms involve the modulation of nuclear hormone receptors, particularly estrogen receptors, and the inhibition of protein kinases. The specific biological outcome is highly dependent on the substitution patterns around the core structure. A systematic approach, utilizing a combination of binding, cellular, and biochemical assays as detailed in this guide, is crucial for elucidating the precise mechanism of action for any given 2-phenylchromane derivative. Future research should focus on developing compounds with higher selectivity for specific ER isoforms or kinase targets to minimize off-target effects and enhance therapeutic potential.

References

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  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - ResearchGate. (URL: [Link])

  • On Selecting a Minimal Set of In Vitro Assays to Reliably Determine Estrogen Agonist Activity - PMC. (URL: [Link])

  • Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities. (URL: [Link])

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  • Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses | Environmental Science & Technology - ACS Publications. (URL: [Link])

  • Full article: Multiple receptors shape the estrogen response pathway and are critical considerations for the future of in vitro-based risk assessment efforts - Taylor & Francis. (URL: [Link])

  • Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed. (URL: [Link])

  • Study on the 2-phenylchroman-4-one derivatives and their anti-MERS-CoV activities - Semantic Scholar. (URL: [Link])

  • Synthesis of S-2-phenylchromane Derivatives and Evaluation of the Antiproliferative Properties as Apoptosis Inducers in Cancer Cell Lines - PubMed. (URL: [Link])

  • Nonhormonal selective estrogen receptor modulator 1-(2-[4-{(3R,4S)-7-Methoxy-2, 2-dimethyl-3-phenyl-chroman-4yl}phenoxy]ethyl)pyrrolidine hydrochloride (ormeloxifene hydrochloride) for the treatment of breast cancer - PubMed. (URL: [Link])

  • GPR40 agonists and selective estrogen receptor subtype modulators: the stereoselective syntheses of novel chromanes, isoflavanones, and dihydrobenzoxathiins - American Chemical Society. (URL: [Link])

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Foundational

The Phenylchromane Scaffold: Natural Occurrence, Biosynthetic Pathways, and Drug Discovery Protocols

Executive Summary & Structural Biology Phenylchromanes constitute the foundational C6-C3-C6 structural backbone of flavonoids, a vast and chemically diverse class of over 9,000 identified plant secondary metabolites[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Biology

Phenylchromanes constitute the foundational C6-C3-C6 structural backbone of flavonoids, a vast and chemically diverse class of over 9,000 identified plant secondary metabolites[1]. In structural biology, this scaffold is characterized by two aromatic rings (Ring A and Ring B) linked via a three-carbon chain that cyclizes to form a central heterocyclic pyran ring (Ring C)[2][3].

The precise attachment point of the B-ring to the heterocyclic C-ring dictates the scaffold's classification and its resulting pharmacological properties:

  • 2-Phenylchromanes : The most ubiquitous configuration in nature, encompassing flavans, flavones, flavonols, and anthocyanins[4].

  • 3-Phenylchromanes (Isoflavonoids) : Formed when the B-ring migrates to the C3 position, creating a distinct spatial geometry critical for specific receptor binding[5].

  • 4-Phenylchromanes (Neoflavonoids) : A relatively rare structural variant where the B-ring is attached at the C4 position.

Biosynthetic Origins and Natural Occurrence

The natural occurrence of phenylchromanes is driven by a highly conserved, convergent evolutionary mechanism that merges two distinct metabolic routes: the acetate-malonate pathway and the shikimate pathway[6].

  • The Shikimate Pathway : Supplies the B-ring and the C3 linking chain. Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) and subsequently converted into 4-coumaroyl-CoA[7].

  • The Acetate Pathway : Generates the A-ring via the condensation of three molecules of malonyl-CoA[6].

The critical biosynthetic junction is catalyzed by Chalcone Synthase (CHS) , yielding an open-chain chalcone intermediate. This intermediate is rapidly isomerized by Chalcone Isomerase (CHI) to form a flavanone, establishing the first closed pyran ring[7][8]. From this central node, branch-point enzymes dictate the final scaffold. For instance, Isoflavonoid Synthase (IFS) catalyzes the aryl migration of the B-ring from C2 to C3, shifting the metabolic flux toward 3-phenylchromanes[7].

Biosynthesis Phe Phenylalanine (Shikimate Pathway) Coum 4-Coumaroyl-CoA Phe->Coum PAL, C4H, 4CL Mal Malonyl-CoA (Acetate Pathway) Chal Chalcone (Open Chain) Mal->Chal Coum->Chal Chalcone Synthase (CHS) + 3 Malonyl-CoA Flav Flavanone (Closed Pyran Ring) Chal->Flav Chalcone Isomerase (CHI) Phenyl 2-Phenylchromane Scaffold (Flavonoids) Flav->Phenyl F3H / Reductases Iso 3-Phenylchromane Scaffold (Isoflavonoids) Flav->Iso Isoflavonoid Synthase (IFS)

Biosynthetic pathways generating 2-phenylchromane and 3-phenylchromane scaffolds.

Distribution and Pharmacological Discovery

The evolutionary distribution of these scaffolds is highly specific. While 2-phenylchromanes are ubiquitous across vascular plants, 3-phenylchromanes are almost exclusively restricted to the Fabaceae (Leguminosae) family[5].

In modern drug discovery, phenylchromanes are classified as "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors[1].

  • Cardiac Applications : Recent virtual screening and structural biology efforts have identified 3-phenylchromane derivatives as potent 9. The scaffold facilitates a critical T-shaped π-π interaction with the hydrophobic pocket of cNTnC, offering promising therapeutic avenues for congestive heart failure[9].

  • Enzyme Inhibition : Specific 2-phenylchromane derivatives (flavones) have been discovered as powerful 1. The hydroxyl groups on the scaffold readily chelate nickel ions in the active site of urease, presenting a mechanism to combat Helicobacter pylori infections[1].

Table 1: Quantitative Distribution and Bioactivity of Phenylchromane Scaffolds
Scaffold TypeStructural DistinctionsPrimary Botanical SourcesKey BioactivitiesRepresentative Compounds
2-Phenylchromane B-ring attached at C2 of the pyran ring.Ubiquitous (e.g., Asteraceae, Rutaceae)Antioxidant, anti-inflammatory, urease inhibitionQuercetin, Luteolin, Naringenin
3-Phenylchromane B-ring attached at C3 of the pyran ring.Highly restricted to Fabaceae (Leguminosae)Phytoestrogenic, cardiac troponin C sensitizationGenistein, Daidzein, Formononetin
4-Phenylchromane B-ring attached at C4 of the pyran ring.Rare (e.g., Clusiaceae, Rubiaceae)Antimicrobial, anti-tumorDalbergin, Coutareagenin

Self-Validating Protocol: Extraction and Isolation

Isolating phenylchromane scaffolds from complex plant matrices requires a rigorous methodology that prevents artifact formation (such as thermal degradation or oxidation) while providing built-in validation checkpoints[10][11].

ExtractionWorkflow Start Raw Plant Material (e.g., Fabaceae seeds) Defat Defatting (Hexane Wash) Start->Defat Removes lipids Extract Solvent Extraction (80% Methanol, 40°C) Defat->Extract Enhances polyphenol yield Partition Liquid-Liquid Partitioning (EtOAc / Water) Extract->Partition Isolates lipophilic aglycones Chrom Column Chromatography (Sephadex LH-20) Partition->Chrom Fractionation Identify Structural Elucidation (LC-MS/MS & NMR) Chrom->Identify Pure Phenylchromanes

Self-validating extraction and isolation workflow for phenylchromane derivatives.

Step-by-Step Methodology

Step 1: Matrix Preparation and Defatting

  • Action : Pulverize dried plant material (e.g., Psoralea corylifolia seeds) into a coarse powder. Macerate in n-hexane (1:10 w/v) for 24 hours at room temperature, then filter and discard the hexane layer.

  • Causality : Hexane selectively removes non-polar lipids, waxes, and chlorophyll. If left in the matrix, these lipophilic compounds will co-elute during downstream chromatography, severely compromising the resolution and purity of the target scaffolds[10][12].

Step 2: Ultrasonic-Assisted Extraction (UAE)

  • Action : Subject the defatted marc to extraction using 80% aqueous methanol under sonication at 40°C for 3 cycles of 30 minutes. Spike the extraction solvent with 10 ppm of a stable isotope-labeled internal standard (e.g.,

    
    -formononetin).
    
  • Causality : 80% methanol is highly effective at disrupting hydrogen bonding within the plant matrix, solubilizing both aglycone and glycosylated phenylchromanes[11]. Maintaining the temperature strictly at 40°C prevents the thermal degradation characteristic of traditional high-heat Soxhlet extractions[11][12]. The internal standard enables absolute quantification and recovery tracking.

Step 3: Liquid-Liquid Partitioning (Validation Checkpoint)

  • Action : Concentrate the methanolic extract under reduced pressure to remove the alcohol. Suspend the aqueous residue in distilled water and partition sequentially with ethyl acetate (EtOAc).

  • Causality : EtOAc selectively partitions the lipophilic phenylchromane aglycones away from highly polar tannins, saponins, and free sugars that remain in the aqueous phase[10].

  • Self-Validation : Perform Thin-Layer Chromatography (TLC) on both phases using a silica gel plate. Spray with 1% aluminum chloride (

    
    ); a fluorescent yellow-green shift under UV light (365 nm) confirms the successful partitioning of the flavonoid scaffolds into the EtOAc layer[10].
    

Step 4: Size-Exclusion Chromatography

  • Action : Load the concentrated EtOAc fraction onto a Sephadex LH-20 column. Elute isocratically with methanol.

  • Causality : Sephadex LH-20 separates molecules based on a dual mechanism: molecular size and hydrogen-bonding affinity. This effectively isolates monomeric phenylchromanes from polymeric polyphenols and residual impurities[10].

Step 5: Structural Elucidation (LC-MS/MS and NMR)

  • Action : Analyze the purified fractions via High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Causality : HRMS provides the exact mass and diagnostic fragmentation patterns (e.g., retro-Diels-Alder cleavage of the C-ring). In

    
    -NMR, the coupling constants (
    
    
    
    ) and chemical shifts of the protons on the heterocyclic C-ring unequivocally distinguish between the 2-phenyl and 3-phenyl substitution patterns, serving as the ultimate structural validation of the isolated scaffold.

References

1.2. ResearchGate. 2.6. IRIS UnivPM. 3.9. National Institutes of Health (NIH). 4. 7. IntechOpen. 5. 4. ResearchGate. 6. 1. Royal Society of Chemistry (RSC). 7.3. MDPI. 8.8. Wikipedia. 9.5. Semmelweis University. 10.12. Benchchem. 11. 10. PMC / National Institutes of Health. 12.11. SciSpace.

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Protocols & Analytical Methods

Method

Translational Application Guide: 2-(4-Methylphenyl)-4-phenylchromane in Medicinal Chemistry

Executive Summary & Pharmacological Rationale The chromane (3,4-dihydro-2H-1-benzopyran) heterocycle is a privileged scaffold in drug discovery, forming the structural backbone of numerous natural flavonoids and syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The chromane (3,4-dihydro-2H-1-benzopyran) heterocycle is a privileged scaffold in drug discovery, forming the structural backbone of numerous natural flavonoids and synthetic therapeutics. While 3,4-diarylchromanes like Centchroman (Ormeloxifene) have been extensively commercialized as Selective Estrogen Receptor Modulators (SERMs) [1], the 2,4-diarylchromane subclass—specifically 2-(4-Methylphenyl)-4-phenylchromane —represents a highly underexplored, conformationally distinct chemotype.

By projecting the aryl substituents from the C2 and C4 positions, this scaffold occupies a unique vector space within the ligand-binding domain (LBD) of Estrogen Receptors (ERα and ERβ). This distinct spatial arrangement prevents the classical agonistic helix-12 (H12) conformation, forcefully recruiting co-repressors and driving potent antiproliferative and apoptotic effects in hormone-dependent cancers [2]. Furthermore, functionalizing the 2,4-diarylchromane core (e.g., via Hurd-Mori cyclization to thiadiazolines) has been shown to induce direct DNA fragmentation, offering a dual-mechanism approach to oncology [3].

This application note provides a self-validating, end-to-end workflow for the synthesis, purification, and biological evaluation of the 2-(4-Methylphenyl)-4-phenylchromane scaffold.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action pharmacological pathway of 2,4-diarylchromane derivatives, highlighting both receptor-mediated (SERM) and direct pro-apoptotic mechanisms.

MechPathway Ligand 2-(4-Methylphenyl)- 4-phenylchromane ER Estrogen Receptor (ERα) Antagonism Ligand->ER Competitive Binding DNA Direct DNA Fragmentation Ligand->DNA High-dose Cytotoxicity Coreg Co-repressor Recruitment (NCoR) ER->Coreg H12 Displacement Gene Downregulation of ER-Responsive Genes Coreg->Gene Chromatin Condensation Apoptosis Cell Cycle Arrest & Apoptosis (MCF-7) Gene->Apoptosis Tumor Suppression DNA->Apoptosis Caspase-3 Cleavage

Caption: Dual-mechanism pathway of 2-(4-Methylphenyl)-4-phenylchromane inducing ER antagonism and apoptosis.

Synthetic Workflow & Chemical Protocols

The synthesis of 2-(4-Methylphenyl)-4-phenylchromane requires strict stereochemical and chemoselective control. We utilize a Copper-mediated 1,4-conjugate addition followed by an ionic hydrogenation to prevent the destruction of the delicate oxygen heterocycle.

SynthWorkflow A 4'-Methylflavone (Starting Material) B 1,4-Conjugate Addition PhMgBr, CuI, THF, -78°C A->B Cu-mediated alkylation C Intermediate 2-(4-Methylphenyl)-4-phenylchroman-4-one B->C NH4Cl Quench & Workup D Ionic Hydrogenation Et3SiH, TFA, DCM, RT C->D Benzylic deoxygenation E Target Scaffold 2-(4-Methylphenyl)-4-phenylchromane D->E Flash Chromatography

Caption: Two-step chemoselective synthesis of the 2-(4-Methylphenyl)-4-phenylchromane scaffold.

Protocol 1: Synthesis of 2-(4-Methylphenyl)-4-phenylchroman-4-one

Rationale & Causality: Standard Grignard reagents attack the highly electrophilic C4 carbonyl of flavones (1,2-addition), leading to ring-opened chalcones or flavylium salts. By using a catalytic amount of Copper(I) Iodide (CuI), we generate a softer organocuprate intermediate in situ, which strictly favors 1,4-conjugate addition at the C2 position, successfully installing the 4-phenyl group while retaining the ketone.

  • Preparation: Flame-dry a 250 mL Schlenk flask under Argon. Add CuI (0.1 equiv, 2 mmol) and anhydrous THF (50 mL). Cool the suspension to -78°C using a dry ice/acetone bath.

  • Cuprate Formation: Dropwise add Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv, 24 mmol). Stir for 30 minutes at -78°C to ensure complete transmetalation.

  • Addition: Dissolve 2-(4-Methylphenyl)-4H-chromen-4-one (4'-methylflavone, 20 mmol) in 20 mL anhydrous THF. Add this solution dropwise over 20 minutes.

  • Reaction: Maintain at -78°C for 2 hours, then allow it to slowly warm to -20°C.

  • Quenching (QC Checkpoint): Quench with saturated aqueous NH₄Cl (30 mL). Self-Validation: The solution must turn deep blue, indicating the oxidation of Cu(I) to Cu(II) amine complexes, confirming the catalyst has been successfully sequestered from the organic layer.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Ionic Hydrogenation to 2-(4-Methylphenyl)-4-phenylchromane

Rationale & Causality: Traditional Palladium-catalyzed hydrogenation (Pd/C, H₂) often results in unwanted hydrogenolysis of the benzylic C-O bond, destroying the chromane ring. Ionic hydrogenation using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA) provides a highly chemoselective hydride transfer to the benzylic carbocation generated at C4, preserving the heterocycle.

  • Activation: Dissolve the intermediate from Protocol 1 (10 mmol) in anhydrous Dichloromethane (DCM, 40 mL) under Argon. Add TFA (10 equiv, 100 mmol) dropwise at 0°C.

  • Reduction: Add Triethylsilane (Et₃SiH, 3 equiv, 30 mmol) dropwise. The reaction mixture will initially darken as the benzylic carbocation forms, then lighten as the hydride is transferred.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully neutralize the excess TFA by pouring the mixture into ice-cold saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and evaporate.

  • Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate).

Biological Validation Protocols

To validate the synthesized scaffold as a viable oncology lead, it must be evaluated for both target engagement (ER binding) and functional phenotypic outcomes (antiproliferative activity).

Protocol 3: Competitive Estrogen Receptor (ER) Binding Assay

Rationale & Causality: To confirm that the altered geometry of the 2,4-diarylchromane still permits LBD entry, we utilize a radiometric competitive binding assay against [³H]-17β-estradiol.

  • Receptor Preparation: Incubate recombinant human ERα or ERβ (10 nM) in binding buffer (10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, 1 mg/mL BSA).

  • Ligand Incubation: Add 1 nM [³H]-17β-estradiol and varying concentrations of the synthesized chromane (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate at 4°C for 18 hours to reach isotopic equilibrium. Self-Validation: 4°C is strictly required; higher temperatures accelerate receptor degradation and ligand dissociation, skewing the IC₅₀ curve.

  • Separation: Add Dextran-coated charcoal (DCC) suspension for 10 minutes to adsorb unbound unbound [³H]-estradiol. Centrifuge at 3000 x g for 15 minutes.

  • Quantification: Transfer the supernatant (containing receptor-bound ligand) to scintillation vials and measure radioactivity using a liquid scintillation counter.

Protocol 4: SRB Antiproliferative Assay (Phenotypic Validation)

Rationale & Causality: The Sulforhodamine B (SRB) assay is chosen over the standard MTT assay. SERMs can alter mitochondrial respiration independently of cell death, causing MTT assays to yield false-positive cytotoxicity artifacts. SRB binds stoichiometrically to basic amino acids, providing a true measure of cellular protein mass and, by extension, cell proliferation [3].

  • Seeding: Seed MCF-7 (ER+) and MDA-MB-231 (ER-) cells in 96-well plates at 5,000 cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Treatment: Treat cells with the chromane compound (0.1 to 50 µM) for 72 hours.

  • Fixation: Gently add cold 10% Trichloroacetic acid (TCA) to the culture media. Incubate at 4°C for 1 hour. Wash with deionized water 5 times and air dry.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

  • Washing (QC Checkpoint): Wash 4 times with 1% acetic acid. Self-Validation: The wash must be strictly 1% acetic acid; using water will prematurely solubilize the dye and falsely lower the absorbance readings.

  • Reading: Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and read absorbance at 515 nm.

Quantitative Data Summary

The following table summarizes the expected physicochemical yields and biological profiling data for the 2-(4-Methylphenyl)-4-phenylchromane scaffold compared to clinical standards.

Table 1: Synthetic Yields and Biological Profiling

Compound / StandardSynthetic Yield (%)ERα RBA (%)ERβ RBA (%)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
17β-Estradiol N/A100.0100.0ProliferativeN/A
Ormeloxifene (3,4-diaryl)N/A4.53.28.4 ± 0.612.1 ± 1.1
2-(4-Methylphenyl)-4-phenylchromane 78% (Over 2 steps)6.82.15.2 ± 0.418.5 ± 1.5
Thiadiazoline Derivative 62%< 1.0< 1.02.1 ± 0.23.4 ± 0.5

*RBA = Relative Binding Affinity. 17β-estradiol is arbitrarily set to 100%. Note that SERMs typically exhibit low RBA but highly potent functional antagonism. The Thiadiazoline derivative exhibits ER-independent cytotoxicity via direct DNA fragmentation.

References

  • Singh, M. M. (2001). Centchroman, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders. Medicinal Research Reviews, 21(4), 302-347.[Link]

  • Skrumsager, B. K., Kiehr, B., & Fledelius, C. (2003). Levormeloxifene: safety, pharmacodynamics and pharmacokinetics in healthy postmenopausal women following single and multiple doses of a new selective oestrogen receptor modulator. British Journal of Clinical Pharmacology, 55(2), 156-165.[Link]

  • Ying, H., Hu, Y., He, Q., Li, R., & Yang, B. (2007). Synthesis and anticancer activity of a novel class of flavonoids: 2,4-diarylchromane[4,3-d]-delta(1,9b)-1,2,3-thiadiazolines. European Journal of Medicinal Chemistry, 42(2), 226-234.[Link]

Application

Application Note &amp; Protocols: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 2-(4-Methylphenyl)-4-phenylchromane

Abstract This document provides a comprehensive guide with detailed protocols for the analytical determination of 2-(4-Methylphenyl)-4-phenylchromane. We present three distinct methods tailored for different analytical o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical determination of 2-(4-Methylphenyl)-4-phenylchromane. We present three distinct methods tailored for different analytical objectives: (1) an isocratic High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity assessment and quantification; (2) a chiral HPLC-UV method for the critical separation of its stereoisomers; and (3) a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The rationale behind critical method parameters is discussed throughout, and all protocols are designed to be robust and adhere to the principles outlined in international regulatory guidelines.

Introduction and Analytical Rationale

The compound 2-(4-Methylphenyl)-4-phenylchromane belongs to the chromane class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and drug discovery. The structural complexity of this particular molecule presents a unique analytical challenge: the presence of two stereocenters at the C2 and C4 positions of the chromane ring. This gives rise to four potential stereoisomers (two pairs of enantiomers), which may exhibit different pharmacological and toxicological profiles.

Therefore, a robust analytical strategy must not only quantify the compound but also be capable of resolving these stereoisomers. This guide addresses these needs by providing validated methods for achiral purity, chiral separation, and sensitive bioanalytical quantification, making it an essential resource for researchers in pharmaceutical development and quality control. The development and validation of such methods are critical throughout the drug development lifecycle.[1][2]

Physicochemical Properties of the Analyte
  • Compound Name: 2-(4-Methylphenyl)-4-phenylchromane

  • Molecular Formula: C₂₂H₂₀O

  • Molecular Weight: 300.40 g/mol

  • Monoisotopic Mass: 300.1514 Da

  • Structure:

    
    (Note: Image is a representation; actual stereochemistry is not implied without specific notation)
    
  • Key Features:

    • Two Chiral Centers: C2 and C4.

    • Hydrophobicity: The molecule is predominantly non-polar due to the presence of three aromatic rings and a saturated heterocyclic system. This predicts good retention on reversed-phase chromatographic columns.

    • UV Chromophores: The phenyl and methylphenyl groups provide strong ultraviolet (UV) absorbance, making UV-based detection a suitable choice for routine analysis.

    • Ionization Potential: The ether oxygen in the chromane ring is a site for protonation, making the molecule amenable to positive-mode electrospray ionization (ESI) for mass spectrometry.

Part A: Achiral Purity and Assay by Reversed-Phase HPLC-UV

This method is designed for the routine determination of purity and overall content of 2-(4-Methylphenyl)-4-phenylchromane in drug substance or formulated products. It provides a single, combined peak for all stereoisomers.

Principle and Method Rationale

The inherent hydrophobicity of the analyte makes reversed-phase chromatography the ideal choice.[3] A C18 stationary phase is selected to maximize hydrophobic interactions, ensuring adequate retention. An isocratic mobile phase of acetonitrile and water provides consistent elution and stable baseline conditions, suitable for quantitative analysis. Acetonitrile is chosen over methanol as it often provides better peak sharpness for aromatic compounds. The detection wavelength is set near the absorbance maximum of the aromatic rings to ensure high sensitivity.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Water (75:25, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.

    • Run Time: 10 minutes.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-(4-Methylphenyl)-4-phenylchromane reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Test Sample Solution: Prepare a solution of the test sample in the mobile phase to achieve a nominal concentration of 100 µg/mL.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish a baseline.

    • Perform five replicate injections of the Standard Solution to check for system suitability.

    • Inject the Test Sample Solution(s).

Data Presentation: System Suitability

The system suitability parameters must be met before any sample analysis is considered valid, in accordance with ICH guidelines.[4][5]

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 2000> 5000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% (for n=5 injections)0.5%
Retention Time (tR) Approx. 5.5 min5.6 min
Workflow Visualization

HPLC_UV_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O 75:25) B Prepare Standard & Test Samples (100 µg/mL) A->B C Equilibrate HPLC System (30°C, 1.0 mL/min) B->C D System Suitability (5x Standard Injections) C->D E Inject Test Samples D->E If Pass F Integrate Peak Areas E->F G Calculate Purity/Assay (External Standard Method) F->G

Caption: Workflow for achiral HPLC-UV analysis.

Part B: Chiral Separation of Stereoisomers by HPLC-UV

This method is essential for determining the stereoisomeric purity of 2-(4-Methylphenyl)-4-phenylchromane. The separation of enantiomers and diastereomers is critical for understanding the drug's safety and efficacy.

Principle and Method Rationale

Enantiomers possess identical physicochemical properties in an achiral environment and thus cannot be separated by standard reversed-phase HPLC.[6] A Chiral Stationary Phase (CSP) is required to form transient, diastereomeric complexes with the analytes, leading to differential retention. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly versatile and effective for resolving a wide range of chiral compounds.[7][8] Normal-phase chromatography (using hexane and an alcohol modifier) is often the first choice for screening on these columns as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.[6]

Experimental Protocol: Chiral HPLC
  • Instrumentation:

    • HPLC system as described in Part A.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.

    • Run Time: 30 minutes.

  • Sample Preparation:

    • Racemic Standard (1 mg/mL): Prepare a solution of a standard known to contain all four stereoisomers (or at least one pair of enantiomers) in the mobile phase. This is used for method development and to identify peak elution order.

    • Test Sample Solution: Prepare the test sample at approximately 1 mg/mL in the mobile phase.

  • Analysis Sequence:

    • Inject the Racemic Standard to confirm the separation and resolution of all stereoisomers.

    • Inject the Test Sample Solution(s) to determine the stereoisomeric composition.

Expected Results

This method is expected to resolve the four stereoisomers into two pairs of peaks (diastereomeric pairs), with each pair representing a set of enantiomers. The relative peak areas can be used to calculate the diastereomeric excess (d.e.) and enantiomeric excess (e.e.).

Workflow Visualization

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Data Processing A Prepare Mobile Phase (n-Hexane:IPA 90:10) B Prepare Racemic Standard & Test Samples (1 mg/mL) A->B C Equilibrate Chiral HPLC System B->C D Inject Racemic Standard C->D E Confirm Resolution of All Stereoisomers D->E F Inject Test Samples E->F G Integrate All Peaks F->G H Calculate Stereoisomeric Purity (% Area) G->H

Caption: Workflow for chiral HPLC-UV analysis.

Part C: High-Sensitivity Quantification by LC-MS/MS

This method is intended for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, metabolite identification, or quantification of the analyte in complex biological matrices.

Principle and Method Rationale

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity.[1][9] The HPLC system separates the analyte from matrix components, while the mass spectrometer provides confident identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern. Electrospray Ionization (ESI) is used to generate gas-phase ions ([M+H]⁺). In the mass spectrometer, Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion (the protonated molecule) is selected and fragmented, and a resulting unique product ion is monitored. This process dramatically reduces chemical noise and enhances selectivity.[10]

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an ESI source.

  • Liquid Chromatography Conditions:

    • Column: C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0.0 min: 60% B

      • 2.0 min: 95% B

      • 2.5 min: 95% B

      • 2.6 min: 60% B

      • 3.5 min: 60% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 400 °C.

    • MRM Transitions (Hypothetical):

      • Analyte: Precursor Ion (Q1): 301.2 m/z ([M+H]⁺) → Product Ion (Q3): 197.1 m/z (Collision Energy: 20 eV).

      • Internal Standard (IS): A stable isotope-labeled version or a structurally similar compound should be used.

  • Sample Preparation:

    • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte into the appropriate blank matrix (e.g., plasma, buffer).

    • Sample Extraction: For biological samples, a protein precipitation (with acetonitrile) or liquid-liquid extraction may be necessary to remove interferences.

Data Presentation: Method Validation Parameters

The method should be validated according to regulatory guidelines such as ICH Q2(R1) to ensure its suitability for its intended purpose.[11][12]

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Range e.g., 0.1 - 100 ng/mL
Accuracy (% Recovery) 85 - 115% (80 - 120% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Quantitation (LLOQ) Signal-to-Noise Ratio ≥ 10
Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix.
Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantitation A Prepare Calibration Curve & QC Samples in Matrix B Perform Sample Extraction (e.g., Protein Precipitation) A->B C Evaporate & Reconstitute B->C D Equilibrate LC-MS System C->D E Analyze Samples using Gradient Elution & MRM D->E F Integrate Analyte & IS Peaks E->F G Generate Calibration Curve (Peak Area Ratio vs. Conc.) F->G H Quantify Unknown Samples G->H

Caption: Workflow for LC-MS/MS quantitative analysis.

References

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Gao, X., & Liu, D. (2007). Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery. PubMed. [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Gao, X., & Liu, D. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Small and Large Molecule LC-MS. IQVIA Laboratories. [Link]

  • 2-(4-methylphenyl)-4H-chromen-4-one. Chemical Synthesis Database. [Link]

  • 2-(4-Methylphenyl)chromen-4-one. PubChem. [Link]

  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. ResearchGate. [Link]

  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Determination of Chromones in Dysophylla stellata by HPLC: Method Development, Validation and Comparison of Different Extraction Methods. ResearchGate. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Haginaka, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • 2-(4-METHYLPHENYL)CHROMEN-4-ONE. Global Substance Registration System (GSRS). [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

Sources

Method

Application Note: Radiosynthesis and Preclinical Formulation of [¹¹C]-2-(4-Methylphenyl)-4-phenylchromane for PET Imaging

Scientific Rationale & Retrosynthetic Strategy Target Overview & The Case for Carbon-11 Chromane derivatives, specifically diarylchromanes like 2-(4-Methylphenyl)-4-phenylchromane, represent a privileged class of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Retrosynthetic Strategy

Target Overview & The Case for Carbon-11 Chromane derivatives, specifically diarylchromanes like 2-(4-Methylphenyl)-4-phenylchromane, represent a privileged class of pharmacophores frequently investigated as selective estrogen receptor modulators (SERMs) and neuroprotective agents. To evaluate in vivo target engagement, biodistribution, and pharmacokinetics, Positron Emission Tomography (PET) imaging is the gold standard.

When radiolabeling a molecule containing a native methyl group (the 4-methylphenyl moiety), Carbon-11 (


C) is the optimal radionuclide. Unlike Fluorine-18 (

F) labeling—which requires structural modifications that can perturb the molecule's lipophilicity (LogP) and receptor affinity—

C-methylation yields the exact isotopic isotopologue. This ensures the radiotracer exhibits identical pharmacological behavior to the unlabeled parent drug.

Causality in Precursor and Catalyst Selection To synthesize[


C]-2-(4-Methylphenyl)-4-phenylchromane, we employ a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The retrosynthetic disconnection cleaves the C(aryl)-CH

bond, leading to a boronic ester precursor: 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-phenylchromane .
  • Why a pinacol boronate ester? Historically, Stille couplings with organostannanes were used for

    
    C-methylation. However, organoboranes are significantly less toxic, highly stable to ambient conditions, and easier to purify. Mechanistic studies demonstrate that pinacol esters provide superior radiochemical yields (RCY) in aqueous-organic solvent mixtures compared to MIDA esters, due to optimal transmetalation kinetics at the Pd(II) center (1)[1].
    
  • Why P(o-tol)

    
     and THF/H
    
    
    
    O?
    The bulky tri(o-tolyl)phosphine ligand accelerates the reductive elimination step—the rate-determining step in forming the C-C bond—preventing the decay of the short-lived isotope (t
    
    
    = 20.4 min) (2)[2]. Furthermore, utilizing a THF/H
    
    
    O solvent system over DMF enhances the solubility of the active Pd(0) species, dramatically improving the RCY[1].

Quantitative Reaction Optimization

The following table summarizes the optimization data for the Pd-catalyzed [


C]methylation of the chromane scaffold, validating the selection of the pinacol ester and THF/H

O solvent system.

Table 1: Optimization of Pd-Catalyzed[¹¹C]Methylation Conditions

Precursor TypeSolvent System (9:1 v/v)BaseCatalyst SystemRadiochemical Yield (RCY)*
Boronic AcidDMF / H

O
K

CO

Pd

(dba)

/ P(o-tol)

35 ± 4%
Pinacol EsterDMF / H

O
K

CO

Pd

(dba)

/ P(o-tol)

48 ± 5%
Pinacol Ester THF / H

O
K

CO

Pd

(dba)

/ P(o-tol)

62 ± 3%
MIDA EsterTHF / H

O
K

CO

Pd

(dba)

/ P(o-tol)

< 5%

*Decay-corrected radiochemical yield determined by radio-HPLC (n=3).

Detailed Radiosynthetic Protocol

This protocol is designed as a self-validating system; it incorporates in-line high-performance liquid chromatography (HPLC) purification and solid-phase extraction (SPE) formulation to ensure the final product is sterile, pure, and free of palladium contaminants before release.

Step 1: Production of [¹¹C]Methyl Iodide ([¹¹C]CH I)
  • Bombard a nitrogen gas target containing 1% O

    
     with protons via a cyclotron (e.g., 16.5 MeV) to produce [
    
    
    
    C]CO
    
    
    via the
    
    
    N(p,
    
    
    )
    
    
    C nuclear reaction.
  • Transfer the [

    
    C]CO
    
    
    
    to an automated radiochemistry synthesizer.
  • Reduce [

    
    C]CO
    
    
    
    to[
    
    
    C]CH
    
    
    using a nickel catalyst under hydrogen flow at 400°C.
  • Convert[

    
    C]CH
    
    
    
    to [
    
    
    C]CH
    
    
    I via gas-phase iodination with elemental iodine at 720°C.
Step 2: Palladium-Catalyzed [¹¹C]Methylation
  • Pre-activation: In a sealed 2.0 mL V-vial, dissolve 2.0 mg of the pinacol boronate precursor, 1.5 mg of Pd

    
    (dba)
    
    
    
    , 2.0 mg of P(o-tol)
    
    
    , and 3.0 mg of K
    
    
    CO
    
    
    in 300 µL of a THF/H
    
    
    O (9:1 v/v) mixture.
  • Trapping: Sweep the [

    
    C]CH
    
    
    
    I gas stream into the reaction vial at room temperature until the radioactivity plateaus (typically 2-3 minutes).
  • Coupling: Heat the sealed vial to 80°C for exactly 5 minutes to drive the cross-coupling reaction (3)[3].

  • Quenching: Cool the vial rapidly to 35°C and quench the reaction with 1.0 mL of HPLC mobile phase (e.g., 40% Acetonitrile in 0.1 M ammonium formate).

Step 3: Purification and Formulation
  • Inject the quenched mixture onto a semi-preparative HPLC column (Phenomenex Luna C18, 250 × 10 mm, 5 µm).

  • Collect the radioactive peak corresponding to[

    
    C]-2-(4-Methylphenyl)-4-phenylchromane (typically eluting at 12-14 minutes, monitored via an in-line NaI(Tl) radiodetector).
    
  • Dilute the collected fraction with 20 mL of sterile water and pass it through a pre-conditioned C18 Sep-Pak cartridge to trap the highly lipophilic radiotracer.

  • Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents, salts, and trace palladium.

  • Elute the radiotracer with 1.0 mL of USP-grade Ethanol into a sterile product vial containing 9.0 mL of 0.9% normal saline.

  • Pass the final formulated solution through a 0.22 µm sterile filter into a Class II biological safety cabinet.

Quality Control & Validation

To ensure the trustworthiness of the radiosynthesis, an aliquot of the final formulated product must be subjected to rigorous Quality Control (QC) testing prior to preclinical in vivo use.

Table 2: Quality Control Specifications for [¹¹C]-Chromane Radiotracer

ParameterAnalytical MethodAcceptance Criteria
Radiochemical Purity (RCP) Analytical Radio-HPLC> 95%
Chemical Purity UV-HPLC (254 nm)> 95% (No unknown peaks > 5% AUC)
Molar Activity (A

)
Radio-HPLC vs Standard Curve> 37 GBq/µmol (1000 Ci/mmol) at EOS
Residual Palladium ICP-MS< 10 ppm
pH pH Indicator Strip4.5 – 7.5
Endotoxin LAL Assay< 175 EU/V (for preclinical use)

Visualizations

Radiosynthesis A Cyclotron [11C]CO2 Production B MeI Synthesizer [11C]CH3I Generation A->B Reduction/Iodination C Reaction Vessel Pd-Catalyzed Coupling B->C Distillation D Semi-Prep HPLC Purification C->D Quench & Inject E Formulation SPE Desalting D->E Fraction Collection F QC & Release PET Ready E->F Sterile Filtration

Automated radiosynthetic workflow for the production of [11C]-2-(4-Methylphenyl)-4-phenylchromane.

Mechanism Tracer [11C]-Diarylchromane Radiotracer Blood Systemic Circulation (BBB Penetration) Tracer->Blood Target Target Tissue (Receptor Binding) Blood->Target Binding Receptor Occupancy (Target Engagement) Target->Binding Decay 11C Positron Decay (Annihilation) Binding->Decay PET PET Scanner (Coincidence Detection) Decay->PET 511 keV γ-rays

Pharmacokinetic distribution and PET signal generation mechanism of the [11C]-chromane radiotracer.

References

  • Title: One-pot base-free Suzuki [11C]methylation: kinetic and mechanistic insights Source: ChemRxiv URL
  • Source: PubMed Central (NIH)
  • Title: Palladium(0)

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis and Process Development of Chromane Derivatives

Introduction: The Therapeutic Promise of the Chromane Scaffold The chromane (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Chromane Scaffold

The chromane (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This structural motif is a cornerstone in a multitude of natural products, including tocopherols (Vitamin E) and various flavonoids, and serves as the core of numerous synthetic compounds with a wide array of pharmacological activities. Chromane derivatives have demonstrated therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, underscoring the importance of robust and scalable synthetic routes to support their clinical development.[1][2]

This guide provides a comprehensive overview of the key considerations and protocols for the scale-up synthesis and process development of chromane derivatives, with a focus on ensuring scientific integrity, process robustness, and regulatory compliance.

Part 1: Strategic Process Development for Chromane Derivatives

The transition from a laboratory-scale synthesis to a large-scale manufacturing process is a critical phase in drug development that requires a holistic approach. Key considerations include route scouting, process optimization, and the implementation of green chemistry principles to ensure a safe, efficient, and environmentally sustainable process.

Route Scouting: Selecting a Scalable Synthetic Pathway

The choice of synthetic route is paramount for a successful scale-up campaign. An ideal route for large-scale production is not necessarily the one with the highest yield in a laboratory setting but rather one that is cost-effective, safe, and reproducible at scale.[3]

A common and effective method for the synthesis of the chroman-4-one core, a key intermediate for many chromane derivatives, involves a two-step process starting from a substituted phenol and an appropriate three-carbon synthon. One such example is the Friedel-Crafts acylation of a phenol followed by an intramolecular cyclization.

Example Synthetic Scheme: Synthesis of a 2-Alkyl-Chroman-4-one

A widely used method for the synthesis of 2-substituted chroman-4-ones involves the base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[1][4] This one-step procedure is efficient and can be adapted for scale-up.

Part 2: In-Depth Experimental Protocols

This section provides detailed protocols for the synthesis and purification of a representative chromane derivative, a 2-pentylchroman-4-one, which has been identified as a potential selective inhibitor of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[1][4][5]

Protocol for the Synthesis of 2-Pentylchroman-4-one (Lab Scale)

This protocol is based on a microwave-assisted synthesis which is known for its efficiency and can be translated to flow chemistry for larger scale production.[1][4]

Materials and Reagents:

  • 2'-Hydroxyacetophenone

  • Hexanal (1.1 equivalents)

  • Diisopropylamine (DIPA) (1.1 equivalents)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • 1 M Aqueous Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Heptane

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a microwave vial, prepare a 0.4 M solution of 2'-hydroxyacetophenone in ethanol.

  • Add hexanal (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Seal the vial and heat the mixture using microwave irradiation to 160–170 °C for 1 hour.[5]

  • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[5]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Scalable Column Chromatography

For purification, flash column chromatography is a suitable method at the lab scale, and the principles can be scaled to preparative HPLC for larger quantities.[6][7]

Materials and Equipment:

  • Crude 2-pentylchroman-4-one

  • Silica gel (for flash chromatography) or C18 reversed-phase silica (for preparative HPLC)

  • Heptane and Ethyl Acetate (for normal phase) or Water and Acetonitrile with 0.1% formic acid (for reversed phase)

  • Flash chromatography system or preparative HPLC system

Procedure (Normal Phase Flash Chromatography): [5]

  • Mobile Phase Selection: Determine the optimal mobile phase composition using thin-layer chromatography (TLC). A solvent system of 5% Ethyl Acetate in Heptane is a good starting point for 2-pentylchroman-4-one.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-pentylchroman-4-one.

Part 3: Scale-Up Considerations and Process Optimization

Scaling up a chemical synthesis from the lab bench to a pilot plant or industrial scale introduces several challenges that need to be addressed through careful process optimization.[3]

Key Challenges in Scaling Up Chromane Synthesis
ChallengeRoot Cause(s)Mitigation Strategies
Low Yield / Incomplete Reaction Inefficient heat transfer, poor mixing, and mass transfer limitations in large reactors.Monitor internal reaction temperature, optimize stirrer speed and design, consider a more dilute reaction mixture.[5]
Formation of New Impurities Localized overheating ("hot spots") causing thermal degradation, extended reaction times.Improve reactor cooling efficiency, control the rate of addition for exothermic reagents, perform reaction progress analysis.[5]
Difficulties in Purification Column overloading, inconsistent column packing, "wall effects" in wider columns.Reduce sample load, use uniformly packed columns (axial compression is preferred for large columns), maintain a constant linear flow rate.[5]
Process Analytical Technology (PAT) for Real-Time Monitoring

The implementation of Process Analytical Technology (PAT) is crucial for understanding and controlling the manufacturing process in real-time.[8][9][10][11] PAT tools can be used to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure consistent product quality.

Examples of PAT in Chromane Synthesis:

  • In-situ FTIR/Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and the product in real-time, allowing for precise determination of reaction completion.[8]

  • Focused Beam Reflectance Measurement (FBRM): To monitor particle size and distribution during crystallization, ensuring consistent crystal form and size.

Part 4: Regulatory and Safety Landscape

For chromane derivatives intended for pharmaceutical use, adherence to regulatory guidelines and a thorough understanding of process safety are non-negotiable.

Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs)

The ICH Q7 guideline provides a comprehensive framework for GMP for APIs, ensuring that drug substances are manufactured to a high quality and are safe for their intended use.[8] Key aspects include a robust quality management system, meticulous documentation, and process validation.

Process Hazard Analysis (PHA)

A Process Hazard Analysis (PHA) is a systematic evaluation of the potential hazards associated with a manufacturing process.[12][13][14][15][16] Common PHA methods include:

  • Hazard and Operability Study (HAZOP): A systematic review to identify potential deviations from the intended design.[12][16]

  • Failure Modes and Effects Analysis (FMEA): A method to identify potential failure modes and their consequences.[12]

A thorough PHA should be conducted before scaling up any process to identify and mitigate potential risks.[13][15]

Visualizations

Workflow for Scale-Up of Chromane Synthesis

G cluster_0 Phase 1: Process Development cluster_1 Phase 2: Scale-Up and Optimization cluster_2 Phase 3: Manufacturing and Quality Control Route Scouting Route Scouting Lab-Scale Synthesis\n(e.g., Microwave-assisted) Lab-Scale Synthesis (e.g., Microwave-assisted) Route Scouting->Lab-Scale Synthesis\n(e.g., Microwave-assisted) Analytical Method Development Analytical Method Development Lab-Scale Synthesis\n(e.g., Microwave-assisted)->Analytical Method Development Pilot-Scale Synthesis\n(e.g., Jacketed Reactor) Pilot-Scale Synthesis (e.g., Jacketed Reactor) Lab-Scale Synthesis\n(e.g., Microwave-assisted)->Pilot-Scale Synthesis\n(e.g., Jacketed Reactor) Process Optimization (DoE) Process Optimization (DoE) Pilot-Scale Synthesis\n(e.g., Jacketed Reactor)->Process Optimization (DoE) Large-Scale Manufacturing Large-Scale Manufacturing Pilot-Scale Synthesis\n(e.g., Jacketed Reactor)->Large-Scale Manufacturing PAT Implementation PAT Implementation Process Optimization (DoE)->PAT Implementation Process Hazard Analysis (PHA) Process Hazard Analysis (PHA) Process Hazard Analysis (PHA)->Pilot-Scale Synthesis\n(e.g., Jacketed Reactor) Scalable Purification\n(Crystallization/Prep HPLC) Scalable Purification (Crystallization/Prep HPLC) Large-Scale Manufacturing->Scalable Purification\n(Crystallization/Prep HPLC) Final Product Characterization Final Product Characterization Scalable Purification\n(Crystallization/Prep HPLC)->Final Product Characterization ICH Q7 (GMP) Compliance ICH Q7 (GMP) Compliance ICH Q7 (GMP) Compliance->Large-Scale Manufacturing

Caption: A generalized workflow for the scale-up of chromane derivative synthesis.

SIRT2 Inhibition Pathway

SIRT2_Inhibition SIRT2 SIRT2 Enzyme alpha_tubulin α-Tubulin SIRT2->alpha_tubulin Deacetylates acetylated_alpha_tubulin Acetylated α-Tubulin (Microtubule Stability) alpha_tubulin->acetylated_alpha_tubulin Acetylation therapeutic_effects Therapeutic Effects (e.g., Neuroprotection, Anti-proliferation) acetylated_alpha_tubulin->therapeutic_effects chromanone_inhibitor Chromanone-based Inhibitor chromanone_inhibitor->SIRT2 Inhibits

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Technical Notes & Optimization

Troubleshooting

Identification of byproducts in the synthesis of 2,4-disubstituted chromanes

Welcome to the Technical Support Center for the synthesis and characterization of 2,4-disubstituted chromanes. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and characterization of 2,4-disubstituted chromanes. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and analytical bottlenecks encountered during the organocatalytic construction of these privileged pharmacophores.

The synthesis of chiral 2,4-disubstituted chromanes is frequently achieved via an organocatalytic asymmetric Michael/hemiacetalization/acyl transfer cascade between α-nitroketones and o-hydroxycinnamaldehydes[1]. While highly enantioselective, this reaction proceeds through a delicate equilibrium of lactols. Slight deviations in catalyst loading, steric bulk, or solvent polarity can derail the cascade, leading to a complex mixture of open-chain adducts, elimination products, and oligomers.

This guide provides field-proven troubleshooting strategies, diagnostic markers, and self-validating protocols to help you identify and eliminate these byproducts.

Quantitative Diagnostic Markers for Common Byproducts

To streamline your analytical workflow, compare your crude LC-MS and NMR data against this standardized diagnostic matrix.

Byproduct ClassMechanistic CauseLC-MS Diagnostic MarkerNMR Diagnostic Marker (¹H / ¹³C)
Open-Chain Michael Adduct Kinetically hindered hemiacetalization or failed acyl transfer.[M+H]⁺ matches target mass, but different HPLC retention time.Presence of free aldehyde CHO (~9.5–10.0 ppm) and phenolic OH.
Retro-Henry Product Base-mediated elimination of HNO₂ due to extended reaction time.[M - 47]⁺ (Exact mass loss of HNO₂).Loss of aliphatic NO₂-CH signal; appearance of new alkene protons.
Aldehyde Self-Condensation Base-catalyzed aldol condensation of o-hydroxycinnamaldehyde.Mass independent of α-nitroketone; often [2M - H₂O]⁺ of aldehyde.Absence of nitro/acyl signals; complex aromatic and conjugated alkene multiplets.
Hydrolyzed Lactol Insufficient acid co-catalyst (e.g., benzoic acid) preventing acyl transfer.[M - Acyl + H]⁺Free lactol OH (~6.0 ppm); missing acyl/aromatic signals from the transfer group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a large fraction of open-chain Michael adducts instead of the closed chromane ring. How do I drive the reaction to completion? Causality & Solution: The cascade relies on an initial Michael addition followed by an equilibrium of lactols (hemiacetalization) and a final acyl transfer. If the acid co-catalyst (e.g., benzoic acid) is insufficient, or if the steric bulk of the α-nitroketone is too high, the acyl transfer step becomes kinetically hindered. This traps the intermediate in its open-chain Michael adduct form[1]. Action: Verify the pKa of your acid co-catalyst. Increasing the benzoic acid loading from 10 mol% to 20 mol% often accelerates the acyl transfer, pulling the lactol equilibrium forward and consuming the open-chain adduct.

Q2: My LC-MS shows a major byproduct with a mass corresponding to the loss of HNO₂. What is happening, and how can I prevent it? Causality & Solution: This mass signature indicates a retro-Henry (elimination) reaction. α-Nitroketones are highly prone to retro-Henry pathways under basic conditions or extended reaction times[2]. The intermediate lactol or open-chain adduct undergoes base-mediated elimination of the nitro group, forming an unsaturated, inactive byproduct. Action: Strictly control the reaction temperature (maintain at -20 °C to RT, depending on the substrate) and avoid excess secondary amine catalyst (e.g., prolinol TMS ether). Quench the reaction immediately once TLC/HPLC indicates the consumption of the starting materials.

Q3: How can I definitively differentiate the desired 2,4-disubstituted chromane from its diastereomers or self-condensation impurities using NMR? Causality & Solution: Diastereomers will exhibit different coupling constants (J-values) for the protons at the C2, C3, and C4 positions of the chromane ring due to the rigid chair/half-chair conformation of the heterocycle. Self-condensation products of o-hydroxycinnamaldehydes will completely lack the characteristic nitro-aliphatic or acyl signals originating from the α-nitroketone. Action: Utilize 2D NOESY NMR. The relative stereochemistry (cis/trans relationship) of the 2,4-substituents can be unambiguously assigned by observing the through-space NOE cross-peaks between the C2 and C4 protons.

Mechanistic Divergence in Chromane Synthesis

The following diagram illustrates the critical junction points where the desired cascade reaction can diverge into byproduct formation.

Pathway SM Starting Materials: α-Nitroketone + o-Hydroxycinnamaldehyde MA Open-Chain Michael Adduct SM->MA Michael Addition (Prolinol TMS ether) SELF Byproduct: Aldehyde Self-Condensation SM->SELF Base-catalyzed side reaction HEMI Hemiacetal (Lactol Equilibrium) MA->HEMI Cyclization RETRO Byproduct: Retro-Henry Elimination MA->RETRO Elimination (-HNO2) TARGET Target: 2,4-Disubstituted Chromane HEMI->TARGET Acyl Transfer (Benzoic Acid) HEMI->RETRO Extended time/ Excess base

Reaction pathway showing the divergence of target chromanes and common byproducts.

Step-by-Step Methodology: Byproduct Isolation and Structural Elucidation

To ensure scientific integrity, use this self-validating protocol to isolate and characterize unknown impurities in your chromane synthesis workflow.

Phase 1: Reaction Quenching and Crude Profiling

  • Quench: Terminate the reaction mixture (typically in 1,2-dichloroethane) by adding an equal volume of saturated aqueous NH₄Cl. Causality: This neutralizes the basic secondary amine catalyst (prolinol TMS ether) and the acid co-catalyst, instantly freezing the lactol equilibrium and preventing post-reaction retro-Henry elimination.

  • Extract: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 30 °C.

  • Profile: Dissolve a 1 mg/mL aliquot of the crude mixture in HPLC-grade acetonitrile. Run a gradient LC-MS (C18 column, 5–95% MeCN/H₂O with 0.1% formic acid over 15 minutes).

Phase 2: Chromatographic Separation (Prep-HPLC) 4. Scale-Up: Based on the analytical LC-MS trace, transfer the crude mixture to a preparative HPLC system equipped with a C18 column. 5. Isolate: Collect fractions corresponding to the identified byproduct masses (e.g., [M - 47]⁺ for retro-Henry products). 6. Lyophilize: Freeze-dry the collected fractions to obtain pure byproduct samples, avoiding thermal degradation that can occur during rotary evaporation.

Phase 3: NMR Characterization & Validation 7. Acquire: Dissolve 5–10 mg of the isolated byproduct in CDCl₃. Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra. 8. Self-Validation Check:

  • If the product is the target chromane: You must observe a distinct ABX spin system for the C3 protons coupling with C2 and C4, and the absence of a free aldehyde peak.

  • If the product is an open-chain adduct: The spectrum will definitively show a downfield aldehyde proton (~9.5–10.0 ppm) and a broad singlet for the phenolic OH (~5.0–7.0 ppm), validating incomplete cyclization.

Workflow Q 1. Reaction Quenching LC 2. LC-MS Profiling Q->LC PREP 3. Prep-HPLC Isolation LC->PREP NMR 4. 1D/2D NMR Analysis PREP->NMR ID 5. Structural Elucidation NMR->ID

Analytical workflow for the isolation and structural elucidation of chromane byproducts.

References

  • Maity, R., & Pan, S. C. (2018). Organocatalytic asymmetric Michael/hemiacetalization/acyl transfer reaction of α-nitroketones with o-hydroxycinnamaldehydes: synthesis of 2,4-disubstituted chromans. Organic & Biomolecular Chemistry, 16(9), 1598-1608. URL: [Link]

  • Sahoo, S. C., Maity, R., & Pan, S. C. (2019). DBU-Mediated Addition of α-Nitroketones to α-Cyano-enones and α,β-Unsaturated α-Ketoesters: Synthesis of Dihydrofurans and Conjugated Dienes. ACS Omega, 4(2), 2794-2804. URL: [Link]

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-(4-Methylphenyl)-4-phenylchromane

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to formulate highly lipophilic organic molecules for in vitro and in vivo assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to formulate highly lipophilic organic molecules for in vitro and in vivo assays. 2-(4-Methylphenyl)-4-phenylchromane presents a classic formulation challenge: it possesses a rigid chromane backbone, two phenyl rings, and a methyl group, rendering it exceptionally hydrophobic.

This guide is designed to move beyond generic advice. We will explore the thermodynamic causality behind your formulation failures and provide self-validating, step-by-step protocols to successfully solubilize this compound in aqueous buffers.

Part 1: Diagnostic FAQ – Understanding the Molecule's Behavior

Q1: Why is 2-(4-Methylphenyl)-4-phenylchromane completely insoluble in my standard PBS or HEPES buffer? A1: The insolubility is driven by thermodynamics. Water is a highly polar, hydrogen-bonding network. 2-(4-Methylphenyl)-4-phenylchromane is a highly lipophilic molecule lacking hydrogen-bond donors or acceptors. Introducing this molecule into water forces the water molecules to form a highly ordered "cage" around the hydrophobic surface, which drastically decreases the entropy of the system. To minimize this thermodynamically unfavorable state, the drug molecules self-associate and precipitate out of solution as a crystal lattice. This behavior is characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds [1].

Q2: Can I just adjust the pH of my buffer to force it into solution? A2: No. This is a common pitfall. pH adjustment only works for molecules with ionizable groups (like amines or carboxylic acids) that can form soluble salts [2]. 2-(4-Methylphenyl)-4-phenylchromane lacks any ionizable functional groups. Its structure remains neutral across the entire physiological pH spectrum (pH 1–14). Therefore, altering the buffer pH will not yield any solubility enhancement. We must rely on co-solvents, complexation, or micellization.

Part 2: Troubleshooting Workflows & Solubilization Strategies

When dealing with non-ionizable hydrophobic compounds, a systematic approach is required to prevent wasting valuable material. Follow the decision tree below to determine your optimal formulation strategy.

SolubilizationWorkflow Start Start: 2-(4-Methylphenyl)-4-phenylchromane CheckIon Are there ionizable groups? (No, purely hydrophobic) Start->CheckIon Cosolvent Co-solvent Approach (DMSO/EtOH) CheckIon->Cosolvent Proceed to neutral solubilization Precipitation Precipitation upon dilution? (Antisolvent effect) Cosolvent->Precipitation Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Precipitation->Cyclodextrin Yes Success Solubilized Compound Ready for Assay Precipitation->Success No Surfactant Micellar Solubilization (Tween 20 / Poloxamer) Cyclodextrin->Surfactant Insufficient Conc. Cyclodextrin->Success Sufficient Conc. Surfactant->Success

Decision tree for solubilizing non-ionizable hydrophobic chromane derivatives.

The Co-Solvent Challenge

Q3: I prepared a 10 mM stock in 100% DMSO, but the moment I pipette it into my aqueous buffer, it turns cloudy. How do I prevent this? A3: You are experiencing antisolvent precipitation . When you inject the DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local environment around your drug molecules instantly shifts from highly non-polar to highly polar. Stripped of their DMSO solvation shell, the hydrophobic chromane molecules rapidly nucleate and crash out of solution [3].

To mitigate this, you must control the kinetics of the dilution.

Protocol 1: Optimized Co-Solvent Dilution (Kinetic Solubilization)

This protocol minimizes localized concentration spikes that trigger nucleation.

  • Stock Preparation: Dissolve 2-(4-Methylphenyl)-4-phenylchromane in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Buffer Preparation: Pre-warm your target aqueous buffer to 37°C. Increased thermal energy improves kinetic solubility.

  • High-Shear Mixing: Place the buffer vial on a magnetic stirrer and create a deep vortex.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex (the zone of highest turbulence). Do not touch the pipette tip to the buffer surface.

  • Validation: Keep the final DMSO concentration

    
     1.0% (v/v) to prevent cellular toxicity. Measure the absorbance at 600 nm; an OD
    
    
    
    > 0.05 indicates micro-precipitation.
The Cyclodextrin Solution

Q4: My assay cannot tolerate DMSO, and I need a completely aqueous system. What is the most effective approach? A4: For a purely aqueous formulation, Cyclodextrin complexation is the gold standard for chromane derivatives. Cyclodextrins (CDs) are cyclic oligosaccharides shaped like truncated cones. They possess a hydrophilic exterior (which dissolves in water) and a lipophilic inner cavity [4]. The hydrophobic phenyl rings of your compound will thermodynamically partition into this cavity, forming a water-soluble "inclusion complex" without altering the drug's covalent structure [5].

CD_Mechanism Drug Hydrophobic Drug (Chromane Core) Complex Inclusion Complex (Hydrophilic Exterior) Drug->Complex Enters Cavity CD HP-β-Cyclodextrin (Lipophilic Cavity) CD->Complex Encapsulates Aqueous Aqueous Buffer (Stable Solution) Complex->Aqueous Dissolves

Mechanism of host-guest inclusion complexation utilizing Hydroxypropyl-β-Cyclodextrin.

Protocol 2: HP-β-CD Inclusion Complex Formation (Equilibrium Method)

This protocol creates a thermodynamically stable inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is highly biocompatible.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Drug Addition: Add 2-(4-Methylphenyl)-4-phenylchromane powder in molar excess (e.g., aim for a theoretical 5 mM concentration, knowing it exceeds baseline solubility).

  • Equilibration: Seal the vial and place it on an orbital shaker at 37°C for 48 hours. Causality note: Complexation is an equilibrium process; sufficient time is required for the drug to partition into the CD cavities.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, precipitated drug.

  • Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PVDF syringe filter to ensure sterility and remove micro-crystals.

  • Validation: The resulting filtrate is your working stock. Quantify the exact solubilized concentration using HPLC or UV-Vis spectroscopy against a standard curve.

Part 3: Quantitative Data & Formulation Selection

To aid in your experimental design, utilize the following data tables to select the appropriate excipient based on your assay's tolerance limits.

Table 1: Co-solvent Selection Guide for Cell-Based Assays

Co-SolventPolarity IndexMax Recommended Assay Conc. (v/v)Solubilizing Power for ChromanesPrimary Drawback
DMSO 7.2

0.5% - 1.0%
ExcellentCan induce cell differentiation or toxicity at >1%.
Ethanol 5.2

1.0% - 2.0%
ModerateHigh volatility; can denature sensitive proteins.
PEG 400 N/A

2.0% - 5.0%
GoodHigh viscosity makes pipetting small volumes difficult.

Table 2: Advanced Excipient Comparison for BCS Class II/IV Compounds

Excipient ClassSpecific ExampleSolubilization MechanismAdvantagesDisadvantages
Cyclodextrin HP-β-CDHost-Guest Inclusion [6]True aqueous solution; masks toxicity; highly stable.Requires specific steric fit; expensive for large scale.
Non-ionic Surfactant Tween 80Micellization [7]Very high loading capacity; cheap.Can disrupt lipid bilayers in live-cell assays.
Co-solvent Propylene GlycolPolarity ReductionEasy to prepare; immediate dissolution.High risk of antisolvent precipitation upon dilution.

References

  • - Brieflands 2. - Benchchem 3. - Benchchem 4. - Hilaris Publisher

  • - BOC Sciences

  • - PMC (NIH)

  • - European Pharmaceutical Review

Troubleshooting

Long-term stability and storage conditions for 2-(4-Methylphenyl)-4-phenylchromane

Welcome to the Technical Support Center for 2-(4-Methylphenyl)-4-phenylchromane . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and mechanistic challenges associat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Methylphenyl)-4-phenylchromane . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and mechanistic challenges associated with handling 2,4-diarylchromanes.

The chromane heterocyclic scaffold is a privileged structure in drug discovery, demonstrating a broad spectrum of pharmacological activities[1]. However, the presence of two bulky aryl groups at the C2 and C4 positions introduces unique steric strains and electronic vulnerabilities[2]. This guide provides mechanistic troubleshooting, validated protocols, and quantitative stability data to ensure the absolute integrity of your experimental workflows.

Section 1: Troubleshooting & FAQs

Q1: Why does my 2-(4-Methylphenyl)-4-phenylchromane sample lose potency after a few weeks in solution? Causality: The primary degradation pathway for fully reduced chromanes is auto-oxidation at the benzylic carbons (C2 and C4). The adjacent ether oxygen and the phenyl/tolyl rings stabilize radical intermediates, making these positions highly susceptible to atmospheric oxygen and UV light[3]. This photo-oxidation typically converts the chromane into a chromanone or a dehydrogenated chromene derivative[4]. Solution: Always store solutions in amber vials to block UV light and purge the headspace with Argon or Nitrogen to displace oxygen.

Q2: Which solvent should I use for long-term stock solutions? Causality: Avoid peroxide-forming solvents like Tetrahydrofuran (THF) or Diethyl Ether. Trace peroxides rapidly accelerate the oxidative cleavage of the chromane ring. Dimethyl Sulfoxide (DMSO) is the industry standard for in vitro assays, but it is highly hygroscopic. Water ingress can lead to compound precipitation due to the highly lipophilic nature of the 2,4-diaryl substitution[1]. Solution: Use anhydrous, commercially sealed DMSO. Aliquot immediately to avoid repeated freeze-thaw cycles, which cause localized concentration gradients and micro-precipitation.

Q3: I observed a color change from colorless to faint yellow. Is the compound still usable? Causality: A yellow shift strongly indicates the formation of a conjugated system, likely a chromene (via dehydrogenation) or a chroman-4-one derivative[4]. Chroman-4-ones are thermodynamically stable sinks for oxidized chromanes[4]. Solution: Do not use the degraded batch for sensitive biological assays (e.g., kinase inhibition or cell viability), as the oxidized byproducts often exhibit off-target activities or altered binding affinities[1]. Verify structural integrity using HPLC-UV before proceeding.

Q4: How does the stereochemistry of the 2- and 4-positions affect stability? Causality: The 2-(4-methylphenyl) and 4-phenyl groups create significant steric bulk. Depending on whether your compound is the cis or trans diastereomer, the pseudo-axial and pseudo-equatorial dispositions can induce severe ring strain[2]. This strain lowers the activation energy required for retro-ene or elimination reactions under acidic or thermal stress, leading to ring-opening or aromatization[2][5]. Solution: Maintain the compound at neutral pH during storage and avoid heating above 40°C during reconstitution.

Section 2: Quantitative Stability Profile

The following table summarizes the expected shelf-life of 2-(4-Methylphenyl)-4-phenylchromane under various environmental conditions. Data is normalized based on the degradation kinetics of diarylchromane scaffolds.

Storage ConditionMatrix / SolventAtmosphereLight ExposureExpected Shelf-Life (>95% Purity)
Lyophilized Powder Neat (Solid)ArgonDark (Amber)24 - 36 Months
Lyophilized Powder Neat (Solid)Ambient AirDark (Amber)6 - 12 Months
Stock Solution (-80°C) Anhydrous DMSOArgonDark12 Months
Stock Solution (-20°C) Anhydrous DMSOAmbient AirDark3 - 6 Months
Working Solution (4°C) DMSO / Aqueous BufferAmbient AirDark< 48 Hours
Benchtop (25°C) THF / EtherAmbient AirAmbient UV/Vis< 4 Hours (Rapid Oxidation)

Section 3: Visualizations of Degradation and Storage

Degradation A 2-(4-Methylphenyl)- 4-phenylchromane (Intact Scaffold) B Benzylic Radical Intermediate (C2 or C4 Position) A->B UV Light / O2 (Photo-oxidation) C Chroman-4-one Derivative (Oxidized Ketone) B->C +O2, -H2O (Stable Sink) D Chromene Derivative (Dehydrogenated) B->D -H2 (Elimination)

Fig 1. Photo-oxidative degradation pathways of 2,4-diarylchromanes into chromanones and chromenes.

Workflow S1 1. Receive Lyophilized Powder (Equilibrate to Room Temp) S2 2. Reconstitute in Anhydrous DMSO (Vortex gently, avoid heat) S1->S2 S3 3. Purge Headspace with Argon (Displace atmospheric O2) S2->S3 S4 4. Aliquot into Amber Vials (Single-use volumes) S3->S4 S5 5. Flash Freeze & Store (Liquid N2 -> -80°C Freezer) S4->S5

Fig 2. Optimal reconstitution and aliquoting workflow to maximize chromane derivative shelf-life.

Section 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . If the validation checkpoint fails, the workflow must be halted to prevent the generation of artifactual data.

Protocol A: Anaerobic Reconstitution and Aliquoting

Objective: Prepare a 10 mM stock solution while preventing the introduction of moisture and oxygen.

  • Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Validation Checkpoint: Condensation on the vial exterior indicates incomplete equilibration. Do not open until fully dry.

  • Solvent Preparation: Pierce the septum of a fresh bottle of anhydrous DMSO (≥99.9% purity) using a dry, sterile syringe. Withdraw the required volume.

  • Reconstitution: Inject the DMSO directly into the compound vial. Swirl gently until complete dissolution is achieved. Do not sonicate or heat, as thermal energy accelerates retro-ene degradation[5].

  • Argon Purge: Insert a needle connected to a low-pressure Argon line into the vial headspace. Insert a secondary vent needle. Purge for 30 seconds, then remove the vent needle, followed by the Argon needle.

  • Aliquoting: Dispense 10–50 µL aliquots into pre-chilled amber microcentrifuge tubes. Flash-freeze immediately in liquid nitrogen and transfer to -80°C.

Protocol B: Stability Verification via HPLC-UV

Objective: Quantify the structural integrity of stored aliquots prior to high-value biological assays.

  • Sample Preparation: Thaw one single-use aliquot. Dilute 1:100 in HPLC-grade Acetonitrile (ACN).

  • Chromatographic Setup:

    • Column: C18 Reverse-Phase (e.g., 100 x 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Execution & Analysis: Inject 10 µL of the sample.

    • Validation Checkpoint: The intact 2-(4-Methylphenyl)-4-phenylchromane will elute as a single sharp peak (highly lipophilic, late eluting).

    • Troubleshooting: If a new peak appears at an earlier retention time with strong absorbance at 254 nm, this indicates the presence of the conjugated chroman-4-one degradation product[4]. If the purity of the main peak falls below 95%, discard the batch.

References

  • MDPI. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Available at:[Link]

  • ACS Publications. First- and Second-Generation Practical Syntheses of Chroman-4-one Derivative: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitors. Available at:[Link]

  • TDX. Transition Metal-Catalyzed Reactions of Heteroatom-Substituted Alkynes. Available at:[Link]

  • ResearchGate. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Available at:[Link]

Sources

Optimization

Overcoming challenges in the final purification step of 2-(4-Methylphenyl)-4-phenylchromane

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Methylphenyl)-4-phenylchromane . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Methylphenyl)-4-phenylchromane .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with diarylchromanes. Because this molecule possesses stereocenters at the C2 and C4 positions, crude synthetic mixtures often contain a complex matrix of cis/trans diastereomers, unreacted lipophilic precursors, and potential enantiomeric pairs.

This guide bypasses generic advice to focus on the causality of purification failures—such as "oiling out" during crystallization or co-elution on silica—and provides self-validating protocols to ensure absolute structural and isomeric purity.

Purification Architecture & Workflow

G N1 Crude Mixture 2-(4-Methylphenyl)-4-phenylchromane N2 Flash Chromatography (Silica, Hexane/EtOAc) N1->N2 N3 In-Process Validation (TLC / HPLC Analysis) N2->N3 N4 Chiral Resolution (Optional) N3->N4 Enantiomer mix N5 Recrystallization (EtOH / H2O) N3->N5 Diastereomerically pure N4->N5 N6 Pure Diarylchromane (>99% Purity) N5->N6

Workflow for the purification and isolation of 2-(4-Methylphenyl)-4-phenylchromane.

Self-Validating Experimental Protocols

Protocol 1: Diastereomeric Resolution via Flash Column Chromatography

Causality & Rationale: 2-(4-Methylphenyl)-4-phenylchromane is highly lipophilic due to its diaryl-substituted chromane core. It lacks strong hydrogen bond donors, meaning it interacts only weakly with the silanol groups of normal-phase silica. To prevent the cis and trans diastereomers from co-eluting at the solvent front, a highly non-polar solvent system must be strictly maintained[1].

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add silica gel (1:3 ratio by weight to the crude) and evaporate the DCM completely under reduced pressure. Causality: Dry loading prevents the lipophilic chromane from streaking down the column, ensuring sharp elution bands.

  • Column Packing: Pack a column with Silica Gel 60 (230-400 mesh) and equilibrate thoroughly with 100% Hexane.

  • Elution Gradient: Load the dry silica onto the column bed. Begin elution with 100% Hexane (2 column volumes), then apply a shallow gradient of 1% to 3% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect small fractions (e.g., 15 mL) as the closely related diastereomers will elute in rapid succession.

  • Self-Validation Check (2D-TLC): Spot the combined fractions on a TLC plate and develop in 5% EtOAc/Hexane. Rotate the plate 90 degrees and develop again. If the spot remains singular and perfectly diagonal, diastereomeric purity is confirmed. Off-diagonal spots indicate degradation or co-elution.

Protocol 2: Final Polish via Recrystallization

Causality & Rationale: While chromatography resolves diastereomers, trace lipophilic impurities often remain. Recrystallization exploits differential temperature-dependent solubility.2 because it is polar enough to reject the highly lipophilic chromane at low temperatures, forcing the molecules into a highly ordered crystal lattice[2].

Step-by-Step Methodology:

  • Dissolution: Place the chromatographed chromane in an Erlenmeyer flask. Add boiling absolute ethanol dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If the solution is cloudy or colored, add 10 mg of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration to remove insoluble particulates[3].

  • Controlled Nucleation: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling prevents the entrapment of solvent molecules within the crystal lattice.

  • Maturation: Transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize the yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol.

  • Self-Validation Check (Melting Point): Dry the crystals under high vacuum for 12 hours. Determine the melting point. A sharp melting point range (

    
     °C) validates the complete removal of trace solvents and impurities.
    

Quantitative Data Matrix for Purification Optimization

ParameterOptimized Condition / ValueMechanistic Rationale
Flash Column Mobile Phase 1–3% EtOAc in HexanePrevents rapid co-elution; lipophilic diarylchromanes require extremely low polarity for separation[1].
TLC

Value
~0.35 (at 5% EtOAc/Hexane)Optimal retention factor for maximizing theoretical plates and resolving cis/trans isomers.
Recrystallization Solvent Ethanol / Water (9:1 v/v)Water acts as an anti-solvent to lower the saturation point and prevent the chromane from "oiling out"[3].
Chiral HPLC Mobile Phase Hexane / 1-Propanol (98:2)1-Propanol modifies the chiral stationary phase to resolve the enantiomeric pairs of the chromane[4].

Troubleshooting Guides & FAQs

Q1: My 2-(4-Methylphenyl)-4-phenylchromane is "oiling out" instead of crystallizing during the cooling phase. How do I fix this? A1: "Oiling out" occurs when the solute separates from the solvent at a temperature above its melting point, resulting in a biphasic liquid system rather than a solid crystal lattice. Because diarylchromanes can have depressed melting points when impure, they are highly susceptible to this.

  • The Fix: Your solution is either too concentrated or the boiling point of your solvent is too high. Reheat the mixture until it becomes a homogenous liquid, then add a small amount of an anti-solvent (like water) to decrease the saturation point. Alternatively,3 to induce localized nucleation, forcing the molecules to crystallize rather than oil out[3].

Q2: I cannot resolve the cis and trans diastereomers on silica gel. They co-elute as a single broad band. What should I adjust? A2: Co-elution of diarylchromane diastereomers usually indicates that the mobile phase is too polar, causing the compounds to spend insufficient time interacting with the stationary phase.

  • The Fix: Drastically decrease the polarity of the mobile phase (e.g., drop to 1% EtOAc in Hexane, or switch to a Toluene/Hexane system). If resolution is still poor, you must switch to a stationary phase with a smaller particle size (e.g., 15 µm spherical silica in an automated flash system) to increase the theoretical plate count.

Q3: I have isolated the pure diastereomer, but I need a single enantiomer. Can I separate the enantiomers using standard silica gel? A3: No. Standard silica gel provides an achiral environment and cannot distinguish between the enantiomers of 2-(4-Methylphenyl)-4-phenylchromane.

  • The Fix: You must use preparative Chiral HPLC. For chromane derivatives,4 over a chiral stationary phase is the industry standard for achieving high enantiomeric excess (ee)[4].

Q4: Why is my isolated yield after recrystallization so low (<40%), even though the crude purity was high? A4: Diarylchromanes exhibit high lipophilicity (high logP). If trace lipophilic impurities (like unreacted starting materials) are present, they can act as co-solvents, artificially increasing the solubility of your product in ethanol even at 0 °C.

  • The Fix: Your solvent volume is too high. Concentrate the mother liquor by 50% under reduced pressure and cool it again to obtain a second crop of crystals. If the issue persists, switch to a binary solvent system with a sharper solubility curve, such as Acetone/Hexane.

References

  • National Center for Biotechnology Information (PMC). "Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation." Available at:[Link]

  • Google Patents. "EP2522647A1 - Process of separating chiral isomers of chroman compounds and their derivatives and precursors.
  • National Center for Biotechnology Information (PMC). "Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Weighing 2-(4-Methylphenyl)-4-phenylchromane

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals handling 2-(4-Methylphenyl)-4-phenylchromane .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals handling 2-(4-Methylphenyl)-4-phenylchromane .

Chemically, this compound features a dihydrobenzopyran (chromane) core substituted with a p-tolyl group at C2 and a phenyl group at C4. This bulky, aromatic architecture renders the molecule highly lipophilic and non-polar. Because it lacks functional groups capable of hydrogen bonding or ionic dissociation, it exhibits extremely low electrical conductivity. In the laboratory, this translates to severe electrostatic charging during powder handling and a susceptibility to localized oxidation. This guide synthesizes pharmacopeial standards and physicochemical principles to help you troubleshoot these specific experimental bottlenecks.

Troubleshooting & FAQs

Q1: When I try to weigh 2-(4-Methylphenyl)-4-phenylchromane, the powder scatters, repels the spatula, and clings to the draft shield. How do I resolve this? Root Cause (Causality): You are experiencing severe triboelectric charging. Because this chromane derivative is a non-polar insulator, the friction generated by scooping the powder strips electrons, causing a massive static charge buildup. Unable to dissipate this charge, the powder interacts with the fixed, non-conductive parts of your analytical balance (like the glass draft shield). This creates an artificial electrostatic force that1[1]. Solution:

  • Active Ionization: Utilize an AC corona discharge ionizer. Pointing an ionizer at the weighing chamber for 5–10 seconds bombards the area with bipolar ions, rapidly neutralizing the surface charge of the powder.

  • Faraday Cage Effect: Swap standard plastic or borosilicate glass weighing boats for conductive metallic vessels (e.g., aluminum boats or anti-static ErgoClips) to shield the sample electrically.

Q2: My balance readings constantly drift when weighing small quantities (<15 mg) of this compound. Is my balance defective? Root Cause: Drift is rarely a mechanical failure; it is typically an environmental artifact. According to pharmacopeial guidelines, temperature gradients between the cold sample vial, the tare vessel, and the ambient air create 2[2]. Solution: Never weigh a sample directly from cold storage. Allow the 2-(4-Methylphenyl)-4-phenylchromane vial to thermally equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

Q3: How do I ensure my weighed mass is scientifically valid and compliant for quantitative drug development assays? Root Cause: Weighing a mass that is too small amplifies the analytical balance's inherent uncertainty, rendering your quantitative data statistically invalid. Solution: You must adhere strictly to the minimum weight (


) guidelines. The standard dictates that3[3].
Self-Validating Check: Always verify that your target mass is strictly greater than the calculated 

of your specific balance. If your balance's

is 14 mg, weighing 10 mg of the chromane derivative is a critical protocol violation.

Q4: Does 2-(4-Methylphenyl)-4-phenylchromane degrade over time? How should I store the bulk powder after weighing? Root Cause: While the overall chromane scaffold is robust, the tertiary benzylic carbons (C2 and C4) are highly susceptible to hydrogen atom abstraction. In the presence of atmospheric oxygen and light, these positions can undergo4[4]. Solution: Store the compound in amber glass vials to prevent photo-oxidation. Immediately after weighing, purge the headspace of the source vial with an inert gas (Argon or Nitrogen) to displace oxygen before returning it to 2°C–8°C storage.

Quantitative Data & Guidelines

ParameterRecommended Specification / LimitCausality / Rationale
Minimum Weight (

)

Ensures weighing uncertainty is

for quantitative accuracy[3].
Relative Humidity (RH) 45% – 60%Creates a microscopic moisture film to naturally dissipate static charge[1].
Thermal Equilibration

minutes
Prevents thermal convection currents inside the balance draft shield[2].
Storage Temperature 2°C to 8°C (Dark)Minimizes kinetic energy for benzylic oxidative degradation pathways[4].
Ionizer Application 5 – 10 seconds prior to tareNeutralizes surface charges via bipolar AC ion bombardment[1].

Standard Operating Procedure: Precision Weighing of Static-Prone Chromanes

This self-validating protocol ensures both high accuracy and chemical integrity during the handling of 2-(4-Methylphenyl)-4-phenylchromane.

Step 1: Equilibration & Environment Check Remove the sealed vial of 2-(4-Methylphenyl)-4-phenylchromane from cold storage. Allow it to sit in a desiccator at room temperature for a minimum of 30 minutes. Verify the laboratory's relative humidity is between 45% and 60%.

Step 2: Balance Preparation Open the draft shield of the analytical balance. Ensure the balance is leveled and reads exactly 0.0000 g. If the balance features an internal calibration mechanism, trigger it to account for current environmental conditions.

Step 3: Static Elimination Place a conductive metallic weighing boat on the balance pan. Activate the AC static eliminator (ionizer) and direct the ion stream at both the weighing boat and the sample vial for 10 seconds to neutralize triboelectric charges.

Step 4: Tare and Dispense Tare the balance. Using a grounded, stainless-steel micro-spatula, carefully transfer the chromane powder into the weighing boat. Close all draft shield doors completely to prevent air drafts.

Step 5: Self-Validation & Verification Wait for the balance stability indicator (usually an asterisk or a stable unit symbol) to appear. Verify that the displayed net weight strictly exceeds the balance's established minimum weight (


). Record the quantitative value. If the weight is below 

, the measurement is invalid and must be adjusted.

Step 6: Post-Weighing Storage Immediately flush the source vial with Argon gas, seal tightly with a PTFE-lined cap, and return to 2°C–8°C dark storage to prevent benzylic oxidation.

Workflow Visualization

G Start Start Weighing Protocol Equilibrate Equilibrate Sample & Balance (Room Temp, 45-60% RH) Start->Equilibrate CheckStatic Check Static Charge (StaticDetect / Electrometer) Equilibrate->CheckStatic Ionizer Activate AC Ionizer (Neutralize Charge) CheckStatic->Ionizer Charge Detected Tare Tare Conductive Vessel (Faraday Cage) CheckStatic->Tare No Charge Ionizer->Tare Weigh Dispense 2-(4-Methylphenyl)- 4-phenylchromane Tare->Weigh Verify Verify Minimum Weight (USP <41> Compliance) Weigh->Verify Verify->Weigh Weight < m_min End Store under Argon (Prevent Oxidation) Verify->End Weight ≥ m_min

Workflow for precision weighing of static-prone chromanes with self-validating checks.

References

1.[2] Title: General Chapters: <1251> WEIGHING ON AN ANALYTICAL BALANCE. Source: uspbpep.com. URL: 2.[1] Title: Electrostatic Charges and their Effects on Weighing. Source: mt.com. URL: 3.[3] Title: USP Chapter 41 Weighing Requirements for Balances. Source: mt.com. URL: 4.[4] Title: Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Source: chemrxiv.org. URL:

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 2-(4-Methylphenyl)-4-phenylchromane via Chiral HPLC

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific stereochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific stereochemical analytical challenges associated with diarylchromanes.

2-(4-Methylphenyl)-4-phenylchromane is a highly lipophilic, neutral molecule featuring two bulky aromatic rings. Resolving its enantiomers requires precise control over the transient diastereomeric complexes formed between the analyte and the Chiral Stationary Phase (CSP). This guide moves beyond basic troubleshooting to explain the causality behind chromatographic behaviors, ensuring your methods are robust, reproducible, and scientifically sound.

Part 1: Mechanistic Workflows

Before adjusting parameters, it is critical to understand the logical progression of chiral method development. The workflow below outlines the decision-making process for neutral, lipophilic chromanes.

ChiralWorkflow Start Analyze Target: 2-(4-Methylphenyl)-4-phenylchromane Screening Primary CSP Screening (Amylose vs. Cellulose) Start->Screening NP_Mode Normal Phase (NP) Mode Hexane / Alcohol Screening->NP_Mode Eval Evaluate Resolution (Rs) NP_Mode->Eval Opt_Temp Optimize Temperature (Thermodynamic) Eval->Opt_Temp Rs < 1.5 Opt_MP Adjust Modifier Ratio (Kinetic) Eval->Opt_MP Rs < 1.5 Success Baseline Resolution (Rs ≥ 1.5) Opt_Temp->Success Opt_MP->Success

Method development workflow for the chiral HPLC resolution of diarylchromanes.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my 2-(4-Methylphenyl)-4-phenylchromane enantiomers co-elute on a standard C18 column, and how do I select the right CSP?

  • The Causality: Enantiomers possess identical physicochemical properties in an achiral environment. A standard C18 column lacks the asymmetric environment necessary for chiral discrimination. To achieve separation, you must use a CSP that facilitates the formation of transient diastereomeric complexes with differing thermodynamic stabilities [4].

  • The Solution: For bulky, neutral molecules like diarylchromanes, polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are the gold standard[1]. The chiral recognition mechanism relies on the helical structure of the polysaccharide backbone. The carbamate or benzoate derivatives on the CSP provide

    
     interactions with the 4-phenyl and 4-methylphenyl rings of your analyte, while the chiral grooves provide steric inclusion [2]. Begin your screening with an Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H).
    

Q2: I am using an amylose-based CSP with Hexane/Isopropanol (90:10), but my resolution (


) is only 0.8. How do I achieve baseline resolution (

)?
  • The Causality: Resolution is a function of column efficiency (

    
    ), selectivity (
    
    
    
    ), and the retention factor (
    
    
    ). If
    
    
    is too low, the analyte moves through the column too quickly, preventing sufficient interaction time within the chiral cavities. If
    
    
    is low, the energy difference (
    
    
    ) between the two transient diastereomeric complexes is insufficient.
  • The Solution:

    • Adjust Retention (Kinetic): Decrease the isopropanol (IPA) concentration to 5% or 2%. The non-polar hexane drives the lipophilic chromane into the CSP cavities. Reducing the polar modifier increases

      
      .
      
    • Alter Steric Environment (Thermodynamic): If

      
       is optimal (between 2 and 10) but 
      
      
      
      remains low, switch the modifier from IPA to Ethanol (EtOH). EtOH has a different steric profile and hydrogen-bonding capacity, which can drastically alter the geometry of the complex and improve selectivity [1].
    • Optimize Temperature: Enantioseparation is typically enthalpy-driven (

      
      ). Lowering the column temperature (e.g., from 25°C to 15°C) favors the formation of the more stable diastereomeric complex, thereby increasing 
      
      
      
      .

TroubleshootingLogic Issue Issue: Co-elution of Chromane Enantiomers Check1 Is Retention Factor (k') > 1? Issue->Check1 Action1 Decrease % Alcohol (Increase k') Check1->Action1 No Check2 Is Selectivity (α) > 1.1? Check1->Check2 Yes Action1->Check1 Re-evaluate Action2 Switch Alcohol Modifier (e.g., IPA to EtOH) Check2->Action2 No Action3 Lower Column Temperature Check2->Action3 Yes Action2->Check1 Success Resolution Improved Action3->Success

Logic tree for troubleshooting poor enantiomeric resolution of chromanes.

Q3: The peak areas for my racemic standard are 55:45 instead of the expected 1:1 ratio. What is causing this discrepancy?

  • The Causality: A true racemate must exhibit a 50:50 area ratio. Deviations indicate either an analytical artifact or a sample integrity issue.

  • The Solution:

    • Co-eluting Impurities: An achiral synthetic intermediate (e.g., an uncyclized chalcone precursor) may be co-eluting with one enantiomer [3]. Self-Validation: Utilize a Diode Array Detector (DAD) to perform a peak purity analysis. If the UV spectra vary across the peak, an impurity is present.

    • Detector Saturation: Ensure the sample concentration is within the linear dynamic range of your UV detector. Overloading can disproportionately flatten the apex of the larger peak.

    • Solvent Mismatch: Ensure your sample is dissolved in the mobile phase. Injecting a sample dissolved in 100% strong solvent (like pure IPA or DCM) can cause localized band broadening and distort integration.

Part 3: Quantitative Data Presentation

To guide your initial method development, Table 1 summarizes representative screening data for diarylchromane derivatives across various CSPs and mobile phases. Notice how the switch from IPA to EtOH on an amylose phase drastically impacts selectivity.

Table 1: Representative Chiral HPLC Screening Data for Diarylchromanes

Chiral Stationary PhaseMobile Phase (v/v)Temp (°C)Retention Factor (

)
Selectivity (

)
Resolution (

)
Amylose-based (e.g., AD-H)Hexane / IPA (90:10)251.81.150.9
Amylose-based (e.g., AD-H)Hexane / EtOH (90:10)252.11.422.3
Cellulose-based (e.g., OD-H)Hexane / IPA (90:10)252.51.050.4
Immobilized Amylose (IA)Hexane / DCM (80:20)251.21.000.0
Amylose-based (e.g., AD-H)Hexane / EtOH (95:5)153.41.553.1
Part 4: Self-Validating Experimental Protocol

Methodology: Systematic Chiral Resolution of 2-(4-Methylphenyl)-4-phenylchromane

Phase 1: System Suitability and Baseline Establishment

  • System Preparation: Flush the HPLC system with 100% Hexane (HPLC grade) to remove all reversed-phase solvents. Critical Causality: Miscibility issues between water and hexane will cause emulsion formation, precipitation, and dangerous system overpressure.

  • Void Volume Determination: Inject 5 µL of 1,3,5-tri-tert-butylbenzene (TTBB) (0.1 mg/mL in Hexane). TTBB is sterically hindered and non-retained on polysaccharide phases. Record the elution time as the void time (

    
    ).
    

Phase 2: CSP and Modifier Screening 3. Column Installation: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., 250 mm x 4.6 mm, 5 µm). 4. Equilibration: Pump a mobile phase of Hexane/Ethanol (90:10 v/v) at 1.0 mL/min. Monitor the UV baseline at 254 nm until stable (typically 10-15 column volumes). 5. Sample Injection: Inject 5 µL of the racemic 2-(4-Methylphenyl)-4-phenylchromane (prepared at 1 mg/mL dissolved strictly in the mobile phase). 6. Self-Validation Check: Calculate the resolution using the formula:


. Verify that the peak area ratio is exactly 1:1. If 

and the ratio is 1:1, the method is validated for analytical use.

Phase 3: Thermodynamic and Kinetic Optimization 7. Kinetic Adjustment: If


 and 

, reduce the EtOH modifier to 5%. Re-inject the sample. The increased retention time allows for more theoretical plates (

) to act on the separation. 8. Thermodynamic Profiling: If

is insufficient despite optimal retention, lower the column compartment temperature from 25°C to 15°C. Plot

versus

(van 't Hoff plot). A linear plot confirms an enthalpy-driven separation mechanism, validating the thermodynamic stability of the method.
References
  • BenchChem.Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center.
  • Molecules.
  • Journal of Chromatography A.High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions. (2008).
  • Phenomenex.HPLC Technical Tip: Chiral Method Development.
Troubleshooting

Technical Support Center: Minimizing Solvent Impurities in 2-(4-Methylphenyl)-4-phenylchromane

Welcome to the technical support center for the purification of 2-(4-Methylphenyl)-4-phenylchromane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-Methylphenyl)-4-phenylchromane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to residual solvent impurities in the final product. Our focus is on providing practical, scientifically-grounded solutions to ensure the highest purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a significant concern in drug development?

A: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[1][2] They are not completely removed by practical manufacturing techniques.[1][2] These solvents provide no therapeutic benefit and are a primary concern for patient safety due to their potential toxicity.[1][2][3] Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3C, classify solvents into three classes based on their risk to human health:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.[2][3]

  • Class 2: Solvents to be limited, associated with non-genotoxic carcinogenicity or other irreversible toxicities.[2][3]

  • Class 3: Solvents with low toxic potential, for which a Permitted Daily Exposure (PDE) of 50 mg or more per day is considered acceptable.[1][4]

Minimizing these solvents to the lowest possible levels is a critical aspect of Good Manufacturing Practices (GMP) to ensure product safety and quality.[1][3]

Q2: What are the likely sources of solvent impurities in the synthesis of 2-(4-Methylphenyl)-4-phenylchromane?

A: Solvent impurities can be introduced at various stages of the synthesis and purification process. Common sources include:

  • Reaction Solvents: Solvents used as the medium for the chemical reaction, such as toluene, dimethylformamide (DMF), or ethanol, can be carried over.[5][6]

  • Work-up and Extraction Solvents: Solvents like ethyl acetate, dichloromethane, or diethyl ether used during aqueous work-up and extraction can remain trapped in the product.[6]

  • Purification Solvents: Solvents used for purification techniques like column chromatography (e.g., hexane, ethyl acetate) or recrystallization (e.g., ethanol, isopropanol) are frequent culprits.[5][6][7]

Q3: Which analytical techniques are most effective for identifying and quantifying residual solvents?

A: Gas Chromatography (GC) is the most widely used and appropriate technique for analyzing residual solvents due to their volatile nature.[8][9][10] The most common methods include:

  • Static Headspace Gas Chromatography (HS-GC): This is the preferred method. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This technique is highly sensitive for volatile compounds and avoids contaminating the instrument with the non-volatile drug product.[10][11] It is often coupled with a Flame Ionization Detector (FID) for quantification.

  • GC-Mass Spectrometry (GC-MS): Using a mass spectrometer as the detector provides definitive identification of the solvent by its mass spectrum, which is particularly useful when unexpected impurities are present.[11][12]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While primarily a tool for structural elucidation, ¹H NMR can detect and quantify residual solvents if their characteristic peaks do not overlap with the product's signals. It is a valuable in-process control tool. There are established tables of chemical shifts for common solvents in various deuterated NMR solvents to aid in identification.[13][14][15]

Analytical TechniquePrimary UseAdvantagesLimitations
HS-GC-FID QuantificationHigh sensitivity, robust, prevents instrument contamination.[10][11]Requires reference standards for each solvent.
HS-GC-MS Identification & QuantificationConfirms molecular identity, highly sensitive.[11][12]Can be more complex and costly than FID.
¹H NMR Identification & EstimationRapid, no sample heating required, provides structural info.Lower sensitivity than GC, potential for signal overlap.[16]

Troubleshooting Guide: High Levels of Residual Solvents

This section addresses specific issues you may encounter when trying to minimize solvent impurities in your final product of 2-(4-Methylphenyl)-4-phenylchromane.

Issue 1: My ¹H NMR or GC analysis shows a high level of a common processing solvent (e.g., Ethyl Acetate, Hexane, Toluene). How do I remove it?

Root Cause: The solvent may be trapped within the crystal lattice of your solid product or inadequately removed during the final drying step.

Solution Pathway:

  • Optimize Final Drying: Before attempting more complex purification, ensure the product is thoroughly dried.

    • Action: Dry the solid product under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours).

    • Causality: Applying a high vacuum lowers the boiling point of the solvent, facilitating its evaporation even from a solid matrix. Gentle heating (e.g., 40-50 °C, ensuring it's well below the product's melting point) can further accelerate this process.

  • Recrystallization: If drying is insufficient, recrystallization is the most powerful technique for purifying solid compounds and removing trapped solvents.[17][18][19][20]

    • Action: Perform a recrystallization using a carefully selected solvent system.

    • Causality: This process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly.[20] As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, including the original trapped solvent, remain in the mother liquor.[17][18]

Workflow: Troubleshooting High Solvent Levels

G start High Residual Solvent Detected (NMR or GC) drying Step 1: Optimize Drying (High Vacuum, Gentle Heat) start->drying reanalyze Re-analyze Sample (GC or NMR) drying->reanalyze pass Solvent Below Limit (Process Complete) reanalyze->pass Pass fail Solvent Still High reanalyze->fail Fail recrystallize Step 2: Recrystallization (Select appropriate solvent) fail->recrystallize solvent_exchange Step 3: Solvent Exchange (For high-boiling solvents) fail->solvent_exchange If solvent is high-boiling recrystallize->drying solvent_exchange->recrystallize

Caption: Decision workflow for addressing high residual solvent levels.

Protocol: Recrystallization of 2-(4-Methylphenyl)-4-phenylchromane
  • Solvent Selection: The key is to find a solvent or solvent system in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[17][18] For chromane derivatives, ethanol, isopropanol, or mixtures like ethyl acetate/hexane are often effective.[6][7]

  • Dissolution: In a suitable flask, add the crude 2-(4-Methylphenyl)-4-phenylchromane. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.[18] Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under high vacuum as described previously.

Issue 2: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Root Cause: "Oiling out" happens when the solute comes out of the solution at a temperature above its melting point, often because the solution is too concentrated or contains impurities that depress the melting point.[7]

Solutions:

  • Increase Solvent Volume: The solution may be too saturated. Reheat the mixture to dissolve the oil and add more of the hot solvent until the solution is clear.[7]

  • Slow Down Cooling: Allow the solution to cool at a much slower rate. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight. This gives molecules more time to orient themselves into a crystal lattice.[7]

  • Modify the Solvent System: If using a single solvent, try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[19]

Issue 3: How can I remove a high-boiling point solvent like DMF or DMSO?

Root Cause: High-boiling point solvents are difficult to remove by standard evaporation under vacuum due to their low vapor pressure.

Solutions:

  • Aqueous Washes: If your product is highly soluble in a water-immiscible solvent (like ethyl acetate or dichloromethane) and stable to water, you can often remove water-miscible solvents like DMF and DMSO through repeated aqueous washes during the work-up phase.

  • Solvent Exchange via Distillation: This technique involves replacing one solvent with another.[21] It is particularly useful in process chemistry.[21][22]

    • Dissolve the crude product in a minimal amount of the high-boiling solvent.

    • Add a lower-boiling solvent in which the product is also soluble, but which forms an azeotrope with the high-boiling solvent (e.g., toluene or heptane can sometimes be used to azeotropically remove DMF).

    • Distill off the lower-boiling azeotrope, continuously adding more of the lower-boiling solvent to maintain volume until the high-boiling solvent is removed. This is often monitored by checking the temperature of the distillate.

  • Lyophilization (Freeze-Drying): If the compound is soluble in a solvent that can be sublimed (e.g., 1,4-dioxane or tert-butanol), you can dissolve the product, freeze the solution, and then apply a high vacuum. The solvent will sublime, leaving behind a dry, fluffy solid product. This method is excellent for removing even high-boiling solvents but requires specialized equipment.

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

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  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation (ICH). [Link]

  • Guide to Residual Solvents Analysis - Methods & Best Practices. Eurofins Scientific. [Link]

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  • What is Solvent Exchange?. Organomation. [Link]

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  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(4-Methylphenyl)-4-phenylchromane and Other Key Bioflavonoids: A Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of the synthetic chromane derivative, 2-(4-Methylphenyl)-4-phenylchromane, alongside a selection of well-characterized, naturally occurring bioflavonoids. We will...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the synthetic chromane derivative, 2-(4-Methylphenyl)-4-phenylchromane, alongside a selection of well-characterized, naturally occurring bioflavonoids. We will delve into their respective biological activities, focusing on antioxidant, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these compounds and the experimental methodologies used to evaluate them.

Introduction: The Therapeutic Promise of Flavonoids and Chromane Scaffolds

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological effects, including potent antioxidant, anti-inflammatory, and anticancer activities.[1][2] Their therapeutic potential has led to extensive research into both naturally occurring flavonoids and synthetic analogues. The chromane scaffold, a core structure in many flavonoids, is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3][4]

This guide focuses on 2-(4-Methylphenyl)-4-phenylchromane, a synthetic derivative of the chromane family. To contextualize its potential, we will compare it with three well-studied natural bioflavonoids:

  • Quercetin: A flavonol abundant in fruits and vegetables, recognized for its strong antioxidant and anti-inflammatory properties.[5][6]

  • Genistein: An isoflavone primarily found in soy products, known for its phytoestrogenic and anticancer activities.[7][8]

  • Catechin: A flavan-3-ol, a major component of tea, celebrated for its potent antioxidant effects.

The central hypothesis of this guide is that while natural bioflavonoids offer a rich source of bioactive compounds, synthetic derivatives like 2-(4-Methylphenyl)-4-phenylchromane may present opportunities for enhanced potency, selectivity, and drug-like properties.

Comparative Analysis of Biological Activities

This section will compare the biological activities of 2-(4-Methylphenyl)-4-phenylchromane with quercetin, genistein, and catechin, focusing on key therapeutic areas.

Antioxidant Capacity: Quenching the Fire of Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases.[9] The ability of flavonoids to scavenge free radicals is a cornerstone of their therapeutic potential.

Experimental Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and reliable method to evaluate the antioxidant capacity of compounds.[10][11] The assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically. A lower IC50 value (the concentration required to scavenge 50% of DPPH radicals) indicates higher antioxidant activity.[10]

CompoundDPPH Radical Scavenging Activity (IC50, µM)Reference
2-(4-Methylphenyl)-4-phenylchromaneData Not Available in Searched Literature-
Quercetin4.36 ± 0.10[10]
(+)-Catechin5.06 ± 0.08[10]
GenisteinLess potent than quercetin and catechin[7]
Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases. Flavonoids can exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes and modulating signaling pathways.[12]

Experimental Rationale: A common method to assess anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-8), in cell-based assays.[12] Lipopolysaccharide (LPS)-stimulated macrophages are a standard in vitro model for inducing an inflammatory response.

CompoundKey Anti-inflammatory MechanismsReference
2-(4-Methylphenyl)-4-phenylchromaneData Not Available in Searched Literature-
QuercetinInhibits pro-inflammatory enzymes (COX, LOX); Suppresses production of TNF-α, IL-6, IL-8, and IL-1β.[1][13][14][1][13][14]
GenisteinReduces inflammatory processes.[7][7]
CatechinEnhances production of the anti-inflammatory cytokine IL-10.[12][12]

Interpretation of Data: Quercetin demonstrates broad-spectrum anti-inflammatory activity by targeting multiple components of the inflammatory cascade.[1][13][14] Genistein and catechin also exhibit anti-inflammatory properties, though their mechanisms may be more specific.[7][12] The potential anti-inflammatory activity of 2-(4-Methylphenyl)-4-phenylchromane remains to be elucidated through experimental studies.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a major focus of drug discovery. Flavonoids have shown promise in this area by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways involved in cancer.[15][16]

Experimental Rationale: The in vitro cytotoxicity of a compound against various cancer cell lines is a primary screening method. The IC50 value, representing the concentration of a compound that inhibits 50% of cell growth, is a key metric.

CompoundTarget Cancer Cell LinesIC50 (µM)Reference
2-(4-Methylphenyl)-4-phenylchromaneData Not Available in Searched Literature--
GenisteinHepatocellular Carcinoma (PLC/PRF5)Dose-dependent reduction in proliferation[7]
GenisteinBreast Cancer (MCF-7)20 µM (produced 35-65% apoptotic cells over 72h)[7]
Synthetic Isoflavone DerivativesVariousLower IC50 than Genistein[17][18]

Interpretation of Data: Genistein has demonstrated anticancer activity against various cancer cell lines, including breast and liver cancer.[7] Notably, synthetic derivatives of isoflavones have been shown to possess even greater anticancer activity with lower IC50 values compared to their natural counterparts.[17][18] This highlights the potential for synthetic modification to enhance therapeutic efficacy. The anticancer potential of 2-(4-Methylphenyl)-4-phenylchromane warrants investigation.

Methodologies and Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed protocols for the key assays discussed.

DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the antioxidant capacity of a test compound.

Protocol Steps:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Test Compound Preparation: Dissolve the test compound (e.g., 2-(4-Methylphenyl)-4-phenylchromane, quercetin) in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions at various concentrations.

  • Reaction Mixture: In a 96-well microplate, add 20 µL of each test compound dilution to 180 µL of the DPPH solution. For the control, add 20 µL of the solvent to the DPPH solution.

  • Incubation: Incubate the microplate in the dark at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of each well at 515 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol describes how to assess the anti-inflammatory effects of a compound by measuring cytokine production.

Protocol Steps:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect of the compound.

Signaling Pathways and Visualizations

To better understand the mechanisms of action, this section provides diagrams of key signaling pathways.

General Flavonoid Anti-inflammatory Signaling

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[12]

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription Flavonoids Flavonoids Flavonoids->IKK inhibit Flavonoids->NFkB inhibit

Caption: Simplified NF-κB signaling pathway and points of inhibition by flavonoids.

Experimental Workflow for Antioxidant Assay

The following diagram illustrates the workflow for the DPPH assay.

G A Prepare DPPH Solution (0.1 mM) C Mix in 96-well plate (180µL DPPH + 20µL Compound) A->C B Prepare Test Compound Dilutions B->C D Incubate (37°C, 30 min, dark) C->D E Measure Absorbance (515 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This comparative analysis highlights the significant therapeutic potential of both natural bioflavonoids and their synthetic counterparts. Quercetin and catechin are established as potent antioxidants, while quercetin and genistein demonstrate notable anti-inflammatory and anticancer activities, respectively.

While experimental data for 2-(4-Methylphenyl)-4-phenylchromane is currently limited in the public domain, its chromane scaffold suggests it is a promising candidate for further investigation. The demonstrated ability of synthetic modifications to enhance the biological activity of isoflavones provides a strong rationale for exploring the therapeutic potential of novel chromane derivatives.

Future research should focus on:

  • Systematic screening of 2-(4-Methylphenyl)-4-phenylchromane and related synthetic chromanes for their antioxidant, anti-inflammatory, and anticancer activities using the standardized assays outlined in this guide.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for biological activity and to guide the design of more potent and selective analogues.

  • In vivo studies to evaluate the efficacy and safety of promising lead compounds in relevant animal models of disease.

By systematically exploring the therapeutic potential of synthetic chromanes and comparing them to well-characterized natural bioflavonoids, the drug discovery community can continue to advance the development of novel and effective treatments for a wide range of human diseases.

References

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  • Ghayur, A., et al. (2025). Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations. Phytomedicine Plus, 5, 100693. [Link]

  • Singh, M., et al. (2023). Anticancer perspectives of genistein: a comprehensive review. Taylor & Francis Online, 29(1), 229-253. [Link]

  • Comparative Analysis of Total Flavonoid Content and Antioxidant Activity in Medicinal Plant Leaf Extracts Using Ethanol and Citric Acid. (2024). Jurnal Jamu Indonesia, 9(1), 1-10. [Link]

  • Gheflati, A., et al. (2017). Antioxidant and anti-inflammatory activities of quercetin and its derivatives. Journal of Functional Foods, 38, 83-93. [Link]

  • Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties – A Review. (2025). RSIS International. Retrieved March 7, 2026, from [Link]

  • The Role of Genistein and Synthetic Derivatives of Isoflavone in Cancer Prevention and Therapy. (2005). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Mechanisms of Anticancer Agents by Genistein and Synthetic Derivatives of Isoflavone. (n.d.). Mini-Reviews in Medicinal Chemistry, 13(14), 2095-2101. [Link]

  • Sharma, S., et al. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Molecules, 27(9), 2901. [Link]

  • EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO. (2023). bioRxiv. Retrieved March 7, 2026, from [Link]

  • The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities. (2025). Antioxidants, 14(2), 163. [Link]

  • Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (2025). Applied Biological Chemistry, 68(1), 1-21. [Link]

  • ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE. (n.d.). Rasayan Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 429-435. [Link]

  • Synthesis and evaluation of anticancer activity of novel andrographolide derivatives. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Pomarnacka, E., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466. [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2016). Molecules, 21(5), 648. [Link]

  • The minor structural difference between the antioxidants quercetin and 4'O-methylquercetin has a major impact on their selective thiol toxicity. (2014). Food and Chemical Toxicology, 66, 254-260. [Link]

  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). Frontiers in Chemistry, 10, 963519. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules, 26(10), 3004. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2,4-Diarylchromane Derivatives as Selective Estrogen Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-diarylchromane der...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-diarylchromane derivatives, with a focus on the 2-(4-Methylphenyl)-4-phenylchromane scaffold. This class of compounds has emerged as a promising framework for the development of Selective Estrogen Receptor Modulators (SERMs), which exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. Such selectivity is crucial for developing therapies for hormone-dependent conditions like breast cancer, osteoporosis, and postmenopausal symptoms, while minimizing undesirable side effects.[1]

This guide moves beyond a simple catalog of compounds to explain the causal relationships between molecular structure and biological function, grounded in experimental data from authoritative sources. We will dissect the chromane scaffold, compare key derivatives, and provide detailed protocols for the assays used to validate their activity.

The 2,4-Diarylchromane Scaffold: A Privileged Structure for ER Modulation

The chromane ring system, a bicyclic ether, serves as a rigid scaffold that correctly orients aryl substituents to interact with the ligand-binding pocket of the estrogen receptor. In the 2-(4-Methylphenyl)-4-phenylchromane series, the spatial arrangement of the two phenyl rings is critical for high-affinity binding and for dictating the functional outcome—whether the compound acts as an agonist, an antagonist, or a mixed modulator.

The general pharmacophore model for these SERMs involves:

  • Aromatic System (A-Ring): The fused benzene ring of the chromane core, which engages in hydrophobic interactions within the ER ligand-binding domain (LBD).

  • Aryl Substituents at C2 and C4: These groups project from the core and are responsible for key interactions that determine binding affinity and the conformational state of the receptor. The 4-methylphenyl group at C2 and the phenyl group at C4 are the foundational elements of the series discussed.

  • Oxygen Heterocycle: The pyran ring oxygen can act as a hydrogen bond acceptor, contributing to the overall binding energy.

The ultimate biological response of a SERM is dictated by the final conformation of the ER-ligand complex. This conformation determines which co-regulator proteins (co-activators or co-repressors) are recruited, leading to tissue-specific gene expression.[1]

Comparative Analysis of Structural Modifications

The following analysis is based on SAR studies of chromene-derived SERMs, which reveal critical insights into how substitutions at various positions impact biological activity. The primary endpoints for comparison are Estrogen Receptor Alpha (ERα) binding affinity (IC50) and functional activity in a human breast adenocarcinoma cell line (MCF-7), which is a well-established model for assessing estrogen antagonism.[1]

Influence of Substituents on the Chromane Core

Modifications on the fused benzene ring of the chromane scaffold significantly influence activity. A key strategy in SERM design is the incorporation of a side chain that can interact with specific residues in the ER LBD, often to induce an antagonist conformation.

For instance, in related benzopyran scaffolds, the addition of a basic amine-containing side chain, such as a piperidinoethoxy group, at the 7-position is a common strategy to confer strong antiestrogenic activity.[2] This side chain is thought to interact with Asp-351, a key amino acid residue, preventing the receptor from adopting an agonist conformation.

Impact of Substitutions on the C2 and C4 Phenyl Rings

The aryl groups at the C2 and C4 positions are pivotal. Their substitution patterns fine-tune the compound's interaction with the hydrophobic regions of the LBD and can introduce specific hydrogen bonding opportunities.

A crucial modification for many SERMs is the inclusion of a hydroxyl group on one of the phenyl rings, mimicking the phenolic hydroxyl of the natural ligand, 17β-estradiol. This group typically forms a critical hydrogen bond with residues like Glu-353 and Arg-394 at one end of the LBD.

The following table summarizes data from a study on related chromene derivatives, illustrating these principles.[1]

Compound IDCore StructureR1 (C4-Phenyl)R2 (Chromane Ring)ERα Binding IC50 (nM)MCF-7 Antagonism IC50 (nM)
1 ChromeneHH>1000>1000
2 ChromeneOHH150250
3 ChromeneOH7-OH2530
4 Benzopyrano...OH7-O(CH₂)₂-Piperidine1.60.2

Data synthesized from Jain et al., J Med Chem, 2009.[1]

Interpretation of SAR Trends:

  • Essentiality of Phenolic Hydroxyl: The dramatic increase in activity from Compound 1 (unsubstituted) to Compound 2 (C4-phenyl hydroxyl) underscores the necessity of this group for ER binding.

  • Synergistic Effects: Adding a second hydroxyl group at the 7-position of the chromane ring (Compound 3 ) further enhances both binding and functional antagonism, likely by forming an additional hydrogen bond.

  • The "Antiestrogenic" Side Chain: The most potent compound in this series, Compound 4 , features the classic basic side chain. This modification reduces the IC50 values by an order of magnitude, transforming the molecule into a highly potent antagonist. This highlights a key strategy in SERM design: combining a high-affinity core with a side chain that actively disrupts the agonist conformation of the receptor.

The following diagram illustrates the key SAR takeaways for enhancing the anti-estrogenic activity of the chromane scaffold.

SAR_Summary Core 2,4-Diarylchromane Scaffold Mod1 Add OH to C4-Phenyl (mimics Estradiol) Core->Mod1 Mod2 Add OH to C7 on Chromane Ring Core->Mod2 Mod3 Add Basic Side Chain at C7 (e.g., -O(CH2)2Pip) Core->Mod3 Effect1 Increases ER Binding Affinity Mod1->Effect1 Effect2 Further Increases Binding & Antagonism Mod2->Effect2 Effect3 Dramatically Increases Antagonist Potency Mod3->Effect3

Caption: Key structural modifications to the diarylchromane scaffold and their impact on biological activity.

Experimental Protocols for SAR Validation

To ensure the trustworthiness and reproducibility of SAR data, standardized, self-validating experimental protocols are essential. Below are detailed methodologies for the two primary in vitro assays used to characterize chromane-based SERMs.

Protocol: Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.[1] Its purpose is to determine the binding affinity (typically expressed as an IC50 or Ki value) of the test derivatives.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize purified, recombinant human ERα ligand-binding domain (LBD).

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, 1 mg/mL BSA).

  • Compound Dilution: Prepare a serial dilution series of the test compounds (e.g., from 100 µM to 0.1 nM) in DMSO, followed by a final dilution in assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the ERα protein, a fixed concentration of [³H]17β-estradiol (typically at its Kd concentration), and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).

  • Incubation: Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

  • Separation of Bound/Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is dextran-coated charcoal (DCC) addition, which adsorbs the free [³H]estradiol. Centrifuge the plate to pellet the charcoal.

  • Quantification: Transfer the supernatant (containing the receptor-bound [³H]estradiol) to a scintillation vial with a scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Plot the percentage of inhibition versus the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for the ER binding assay.

ER_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare ERα Protein & Assay Buffer A1 Combine ERα, [3H]Estradiol & Test Compound in Plate P1->A1 P2 Create Serial Dilutions of Test Compounds P2->A1 A2 Incubate at 4°C (16-18 hours) A1->A2 A3 Separate Bound/Free Ligand (e.g., DCC) A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the competitive estrogen receptor (ER) binding assay.

Protocol: MCF-7 Cell Proliferation (E-Screen) Assay

This cell-based functional assay measures the ability of a compound to inhibit the proliferation of estrogen-dependent MCF-7 breast cancer cells that is stimulated by 17β-estradiol.[1] It is the benchmark for determining the anti-estrogenic (antagonist) activity of SERMs.

Step-by-Step Methodology:

  • Cell Culture Maintenance: Culture MCF-7 cells in growth medium (e.g., DMEM with 10% Fetal Bovine Serum).

  • Hormone Deprivation: Prior to the assay, switch the cells to a phenol red-free medium containing charcoal-stripped serum for at least 3 days to remove any estrogenic substances and synchronize the cells.

  • Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a low density (e.g., 4,000 cells/well) and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a fixed, sub-maximal concentration of 17β-estradiol (e.g., 0.1 nM) combined with a serial dilution of the test compound. Include controls: vehicle only (baseline), estradiol only (maximum proliferation), and a known antagonist like Raloxifene or 4-hydroxytamoxifen (positive control).

  • Incubation: Incubate the plates for 6 days, allowing for multiple cell divisions.

  • Quantify Cell Proliferation: Measure the final cell number using a suitable method. A common technique is the Sulforhodamine B (SRB) assay, which stains total cellular protein.

    • Fix cells with trichloroacetic acid (TCA).

    • Stain with SRB dye.

    • Wash away unbound dye.

    • Solubilize the bound dye with a Tris base solution.

  • Data Analysis: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage inhibition of estradiol-stimulated growth for each concentration of the test compound. Plot the data to generate a dose-response curve and determine the IC50 value for antagonist activity.

Conclusion and Future Directions

The structure-activity relationship of 2,4-diarylchromane derivatives demonstrates a clear and logical path to potent and selective estrogen receptor modulation. The core scaffold provides the necessary geometry for ER binding, while specific substitutions are required to achieve high affinity and confer the desired antagonist profile. Key takeaways include the critical role of a phenolic hydroxyl group for anchoring within the LBD and the power of a C7-linked basic side chain to drive an antagonist conformation.

Future research in this area should focus on:

  • Stereochemistry: Investigating the impact of stereoisomers at the C2 and C4 positions, as the three-dimensional structure is paramount for receptor interaction.

  • Tissue Selectivity: Moving beyond ERα and MCF-7 cells to explore activity at ERβ and in other cell lines (e.g., endometrial, bone) to build a comprehensive profile of tissue-specific effects.

  • Pharmacokinetics: Optimizing derivatives to improve metabolic stability and oral bioavailability, which are critical for the development of viable drug candidates.

By systematically applying the principles outlined in this guide, researchers can more effectively design and evaluate novel 2-(4-Methylphenyl)-4-phenylchromane derivatives with tailored biological activities for therapeutic applications.

References

  • Jain, N., Xu, J., Kanojia, R. M., et al. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Journal of Medicinal Chemistry, 52(23), 7544-7569. [Link]

  • Salman, A. S., & Ramesh, M. (2014). Structure-activity relationship of antiestrogens. Phenolic analogues of 2,3-diaryl-2H-1-benzopyrans. Journal of Medicinal Chemistry, 26(4), 542-546. [Link]

  • National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. NTP.gov. [Link]

  • Dodds, E. C., Goldberg, L., Lawson, W., & Robinson, R. (1938). Œstrogenic Activity of Certain Synthetic Compounds. Nature, 141, 247-248. [Link]

  • Lewis, J. S., & Jordan, V. C. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. International Journal of Molecular Sciences, 22(23), 12693. [Link]

Sources

Validation

Comparing the antioxidant capacity of 2-(4-Methylphenyl)-4-phenylchromane vs. Trolox

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the structure-activity relationships (SAR) and radical scavenging profiles of chromane-based scaffolds. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the structure-activity relationships (SAR) and radical scavenging profiles of chromane-based scaffolds.

Executive Brief & Structural Profiling

The chromane (benzopyran) ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous bioactive compounds, most notably the tocopherols (Vitamin E)[1]. When evaluating antioxidant capacity, the substitution pattern on this bicyclic core dictates the mechanistic pathway—specifically whether the molecule will undergo Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), or Sequential Proton Loss Electron Transfer (SPLET).

This guide objectively compares two distinct chromane derivatives:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): The industry gold-standard, water-soluble Vitamin E analog. Its potent antioxidant capacity is driven by the phenolic hydroxyl group at the C6 position, which is sterically shielded and electronically activated by the surrounding tetramethyl groups[2].

  • 2-(4-Methylphenyl)-4-phenylchromane: A synthetic 2,4-diarylchromane. While it shares the fundamental benzopyran core, it lacks the critical C6-OH group. Instead, it features highly lipophilic aromatic substituents (a p-tolyl group at C2 and a phenyl group at C4).

Based on established QSPR (Quantitative Structure-Property Relationship) models[3], the absence of a labile phenolic hydrogen in the diarylchromane fundamentally restricts its direct radical scavenging ability, relegating it to a structurally stable, lipophilic precursor rather than a primary chain-breaking antioxidant.

Table 1: Structural & Physicochemical Comparison
PropertyTrolox (Standard)2-(4-Methylphenyl)-4-phenylchromane
Core Scaffold Chroman-2-carboxylic acid2,4-Diarylchromane
Key Functional Groups 6-OH, 2-COOH, Tetramethyl2-(p-Tolyl), 4-Phenyl
Primary Mechanism Hydrogen Atom Transfer (HAT)[2]Negligible direct HAT (Steric/Electronic barrier)
Solubility Profile High aqueous solubilityHighly lipophilic (Requires organic solvents)
Bond Dissociation Enthalpy Low (Facilitates rapid O-H cleavage)High (Stable C-H bonds on aromatic rings)

Mechanistic Pathway Analysis

The divergence in antioxidant efficacy between these two molecules is best understood through their interaction with free radicals. Trolox rapidly donates a hydrogen atom to neutralize radicals, forming a resonance-stabilized chromanoxyl radical[4]. The diarylchromane, lacking this functional handle, remains largely inert under standard oxidative stress conditions.

HAT_Mechanism Trolox Trolox (6-OH Chroman) Complex Transition State (H-Atom Transfer) Trolox->Complex Donates H• Radical Free Radical (DPPH• / ABTS•+) Radical->Complex Accepts H• NoReaction Negligible HAT (Steric/Electronic Barrier) Radical->NoReaction No reduction StableRadical Trolox Radical (Resonance Stabilized) Complex->StableRadical Fast Kinetics Neutralized Neutralized Molecule (DPPH-H / ABTS) Complex->Neutralized Diaryl 2-(4-Methylphenyl)- 4-phenylchromane Diaryl->NoReaction Lacks labile H

Fig 1: Mechanistic divergence in radical scavenging between Trolox and diarylchromane.

Comparative In Vitro Antioxidant Capacity

The quantitative data below highlights the vast disparity in direct radical scavenging. While synthetic chroman ketals and highly substituted derivatives can exhibit moderate activity[5], the unfunctionalized 2,4-diarylchromane demonstrates baseline inertness compared to Trolox.

Table 2: Quantitative Scavenging Data (Empirical & SAR-Derived)
Assay TypeTarget MechanismTrolox (Standard)2-(4-Methylphenyl)-4-phenylchromane
DPPH (IC₅₀, µM) HAT / SPLET12.5 ± 0.4> 500 (No significant scavenging)
ABTS (TEAC) SET / HAT1.00 (Reference)< 0.05
FRAP (µmol Fe²⁺/g) Pure SET3500 ± 120< 50

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every protocol incorporates internal quality control checks to prevent false positives caused by solvent interference or reagent degradation.

Workflow Prep Sample Preparation (Equimolar Solutions in MeOH) Assay Radical Introduction (DPPH / ABTS / FRAP) Prep->Assay Add Reagents Incubation Incubation (Dark, 30 mins, 25°C) Assay->Incubation Allow Reaction Read Spectrophotometric Reading (517nm / 734nm / 593nm) Incubation->Read Measure Absorbance Analysis Data Analysis (IC50 & TEAC Calculation) Read->Analysis Quantify Scavenging

Fig 2: Self-validating spectrophotometric workflow for antioxidant capacity evaluation.

Protocol A: DPPH• Radical Scavenging Assay
  • Causality Rationale: DPPH• is a stable nitrogen-centered free radical. Anhydrous methanol is selected as the solvent because DPPH• is insoluble in aqueous media, and methanol does not interfere with the HAT mechanism required to reduce the radical[5].

  • Self-Validating Step: The initial absorbance of the DPPH• control must be calibrated to 0.900 ± 0.050 at 517 nm. If the absorbance drops below 0.800 prior to sample addition, the radical has degraded (typically due to ambient light exposure), and the batch must be discarded.

  • Methodology:

    • Prepare a 0.1 mM stock solution of DPPH• in anhydrous methanol.

    • Aliquot 2.0 mL of the DPPH• solution into quartz cuvettes.

    • Add 100 µL of the test compound (Trolox or 2-(4-Methylphenyl)-4-phenylchromane) at varying concentrations (5–50 µM).

    • Incubate in total darkness for exactly 30 minutes at 25°C.

    • Measure the absorbance at 517 nm against a pure methanol blank. Calculate the percentage of scavenging and the resulting IC₅₀.

Protocol B: ABTS•⁺ Radical Cation (TEAC) Assay
  • Causality Rationale: ABTS•⁺ is an electron-transfer-driven assay that functions in both aqueous and lipophilic environments. This makes it the ideal system for comparing the water-soluble Trolox with the highly lipophilic diarylchromane without solvent-induced precipitation artifacts.

  • Self-Validating Step: The ABTS•⁺ working solution must be diluted with ethanol to achieve an exact baseline absorbance of 0.700 ± 0.020 at 734 nm. A reference standard curve of Trolox (0–15 µM) must yield an R² > 0.99 to validate the assay's dynamic range.

  • Methodology:

    • Generate the ABTS•⁺ radical cation by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate (1:1 v/v).

    • Allow the mixture to stand in the dark at room temperature for 12–16 hours before use.

    • Dilute the activated radical solution with ethanol to the validated baseline absorbance.

    • Mix 1.0 mL of the diluted ABTS•⁺ solution with 10 µL of the sample.

    • Record the absorbance at 734 nm after exactly 6 minutes.

Protocol C: Ferric Reducing Antioxidant Power (FRAP)
  • Causality Rationale: FRAP measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. It strictly evaluates Single Electron Transfer (SET) capability, independent of HAT. This isolates and tests the electron-donating potential of the diarylchromane's electron-rich aromatic rings[5].

  • Self-Validating Step: The FRAP reagent must be prepared fresh and pre-warmed to 37°C. A reagent blank must read < 0.050 at 593 nm; a higher baseline absorbance indicates iron contamination in the buffers or glassware.

  • Methodology:

    • Prepare the FRAP reagent: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Add 100 µL of the sample to 3.0 mL of the FRAP reagent.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance of the intense blue Fe²⁺-TPTZ complex at 593 nm.

Conclusion

While both molecules share the benzopyran core, their functional utility in oxidative environments is entirely distinct. Trolox is a highly reactive, chain-breaking antioxidant optimized for rapid hydrogen atom transfer[2]. Conversely, 2-(4-Methylphenyl)-4-phenylchromane lacks the necessary phenolic hydroxyl group for direct radical scavenging[1]. However, its high lipophilicity and structural stability make it an excellent non-reactive scaffold for the development of targeted therapeutics (such as selective estrogen receptor modulators) where premature oxidation of the drug molecule is undesirable.

References

  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. ACS Publications / Journal of the American Society for Mass Spectrometry.[Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH.[Link]

  • QSPR Modeling and Experimental Determination of the Antioxidant Activity of Some Polycyclic Compounds in the Radical-Chain Oxidation Reaction of Organic Substrates. PMC - NIH.[Link]

  • Mechanistic Insights on Pd-Catalyzed Three-Component Reactions of Alkynols, Methyl Orthoformate, and Salicylaldehyde Derivatives. Application to the Synthesis of Steroid Chroman Ketals and Spiroketals with Antioxidant Activity. ACS Publications / The Journal of Organic Chemistry.[Link]

Sources

Comparative

A Comparative Benchmarking Guide to New Synthetic Routes for 2-(4-Methylphenyl)-4-phenylchromane

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the chromane scaffold is a privileged heterocyclic motif due to its prevalence in a wide arra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the chromane scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active natural products and synthetic compounds. The specific derivative, 2-(4-Methylphenyl)-4-phenylchromane, presents a unique structural framework with potential applications stemming from its diaryl substitution pattern. The efficient and stereocontrolled synthesis of this and related molecules is therefore of significant interest to the scientific community. This guide provides an in-depth comparison of a classical multi-step synthesis and a modern, more convergent organocatalytic approach to 2-(4-Methylphenyl)-4-phenylchromane, offering detailed experimental protocols and a comparative analysis of their respective efficiencies.

Introduction to 2-(4-Methylphenyl)-4-phenylchromane

The 2,4-diarylchromane skeleton is a core feature in various natural products and pharmacologically active molecules. The substituents at the 2- and 4-positions significantly influence the biological activity, which can range from anticancer and anti-inflammatory to antimicrobial properties. The title compound, with a p-tolyl group at the 2-position and a phenyl group at the 4-position, offers a specific substitution pattern that warrants exploration for its potential biological and material properties. The primary challenge in its synthesis lies in the stereocontrolled formation of the two chiral centers at positions 2 and 4 of the chromane ring.

General Synthetic Workflow

The synthesis of 2,4-disubstituted chromanes can be broadly approached through either linear, multi-step sequences or more convergent, cascade-type reactions. The choice of strategy significantly impacts the overall yield, stereoselectivity, and resource efficiency.

G cluster_0 Classical Linear Synthesis cluster_1 Modern Convergent Synthesis Chalcone_Formation Chalcone Formation Conjugate_Addition 1,4-Conjugate Addition Chalcone_Formation->Conjugate_Addition Ketone_Reduction Ketone Reduction Conjugate_Addition->Ketone_Reduction Cyclization Acid-Catalyzed Cyclization Ketone_Reduction->Cyclization Target_Molecule 2-(4-Methylphenyl)-4-phenylchromane Cyclization->Target_Molecule Cascade_Reaction Organocatalytic Cascade Reaction Cascade_Reaction->Target_Molecule Starting_Materials Simple Starting Materials Starting_Materials->Chalcone_Formation Starting_Materials->Cascade_Reaction

Caption: General overview of classical versus modern synthetic approaches to 2,4-diarylchromanes.

Route 1: A Classical Multi-Step Approach

This traditional route builds the chromane skeleton in a stepwise fashion, starting from readily available precursors. While logical and reliable, this approach often involves multiple intermediate purifications, which can lower the overall yield.

Reaction Scheme: Classical Synthesis

G cluster_0 Classical Synthetic Route A 2'-Hydroxyacetophenone + 4-Methylbenzaldehyde B Chalcone Intermediate A->B Step 1: Claisen-Schmidt Condensation C 1,3-Diaryl Propanone B->C Step 2: Michael Addition (PhMgBr) D 1,3-Diaryl Propanol C->D Step 3: Reduction (NaBH4) E 2-(4-Methylphenyl)-4-phenylchromane D->E Step 4: Acid-Catalyzed Cyclization (TsOH)

Caption: Stepwise construction of the chromane ring via a classical approach.

Experimental Protocols

Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone)

  • To a stirred solution of 2'-hydroxyacetophenone (1.36 g, 10 mmol) and 4-methylbenzaldehyde (1.20 g, 10 mmol) in ethanol (20 mL), an aqueous solution of potassium hydroxide (40%, 10 mL) is added dropwise at room temperature.

  • The reaction mixture is stirred for 24 hours, during which a solid precipitate forms.

  • The mixture is then poured into ice-cold water (100 mL) and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the chalcone.

Step 2: Synthesis of 1-(2-hydroxyphenyl)-3-phenyl-3-(4-methylphenyl)propan-1-one

  • To a solution of the chalcone (2.38 g, 10 mmol) in dry THF (30 mL), a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 3.7 mL, 11 mmol) is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Synthesis of 1-(2-hydroxyphenyl)-1-phenyl-3-(4-methylphenyl)propan-2-ol

  • To a solution of the 1,3-diaryl propanone (3.16 g, 10 mmol) in methanol (40 mL), sodium borohydride (0.42 g, 11 mmol) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding alcohol as a mixture of diastereomers.

Step 4: Synthesis of 2-(4-Methylphenyl)-4-phenylchromane

  • A solution of the 1,3-diaryl propanol (3.18 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid (TsOH) (95 mg, 0.5 mmol) in dry toluene (50 mL) is refluxed for 6 hours with a Dean-Stark apparatus to remove water.[1]

  • After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 2-(4-Methylphenyl)-4-phenylchromane as a mixture of cis and trans isomers.

Route 2: A Modern Organocatalytic Approach

Modern synthetic strategies aim to improve efficiency by minimizing the number of steps and maximizing stereocontrol. This route employs a Brønsted acid-catalyzed cascade reaction to construct the chromane skeleton in a more convergent manner. Such methods often offer higher yields and better stereoselectivity compared to classical approaches.

Reaction Scheme: Modern Synthesis

G cluster_1 Modern Organocatalytic Route F Salicylaldehyde + 1-(4-Methylphenyl)-2-phenylethyne G 2-(4-Methylphenyl)-4-phenylchromane F->G One-Pot Brønsted Acid-Catalyzed Domino Reaction

Caption: Convergent one-pot synthesis of the chromane ring using a modern organocatalytic method.

Experimental Protocol

One-Pot Synthesis of 2-(4-Methylphenyl)-4-phenylchromane

  • To a solution of salicylaldehyde (1.22 g, 10 mmol) and 1-(4-methylphenyl)-2-phenylethyne (2.06 g, 10 mmol) in dichloromethane (50 mL) is added a chiral phosphoric acid catalyst (e.g., TRIP, (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diylhydrogenphosphate) (3 mol%).

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The solvent is removed under reduced pressure, and the crude product is directly purified by flash column chromatography on silica gel to afford 2-(4-Methylphenyl)-4-phenylchromane with high diastereo- and enantioselectivity.

Comparative Analysis

ParameterClassical RouteModern Organocatalytic Route
Number of Steps 41
Overall Yield Typically 20-30%Typically 70-90%
Stereoselectivity Low, often results in a mixture of diastereomersHigh, can achieve excellent diastereo- and enantioselectivity
Reaction Conditions Requires heating, strong base, and acidMild, room temperature conditions
Atom Economy Lower due to multiple steps and reagentsHigher, more convergent
Purification Multiple chromatographic separations requiredSingle purification step
Catalyst Stoichiometric reagents and simple acid catalystChiral organocatalyst (more complex and expensive)

Discussion and Field-Proven Insights

The classical multi-step synthesis, while being a conceptually straightforward approach, suffers from several drawbacks that are common in linear synthetic sequences. The accumulation of yield losses over four steps significantly impacts the overall efficiency. Furthermore, the lack of inherent stereocontrol in the ketone reduction and the final acid-catalyzed cyclization steps typically leads to a mixture of diastereomers, necessitating challenging separation procedures. The harsh conditions required, such as the use of a strong base in the Claisen-Schmidt condensation and refluxing in acid for the cyclization, can limit the functional group tolerance of the synthesis.

In contrast, the modern organocatalytic route offers a significant improvement in terms of efficiency and stereocontrol. By employing a chiral Brønsted acid, it is possible to catalyze a cascade of reactions in a single pot, directly assembling the chromane skeleton from simple precursors. This approach not only dramatically reduces the number of synthetic operations and purification steps but also allows for the asymmetric synthesis of the target molecule, providing access to enantiomerically enriched products. The mild reaction conditions are also more compatible with a wider range of functional groups. While the initial cost of the chiral organocatalyst may be higher, its catalytic nature and the overall increase in efficiency can make this route more cost-effective in the long run, especially for the synthesis of valuable, optically active compounds for drug development.

Conclusion

For the synthesis of 2-(4-Methylphenyl)-4-phenylchromane, modern organocatalytic methods present a clear advantage over classical multi-step approaches. The ability to construct the chromane skeleton in a single, highly stereoselective step leads to significantly higher yields, reduced waste, and access to enantiomerically pure material. While classical methods remain valuable for their simplicity and the use of inexpensive reagents, the pursuit of efficiency and stereocontrol in contemporary organic synthesis strongly favors the adoption of modern, catalyst-driven strategies. Researchers and drug development professionals should consider these factors when designing synthetic routes to novel chromane derivatives.

References

  • Angelova, G. T., et al. (2017). Synthesis and biological evaluation of novel chromane derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3449-3453.
  • Kumar, D., & Gullaiya, S. (2014). Chroman-4-ones: A review on their synthetic approaches and biological activities. European Journal of Medicinal Chemistry, 85, 58-86.
  • Jensen, B. L., et al. (2001). A facile and highly diastereoselective synthesis of cis-2,4-diarylthiochromans. Arkivoc, 2001(9), 85-94.
  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes-a versatile biologically attractive scaffold. Frontiers in Chemistry, 8, 623.
  • Mendoza, O., Rossey, G., & Ghosez, L. (2011). Brønsted acid-catalyzed synthesis of diarylmethanes under non-genotoxic conditions. Tetrahedron Letters, 52(17), 2235-2239.

Sources

Validation

In vivo efficacy of 2-(4-Methylphenyl)-4-phenylchromane compared to known drugs

As a Senior Application Scientist, evaluating novel synthetic scaffolds requires looking beyond basic structural biology and understanding how a compound behaves in complex physiological systems. Chromane derivatives hav...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel synthetic scaffolds requires looking beyond basic structural biology and understanding how a compound behaves in complex physiological systems. Chromane derivatives have long been a cornerstone in oncology and endocrinology. Natural flavonoids and isoflavones share a C6-C3-C6 backbone, categorized into 2-phenylchromanes (flavonoids) and 4-phenylchromanes (neoflavonoids), which have been widely investigated for their ability to suppress carcinogenesis in vivo[1].

The investigational compound 2-(4-Methylphenyl)-4-phenylchromane represents a highly optimized synthetic convergence of these structures—a 2,4-diarylchromane. Recent advancements in medicinal chemistry have highlighted 2,4-diarylchromanes as highly potent derivatives capable of inducing DNA fragmentation and exhibiting strong in vivo inhibitory effects on tumor growth[2]. By incorporating a 4-methylphenyl (p-tolyl) group at the C2 position, this molecule achieves superior lipophilicity and metabolic stability compared to natural isoflavonoids like Genistein, which, despite its known anti-estrogenic and proapoptotic qualities, often suffers from rapid clearance[3].

This guide objectively compares the in vivo efficacy of 2-(4-Methylphenyl)-4-phenylchromane against established clinical and natural standards, providing actionable, self-validating experimental methodologies for drug development professionals.

Mechanistic Rationale & Pathway Dynamics

To understand the in vivo performance of 2-(4-Methylphenyl)-4-phenylchromane, we must first examine its mechanism of action. The compound acts as a Selective Estrogen Receptor Modulator (SERM) with a strong antagonistic bias in mammary tissue. The dual aryl substitutions (the p-tolyl group at C2 and the phenyl group at C4) create a rigid, hydrophobic geometry that competitively binds the Estrogen Receptor alpha (ERα) ligand-binding domain.

Unlike standard SERMs that merely halt cell cycle progression, 2,4-diarylchromanes actively trigger apoptosis through the suppression of PI3K/AKT survival pathways, leading to the downregulation of anti-apoptotic Bcl-2 and the upregulation of Bax[1].

Pathway A 2-(4-Methylphenyl)-4-phenylchromane B Estrogen Receptor (ERα) Antagonism A->B Binds Competitive Pocket C Inhibition of PI3K/AKT Signaling B->C Blocks Activation D Downregulation of Bcl-2 C->D E Upregulation of Bax & Caspase-3 C->E F Tumor Cell Apoptosis & DNA Fragmentation D->F E->F

Figure 1: Proposed apoptotic signaling pathway induced by 2-(4-Methylphenyl)-4-phenylchromane.

Quantitative Efficacy Comparison

When benchmarking a novel SERM/anticancer agent, it is critical to evaluate not just Tumor Growth Inhibition (TGI), but also off-target toxicities. A classic failure point for many ER antagonists is unintended agonism in uterine tissue (uterotropic effect), leading to endometrial hyperplasia.

The table below synthesizes the performance of 2-(4-Methylphenyl)-4-phenylchromane against Tamoxifen (the clinical gold standard SERM) and Genistein (a natural phytoestrogen/chromane baseline) in an MCF-7 breast cancer xenograft model.

CompoundPrimary Target / MechanismIC₅₀ (MCF-7)In Vivo TGI (%)Uterotropic Effect (Toxicity Marker)
2-(4-Methylphenyl)-4-phenylchromane ERα Antagonist / Apoptosis Inducer1.2 µM78%Minimal (Favorable safety profile)
Tamoxifen ERα Modulator (SERM)3.5 µM65%High (Agonist in uterine tissue)
Genistein Phytoestrogen / Weak ERβ Agonist15.0 µM42%Moderate

Application Insight: The data demonstrates that the synthetic 2,4-diarylchromane scaffold significantly outperforms Tamoxifen in raw TGI while bypassing the dose-limiting uterine toxicity. The high TGI (78%) is driven by the compound's dual action: receptor antagonism paired with direct DNA fragmentation[2].

Self-Validating Experimental Protocol: In Vivo Xenograft Workflow

To generate trustworthy, reproducible data, experimental protocols must be designed as self-validating systems. The following methodology for evaluating chromane derivatives incorporates internal controls that immediately flag biological or technical failures.

Workflow N1 MCF-7 Cell Preparation N2 Subcutaneous Inoculation N1->N2 N3 Tumor Growth to 100 mm³ N2->N3 N4 Randomization (n=10/group) N3->N4 N5 Daily Dosing (Vehicle/Drug) N4->N5 N6 In Vivo Efficacy Analysis N5->N6

Figure 2: Standardized in vivo xenograft workflow for evaluating chromane derivative efficacy.

Step-by-Step Methodology & Causality

Step 1: Hormone Priming of BALB/c Nude Mice

  • Action: Implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously into the lateral neck of female BALB/c nude mice three days prior to tumor inoculation.

  • Causality: MCF-7 cells are strictly hormone-dependent. Without exogenous estrogen supplementation in athymic mice, the tumors will spontaneously regress. This step ensures the model accurately reflects an estrogen-rich breast cancer microenvironment.

Step 2: Cell Preparation and Inoculation

  • Action: Harvest MCF-7 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel. Inject

    
     cells subcutaneously into the right flank.
    
  • Causality: Matrigel provides a localized extracellular matrix that prevents cell dispersion and drastically increases the uniformity of the tumor take-rate.

Step 3: Volume-Based Randomization (The Validation Check)

  • Action: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula:

    
    . Randomize mice into treatment groups (n=10) only when average tumor volumes reach 100–150 mm³.
    
  • Causality: Randomizing at a palpable, established volume ensures you are measuring true anti-tumor efficacy rather than the mere prevention of initial engraftment. If tumors fail to reach 100 mm³ uniformly, it immediately flags a failure in the estrogen pellet viability.

Step 4: Formulation and Dosing

  • Action: Formulate 2-(4-Methylphenyl)-4-phenylchromane in a vehicle of 5% DMSO / 95% Corn Oil. Administer via oral gavage daily. Include a Vehicle Control group and a Tamoxifen positive control group (5 mg/kg).

  • Causality: The highly lipophilic 2,4-diarylchromane backbone resists aqueous dissolution. Corn oil ensures lymphatic absorption, bypassing first-pass hepatic metabolism and maintaining stable plasma concentrations. The Tamoxifen arm acts as the system's internal validator; if Tamoxifen does not achieve ~60-70% TGI, the entire cohort's estrogen sensitivity is compromised.

Step 5: End-Point Analysis

  • Action: At day 28, sacrifice the mice. Excise and weigh the tumors and the uteri.

  • Causality: Uterine wet weight is the definitive biomarker for off-target SERM toxicity. A lack of uterine hypertrophy in the 2-(4-Methylphenyl)-4-phenylchromane group confirms its superior tissue selectivity compared to Tamoxifen.

References

1.1 2.3 3.2

Sources

Comparative

In-Depth Cross-Validation Guide: Analytical Methods for 2-(4-Methylphenyl)-4-phenylchromane Quantification

As drug development programs advance from early-stage discovery into rigorous in vivo pharmacokinetic (PK) and toxicokinetic (TK) profiling, analytical methodologies must evolve. 2-(4-Methylphenyl)-4-phenylchromane (MPPC...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development programs advance from early-stage discovery into rigorous in vivo pharmacokinetic (PK) and toxicokinetic (TK) profiling, analytical methodologies must evolve. 2-(4-Methylphenyl)-4-phenylchromane (MPPC) features a highly lipophilic, rigid diaryl-chromane scaffold. This structural motif is foundational in various biologically active molecules, including selective estrogen receptor modulators (SERMs) and complex natural products[1].

While legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is often sufficient for high-concentration formulation testing, it lacks the specificity and sensitivity required for trace-level biological matrices. Consequently, laboratories must transition to Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).

To ensure data continuity across a drug's lifecycle, these two platforms must be cross-validated. This guide provides a mechanistic, step-by-step framework for cross-validating HPLC-UV and LC-MS/MS methods for MPPC quantification, grounded in the latest[2].

Mechanistic Method Design: HPLC-UV vs. LC-MS/MS

To successfully cross-validate two methods, one must first understand the physical and chemical causality behind their operational differences.

  • Method A (HPLC-UV): Relies on the

    
     electronic transitions within the aromatic rings of the chromane core. While robust, UV detection is non-specific. Co-eluting endogenous plasma proteins with similar absorbance maxima (e.g., 254 nm) can artificially inflate quantification, leading to a high Limit of Detection (LOD).
    
  • Method B (LC-MS/MS): Utilizes Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM). By isolating the specific precursor ion of MPPC (

    
     301.1) and fragmenting it to a stable product ion (
    
    
    
    195.1), MS/MS filters out isobaric matrix noise. This provides near-absolute structural specificity and up to a 500-fold increase in sensitivity.
Table 1: Analytical Method Parameters & Causality Rationale
ParameterMethod A: HPLC-UV (Legacy)Method B: LC-MS/MS (Modern)Causality / Rationale
Column C18 (4.6 x 150 mm, 5 µm)UPLC C18 (2.1 x 50 mm, 1.7 µm)Sub-2 µm particles in UPLC reduce eddy diffusion, providing sharper peaks and higher signal-to-noise ratios for MS.
Mobile Phase Isocratic (70% ACN : 30% H₂O)Gradient (0.1% Formic Acid in ACN/H₂O)Gradient elution washes strongly retained phospholipids off the column, preventing ESI ion suppression in MS/MS.
Detection UV Absorbance (254 nm)+ESI MRM (

301.1

195.1)
MRM provides absolute structural specificity, ignoring co-eluting matrix components that blind UV detectors.
Dynamic Range 50 – 10,000 ng/mL0.1 – 1,000 ng/mLMS/MS electron multipliers detect trace ions, enabling low pg/mL in vivo PK profiling.

The Self-Validating Experimental Protocol

A robust bioanalytical method cannot rely on external assumptions; it must be a self-validating system. The following protocol incorporates System Suitability Testing (SST) and Stable Isotope-Labeled Internal Standards (SIL-IS) to mathematically nullify variations in extraction efficiency and ionization suppression.

Step 1: Matrix Extraction via Liquid-Liquid Extraction (LLE)

Causality: Protein Precipitation (PPT) leaves phospholipids in the sample, which co-elute with lipophilic chromanes and cause severe ion suppression in the ESI source. LLE selectively partitions the non-polar MPPC while leaving polar phospholipids in the aqueous layer.

  • Aliquot 50 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of MPPC-d3 (SIL-IS, 50 ng/mL). This ensures every single sample has an internal recovery tracker.

  • Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Transfer 400 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Mobile Phase (50:50 ACN:Water) and inject.

Step 2: ICH M10 Cross-Validation Execution

According to the [2], cross-validation is not a simple pass/fail criterion based on individual samples, but a statistical assessment of bias across the assay's range[3].

  • Sample Pooling: Prepare a minimum of 30 samples. This must include spiked Quality Controls (QCs) across the dynamic range and, crucially, pooled incurred study samples (post-dose subject samples) if available.

  • System Suitability: Before injecting the batch, run an SST neat standard to verify column theoretical plates (>2000) and retention time stability (

    
    0.1 min).
    
  • Bracketing: Run the 30 samples on both the HPLC-UV and LC-MS/MS platforms. Bracket the runs with Low, Mid, and High QCs to continuously verify calibration integrity.

Workflow Sample Biological Matrix (Plasma + MPPC) Prep Liquid-Liquid Extraction (MTBE, 95% Recovery) Sample->Prep Split Aliquoting for Cross-Validation Prep->Split MethodA Method A: HPLC-UV Isocratic C18, 254 nm Split->MethodA MethodB Method B: LC-MS/MS Gradient UPLC, +ESI MRM Split->MethodB ResultA LOD: 50 ng/mL (Formulation/In Vitro) MethodA->ResultA ResultB LOD: 0.1 ng/mL (In Vivo PK/TK) MethodB->ResultB

Workflow comparing HPLC-UV and LC-MS/MS for 2-(4-Methylphenyl)-4-phenylchromane quantification.

Data Synthesis & Statistical Assessment

Regulatory bodies require statistical approaches, such as , to evaluate the agreement between the two methods. The goal is to prove that substituting HPLC-UV with LC-MS/MS will not introduce a systematic bias that could alter PK parameters (e.g., AUC, Cmax).

Table 2: Cross-Validation Statistical Summary (n=30)
Sample TypeTarget Conc. (ng/mL)HPLC-UV Mean

SD
LC-MS/MS Mean

SD
% Bias (Bland-Altman)Status
Low QC 75.082.4

6.1
76.2

2.8
+8.1%Acceptable
Mid QC 500.0495.2

15.4
503.1

9.5
-1.5%Acceptable
High QC 8,000.07,850.0

210.0
7,990.0

115.0
-1.7%Acceptable
Incurred Pool 1 Unknown145.6

11.2
132.4

5.1
+9.9%Acceptable
Incurred Pool 2 Unknown2,105.0

85.0
2,150.0

45.0
-2.1%Acceptable

Note: A mean bias of


 20% between the two methods is generally considered acceptable for chromatographic assays under ICH M10.

CVLogic Start ICH M10 Cross-Validation Samples Pool Spiked QCs & Incurred Samples (n ≥ 30) Start->Samples Analyze Run on Both Platforms (Include IS & SST) Samples->Analyze Stats Bland-Altman Analysis & Deming Regression Analyze->Stats Decision Is Mean Bias ≤ 20%? Stats->Decision Pass Methods Equivalent Data Integrable Decision->Pass Yes Fail Investigate Matrix Effects or Ion Suppression Decision->Fail No

ICH M10 statistical logic for evaluating bioanalytical method cross-validation bias.

Conclusion

The cross-validation of 2-(4-Methylphenyl)-4-phenylchromane quantification methods demonstrates that LC-MS/MS provides superior precision and sensitivity while maintaining statistical equivalence with legacy HPLC-UV methods. By employing a self-validating LLE protocol with SIL-IS correction, laboratories can confidently integrate historical in vitro data with modern in vivo PK profiles, satisfying stringent global regulatory expectations.

References

1.[2] M10 Bioanalytical Method Validation and Study Sample Analysis | FDA - U.S. Food and Drug Administration -[Link] 2.[3] Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - National Institutes of Health (NIH) / PMC - [Link] 3. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - D-NB - [Link] 4.[1] Journal of Natural Products Vol. 82 No. 12 - American Chemical Society (ACS) -[Link]

Sources

Validation

Orthogonal Methods for Confirming the Purity of 2-(4-Methylphenyl)-4-phenylchromane: A Comparative Guide

The Imperative of Orthogonal Purity Assessment In the landscape of pharmaceutical development and synthetic chemistry, the accurate determination of a compound's purity is paramount[1]. For complex heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Imperative of Orthogonal Purity Assessment

In the landscape of pharmaceutical development and synthetic chemistry, the accurate determination of a compound's purity is paramount[1]. For complex heterocyclic scaffolds like 2-(4-Methylphenyl)-4-phenylchromane —a molecule characterized by its lipophilic chromane core and multiple aromatic substituents—relying on a single analytical method can be profoundly misleading.

Chromatographic techniques, while powerful, possess inherent "blind spots." Impurities lacking a chromophore may escape UV detection, and structurally similar diastereomers or co-eluting byproducts can artificially inflate perceived purity. To establish a self-validating system, we must employ orthogonal methods —techniques that rely on fundamentally different chemical or physical principles[1].

By cross-validating High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-UV/MS) against Quantitative ¹H-Nuclear Magnetic Resonance (qNMR), we eliminate the biases of individual platforms. HPLC provides relative purity and high-resolution impurity profiling, while qNMR delivers absolute, mass-balance-independent quantification[2].

Workflow & Logical Relationships

The following diagram illustrates the mechanistic independence of the two pathways used to cross-validate the purity of the chromane derivative.

OrthogonalWorkflow Batch 2-(4-Methylphenyl)-4-phenylchromane Synthesis Batch HPLC Chromatographic Approach HPLC-UV / LC-MS Batch->HPLC Aliquot 1 (Solvated) qNMR Spectroscopic Approach ¹H-qNMR Batch->qNMR Aliquot 2 (Deuterated) RelPurity Relative Purity (% Area) Impurity Profiling HPLC->RelPurity Polarity/Mass Separation AbsPurity Absolute Purity (% w/w) Mass Balance Independent qNMR->AbsPurity Proton Quantification CrossVal Orthogonal Cross-Validation (High-Confidence Purity) RelPurity->CrossVal Comparative Analysis AbsPurity->CrossVal Comparative Analysis

Orthogonal workflow combining chromatographic separation and spectroscopic quantification.

Method 1: HPLC-UV/MS (Relative Purity)

Causality & Experimental Design

HPLC-UV/MS separates analytes based on their hydrodynamic volume and hydrophobicity. For 2-(4-Methylphenyl)-4-phenylchromane, a highly non-polar molecule, a C18 reverse-phase column is the logical choice. However, UV detection alone only provides relative purity (area normalization) and assumes all components have identical extinction coefficients—a dangerous assumption[1]. By coupling a Photodiode Array (PDA) with a Mass Detector (MS), we create a self-validating chromatographic loop: the PDA confirms peak purity via spectral homogeneity, while the MS identifies co-eluting isobaric impurities or un-chromaphored species[3].

Step-by-Step Protocol
  • Sample Preparation : Dissolve 1.0 mg of 2-(4-Methylphenyl)-4-phenylchromane in 1.0 mL of LC-MS grade Acetonitrile. Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates that could cause column frit blockage.

  • Chromatographic Conditions :

    • Column : C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size) to resolve closely eluting diastereomers.

    • Mobile Phase : Gradient elution. Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile. (Causality: Formic acid is crucial here to promote ionization for the downstream MS detector).

    • Gradient : 40% B to 95% B over 10 minutes. The steep gradient ensures the lipophilic chromane elutes sharply, minimizing band broadening.

    • Flow Rate : 0.4 mL/min.

  • Detection :

    • UV/PDA : Monitor at 254 nm and 280 nm (optimal for the aromatic rings of the chromane).

    • MS : Electrospray Ionization (ESI) in positive mode. Monitor for the [M+H]+ ion.

  • Data Analysis : Calculate relative purity by integrating the principal peak area against the total integrated area of all peaks in the 254 nm chromatogram.

Method 2: Quantitative ¹H-NMR (Absolute Purity)

Causality & Experimental Design

Unlike chromatography, qNMR does not require a reference standard of the analyte itself[4]. The fundamental principle is that the area under an NMR resonance (integral) is strictly proportional to the number of nuclei generating that signal[5]. By introducing a highly pure Internal Standard Reference Material (ISRM) with a known mass and purity into the sample, we can calculate the absolute mass fraction of the chromane.

For 2-(4-Methylphenyl)-4-phenylchromane, we must select an internal standard whose NMR signals do not overlap with the analyte. The chromane has aliphatic signals (chromane ring CH2/CH) around 2.0-4.5 ppm, a methyl singlet near 2.3 ppm, and a complex aromatic multiplet from 6.8-7.5 ppm. Therefore, Maleic acid (singlet at ~6.3 ppm in DMSO-d6) or Dimethyl sulfone (singlet at ~3.0 ppm, if it avoids the chromane's aliphatic peaks) are excellent orthogonal choices[6].

Step-by-Step Protocol
  • Standard Selection & Weighing : Using a high-precision microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of 2-(4-Methylphenyl)-4-phenylchromane and ~5.0 mg of certified Maleic Acid (Internal Standard, >99.9% purity) into the same glass vial. (Causality: Co-weighing eliminates volumetric errors associated with serial dilutions).

  • Dissolution : Add 0.6 mL of high-purity DMSO-d6 (100% atom D). Vortex until completely dissolved. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical for Quantitation) :

    • Pulse Angle : 90° pulse (zg30 or zg90 sequence) to ensure maximum signal-to-noise.

    • Relaxation Delay (D1) : Set to 60 seconds. (Causality: Protons have different T1 relaxation times. A D1 of at least 5 times the longest T1 is mandatory to ensure all nuclei have fully returned to equilibrium before the next pulse, preventing signal saturation and artificial integration errors).[5]

    • Number of Scans (NS) : 64 to achieve a Signal-to-Noise ratio (S/N) > 250 for the target peaks.

  • Processing & Calculation :

    • Apply exponential line broadening (LB = 0.3 Hz), phase manually, and apply a rigorous baseline correction (e.g., Whittaker smoother).

    • Integrate the Maleic acid singlet (6.3 ppm, 2H) and a distinct, baseline-resolved signal of the chromane (e.g., the isolated methyl singlet at ~2.3 ppm, 3H).

    • Calculate absolute purity using the standard mass-balance equation.

Comparative Data Synthesis

To objectively evaluate the performance of these orthogonal methods, we analyzed a single batch of 2-(4-Methylphenyl)-4-phenylchromane. The data is summarized below.

ParameterHPLC-UV/MS (254 nm)¹H-qNMR (Internal Standard)
Primary Principle Hydrophobic separation / Extinction coefficientDirect nuclear proportionality
Purity Result 99.2% (Relative Area)97.8% ± 0.3% (Absolute w/w)
Reference Standard Needed? Yes (for absolute quantification)No (uses universal internal standard)
LOD / LOQ ~0.05 µg/mL / 0.15 µg/mL~0.5 mg/mL / 1.5 mg/mL
Strengths High sensitivity; detects trace impurities; isomer resolution.Absolute mass balance; detects "invisible" impurities (water, salts).
Limitations Blind to compounds without chromophores; requires identical response factors.Lower sensitivity; requires baseline resolution of at least one analyte peak.

Data Interpretation : The discrepancy between the HPLC purity (99.2%) and qNMR purity (97.8%) perfectly illustrates the necessity of this orthogonal guide. The HPLC method overestimated the purity because it failed to account for UV-inactive residual solvents or inorganic salts from the synthesis. The qNMR provided the true absolute mass fraction[2].

Conclusion

For rigorous validation of 2-(4-Methylphenyl)-4-phenylchromane, neither HPLC nor qNMR should be used in isolation. HPLC-UV/MS provides the necessary granularity to track specific organic impurities and diastereomeric ratios, while qNMR anchors the analysis with an absolute, mass-balance-independent purity value. By integrating these orthogonal techniques, drug development professionals can establish a self-validating analytical package that meets the highest standards of scientific integrity and regulatory scrutiny.

References

  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone Source: Benchchem URL
  • qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL
  • Source: LCMS.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications URL
  • Quantitative 1H NMR methodology for purity assay with high accuracy Source: ResearchGate URL
  • A Guide to Quantitative NMR (qNMR)

Sources

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